4-Hydroxy-2,3-dimethylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,3-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOBVTFFWKJVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597622 | |
| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448961-58-8 | |
| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448961-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-2,3-dimethylbenzonitrile: A Key Intermediate in Modern Drug Discovery
This document provides a comprehensive technical overview of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8), a substituted aromatic nitrile of significant interest to the pharmaceutical and agrochemical research sectors. This guide moves beyond a simple recitation of properties to offer an in-depth analysis of its synthesis, characterization, and, most critically, its strategic importance as a molecular scaffold in the development of novel therapeutic agents. The information herein is curated for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this versatile chemical entity.
Core Physicochemical & Structural Properties
4-Hydroxy-2,3-dimethylbenzonitrile, also known as 4-cyano-2,3-dimethylphenol, is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two methyl (-CH₃) groups at positions 2 and 3. This specific arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitrile) groups dictates its chemical reactivity and makes it a valuable and versatile precursor in multi-step organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 448961-58-8 | [2][3] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Yellow to brown solid (predicted) | [1] |
| Boiling Point | 318.8 ± 30.0 °C (Predicted at 760 mmHg) | [1] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.31 ± 0.23 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Strategic Synthesis: The Aldoxime Dehydration Route
While multiple theoretical pathways to 4-Hydroxy-2,3-dimethylbenzonitrile exist, the most efficient and industrially relevant method is the one-pot conversion from its corresponding aldehyde, 4-hydroxy-2,3-dimethylbenzaldehyde. This transformation proceeds via an aldoxime intermediate, which is subsequently dehydrated to yield the target nitrile. This method is favored due to its high yields and the avoidance of highly toxic cyanide reagents.[4]
Reaction Mechanism
The synthesis is a two-step process occurring in a single pot:
-
Oxime Formation: 4-hydroxy-2,3-dimethylbenzaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form the corresponding 4-hydroxy-2,3-dimethylbenzaldehyde oxime. This is a classic condensation reaction where the carbonyl group of the aldehyde reacts with the amine of hydroxylamine.
-
Dehydration: The oxime intermediate is then dehydrated to form the nitrile. This elimination of a water molecule is the critical step and is facilitated by a catalyst or dehydrating agent in a suitable high-boiling solvent like N,N-Dimethylformamide (DMF).[4] Simple iron salts, such as anhydrous ferrous sulfate (FeSO₄), have proven to be effective and environmentally benign catalysts for this step.[5]
Experimental Protocol (Proposed)
This protocol is based on established methods for the conversion of substituted benzaldehydes to benzonitriles.[4][5]
-
1. Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2,3-dimethylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and anhydrous ferrous sulfate (FeSO₄) (0.2 eq).
-
2. Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
3. Reaction: Heat the reaction mixture to reflux (approx. 153°C for DMF) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
4. Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.
-
5. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-hydroxy-2,3-dimethylbenzonitrile.
Spectroscopic Characterization Profile (Anticipated)
While a publicly available, peer-reviewed spectrum for this specific CAS number is elusive, we can predict its key spectroscopic features with high confidence based on the known data of its isomers and the fundamental principles of spectroscopy.[2][6] These data are critical for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenolic -OH | 5.0 - 6.0 | Broad singlet | Shift is concentration and solvent dependent. |
| Aromatic -H (Position 6) | ~7.30 | Doublet (d) | Coupled to proton at position 5. |
| Aromatic -H (Position 5) | ~6.80 | Doublet (d) | Coupled to proton at position 6. |
| Methyl -CH₃ (Position 2) | ~2.25 | Singlet (s) | |
| Methyl -CH₃ (Position 3) | ~2.15 | Singlet (s) |
Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. DMSO-d₆ is often preferred for phenolic compounds to clearly observe the hydroxyl proton.[7]
¹³C NMR Spectroscopy
The carbon NMR will provide a fingerprint of the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-OH (C4) | ~155-160 |
| Aromatic C-H (C6) | ~130-135 |
| Aromatic C-CH₃ (C2) | ~125-130 |
| Aromatic C-CH₃ (C3) | ~120-125 |
| Aromatic C-H (C5) | ~115-120 |
| Aromatic C-CN (C1) | ~110-115 |
| Nitrile -C≡N | ~118-120 |
| Methyl -CH₃ (C2) | ~15-20 |
| Methyl -CH₃ (C3) | ~12-17 |
Infrared (IR) Spectroscopy
The IR spectrum is essential for identifying the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H stretch | 3200-3600 | Broad |
| Aromatic C-H stretch | 3000-3100 | Sharp, medium |
| Nitrile C≡N stretch | 2220-2240 | Sharp, strong |
| Aromatic C=C stretch | 1500-1600 | Medium to strong |
| C-O stretch | 1200-1300 | Strong |
Application in Drug Discovery: A Scaffold for Antiviral Agents
The primary driver for the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile is its utility as a key building block in medicinal chemistry, particularly in the development of antiviral therapeutics.[8] While direct biological data on this specific compound is not widely published, its structural motif is central to a class of highly potent anti-HIV drugs known as Diarylpyrimidines (DAPYs), which are Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[8][9]
Role as a Key Intermediate
The DAPY series of NNRTIs, which includes successful drugs like Etravirine and Rilpivirine, often incorporates a substituted cyanophenoxy wing. 4-Hydroxy-2,3-dimethylbenzonitrile provides this exact structural component. In the synthesis of these complex molecules, the phenolic hydroxyl group serves as a nucleophile to form a critical ether linkage with the core pyrimidine ring system.
The nitrile group and the specific pattern of methyl substitution on the phenyl ring are crucial for optimizing the molecule's binding affinity within the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme. These substitutions allow for conformational flexibility, which helps the drug maintain potency against viral strains that have developed resistance to earlier-generation NNRTIs.[8] Therefore, the synthesis of analogs like 4-Hydroxy-2,3-dimethylbenzonitrile is a deliberate strategy employed by medicinal chemists to explore the structure-activity relationship (SAR) and develop more robust antiviral agents.
Safety and Handling
As a research chemical, 4-Hydroxy-2,3-dimethylbenzonitrile should be handled with appropriate care in a laboratory setting. While specific toxicology data is not available, compounds of this class (substituted benzonitriles and phenols) should be considered potentially harmful if swallowed, inhaled, or in contact with skin.[10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
Conclusion
4-Hydroxy-2,3-dimethylbenzonitrile is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its efficient synthesis via the aldoxime dehydration pathway makes it readily accessible for research and development. While its full biological profile is yet to be publicly detailed, its structural relationship to potent antiviral compounds marks it as a molecule of high interest. For researchers in the field, understanding its synthesis, characterization, and the rationale behind its application is fundamental to leveraging its potential in creating the next generation of therapeutics.
References
- Royal Society of Chemistry. (2023). Supplementary Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a general RSC supplementary information document detailing experimental procedures.
- Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate. (2021). Chemistry – An Asian Journal.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).
- BenchChem. (2025).
- BenchChem. (2025).
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ChemBK. (2024). 4-Cyano-3,5-dimethylphenol. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. (2022). Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (n.d.). ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile.
-
PubChem. (n.d.). 4-Hydroxy-2,6-dimethylbenzonitrile. Retrieved from [Link]
- Patel, H. M., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan Journal of Chemistry.
- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).
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USPTO. (2018). Search for Application. Retrieved from [Link]
- Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy.
- Hyodo, K., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal.
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USPTO. (2018). Search for patents. Retrieved from [Link]
- Dehydration of oxime to nitriles. (2025).
- Potential Antiviral Action of Alkaloids. (2022). MDPI.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2014). MDPI.
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PubChem. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved from [Link]
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USPTO. (n.d.). Patent Public Search. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved from [Link]
- Sunway Pharm Ltd. (n.d.). 4-Hydroxy-2,3-dimethylbenzonitrile.
- FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241).
- CN111868035A - Substituted pyrazole ffa4/gpr120 receptor agonists. (n.d.).
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- 2. Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)(448961-58-8) 1H NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for 2,3-Dimethylphenol (HMDB0032148) [hmdb.ca]
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physicochemical properties of 4-Hydroxy-2,3-dimethylbenzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2,3-dimethylbenzonitrile
Introduction
4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8) is a substituted aromatic nitrile of significant interest in synthetic and medicinal chemistry.[1] As a functionalized building block, it serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized dyes.[1] Its structure, featuring a phenolic hydroxyl group, a nitrile moiety, and vicinal methyl groups on a benzene ring, provides a unique combination of reactivity and steric influence, making a thorough understanding of its physicochemical properties essential for its effective application.
This guide provides a comprehensive overview of the known properties of 4-Hydroxy-2,3-dimethylbenzonitrile, addresses current gaps in the experimental data, and furnishes detailed protocols for its characterization, synthesis, and handling. The content is structured to deliver both established data and the practical methodologies required for its scientific exploration, tailored for researchers and drug development professionals.
Part 1: Core Physicochemical Profile
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 448961-58-8 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Boiling Point | 318.8 °C (at 760 mmHg) | [1][4] |
| Density | 1.137 g/cm³ | [1] |
| Flash Point | 146.6 °C | [1][4] |
| pKa (Predicted) | 8.31 ± 0.23 | (Predicted) |
| XLogP3 (Computed) | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Appearance | Pale yellow to brown liquid or solid | [1] |
| Storage Temperature | 2-8 °C | [1][2] |
Physical State and Thermal Properties
There is conflicting information regarding the physical state of 4-Hydroxy-2,3-dimethylbenzonitrile at standard temperature and pressure, with some suppliers listing it as a "pale yellow to brown liquid".[1] However, its high boiling point and the solid nature of its isomers suggest it may exist as a low-melting solid. The absence of a reported melting point in the literature is a significant data gap.[1][3]
Expert Insight: The ambiguity in physical state necessitates experimental verification. For a compound with a high boiling point like this, intermolecular forces (hydrogen bonding from the -OH group, dipole-dipole interactions from the -CN group) are strong, making a solid state plausible.
This protocol describes the standard method for determining the melting point of a solid organic compound, which is a crucial indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. If the sample is solid, finely powder a small amount using a mortar and pestle.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range (typically < 2 °C).
Solubility Profile
Specific quantitative solubility data for 4-Hydroxy-2,3-dimethylbenzonitrile in common laboratory solvents is not currently published.[1] However, its solubility can be predicted based on its structure. The polar hydroxyl and nitrile groups suggest solubility in polar organic solvents like alcohols, acetone, and DMSO, while the aromatic ring and methyl groups confer some solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in non-polar solvents like hexanes is expected to be low.
This protocol provides a reliable method for determining the solubility of a compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of 4-Hydroxy-2,3-dimethylbenzonitrile to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant.
-
Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility determination method.
Part 2: Structural Elucidation and Spectroscopic Signature
While experimental spectra for 4-Hydroxy-2,3-dimethylbenzonitrile are not available in public databases, its spectroscopic features can be reliably predicted based on its chemical structure. These predictions are invaluable for confirming the identity and purity of synthesized material.
Caption: Chemical structure of 4-Hydroxy-2,3-dimethylbenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (2H): Two doublets are expected in the aromatic region (~6.7-7.4 ppm). The proton at C5 (ortho to the -CN group) will be further downfield than the proton at C6 (ortho to the -OH group). They will exhibit ortho coupling (J ≈ 8 Hz).
-
Hydroxyl Proton (1H): A broad singlet, typically between 4.5-6.0 ppm. Its chemical shift is concentration-dependent and it will exchange with D₂O.
-
Methyl Protons (6H): Two distinct singlets for the two methyl groups (~2.1-2.4 ppm). The chemical shifts will be similar but not identical due to their different electronic environments.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected.
-
C4 (bearing -OH): ~155-160 ppm.
-
C1 (bearing -CN): ~110-115 ppm.
-
C2 & C3 (bearing -CH₃): ~125-135 ppm.
-
C5 & C6 (bearing -H): ~115-130 ppm.
-
-
Nitrile Carbon (1C): A signal around 118-122 ppm.
-
Methyl Carbons (2C): Two signals in the aliphatic region, ~15-20 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton counts.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
Predicted Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch: A strong, broad band from ~3200-3500 cm⁻¹ due to the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Medium-to-weak bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium bands between 2850-3000 cm⁻¹ from the methyl groups.
-
C≡N Stretch: A sharp, medium-intensity band at ~2220-2240 cm⁻¹. The presence of this band is a key diagnostic feature.
-
C=C Stretch (Aromatic): Several medium-to-strong bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A strong peak at m/z = 147, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
[M-1]⁺• (m/z = 146): Loss of a hydrogen atom.
-
[M-15]⁺• (m/z = 132): Loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatics.
-
[M-28]⁺• (m/z = 119): Loss of carbon monoxide (CO) from the phenol ring, a characteristic fragmentation for phenols.
-
Part 3: Synthesis and Chemical Reactivity
While specific published synthetic procedures for 4-Hydroxy-2,3-dimethylbenzonitrile are scarce, a robust and widely applicable method for synthesizing hydroxybenzonitriles is the dehydration of an aldoxime intermediate formed from the corresponding hydroxyaldehyde.[5]
Proposed Synthetic Route
The most direct synthesis involves a one-pot reaction from 4-Hydroxy-2,3-dimethylbenzaldehyde.
Sources
4-Hydroxy-2,3-dimethylbenzonitrile molecular structure and weight
An In-Depth Technical Guide to 4-Hydroxy-2,3-dimethylbenzonitrile (CAS: 448961-58-8) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,3-dimethylbenzonitrile, a significant chemical intermediate. The document details the compound's core molecular structure, physicochemical properties, established synthetic strategies, and methods for spectroscopic characterization. With a focus on practical application for researchers and professionals in drug development, this guide explains the causality behind experimental choices and outlines self-validating protocols. It serves as an essential resource, consolidating technical data, procedural insights, and potential applications, particularly in the synthesis of pharmaceuticals, dyes, and other fine chemicals.
Core Molecular Profile
4-Hydroxy-2,3-dimethylbenzonitrile is an aromatic compound featuring a benzene ring substituted with four functional groups: a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two methyl (-CH₃) groups. The specific arrangement of these groups dictates its chemical reactivity and utility as a versatile building block in organic synthesis.
Nomenclature and Chemical Identifiers
A clear identification of a chemical compound is paramount for reproducibility in research and safety in handling. The following table summarizes the key identifiers for 4-Hydroxy-2,3-dimethylbenzonitrile.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-Hydroxy-2,3-dimethylbenzonitrile | N/A |
| CAS Number | 448961-58-8 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][2][3][4] |
| Synonyms | Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI) | [1][2] |
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments, and for safe storage and handling.
| Property | Value | Source(s) |
| Molecular Weight | 147.17 g/mol | [2][3] |
| Appearance | Yellow to brown solid | [2] |
| Boiling Point | 318.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.31 ± 0.23 (Predicted) | [2] |
| Storage | Sealed in a dry environment, 2-8°C | [1][2] |
Synthesis and Purification
The synthesis of substituted benzonitriles is a foundational process in organic chemistry. The strategic placement of functional groups on the aromatic ring, as seen in 4-Hydroxy-2,3-dimethylbenzonitrile, allows for its use as a precursor to more complex molecules.
Retrosynthetic Analysis and Strategy
The structure of 4-Hydroxy-2,3-dimethylbenzonitrile suggests several potential synthetic pathways. Key starting materials (upstream products) identified for this compound include 2,3-dimethylphenol and 2,3-dimethyl-4-methoxybenzonitrile.[1]
-
Route A: From 2,3-Dimethylphenol: This approach would involve introducing the nitrile and hydroxyl groups onto the 2,3-dimethylphenol scaffold. This typically requires electrophilic substitution reactions, where directing effects of the existing methyl and hydroxyl groups must be carefully considered to achieve the desired regiochemistry.
-
Route B: From 2,3-dimethyl-4-methoxybenzonitrile: This pathway involves the demethylation of the methoxy group to yield the final phenolic product. This is a common final step in syntheses where the hydroxyl group needs to be protected during earlier reaction stages.
A general and robust method for synthesizing nitriles involves the one-pot conversion of an aldehyde using hydroxylamine hydrochloride.[5] This method is advantageous as it often proceeds in high yield and uses inexpensive, readily available reagents.
Experimental Protocol: One-Pot Synthesis from an Aldehyde Precursor
This protocol is an illustrative example based on established methods for converting aldehydes to nitriles.[5] The direct precursor, 4-hydroxy-2,3-dimethylbenzaldehyde, would be the ideal starting material.
Objective: To synthesize 4-Hydroxy-2,3-dimethylbenzonitrile from its corresponding aldehyde.
Materials:
-
4-hydroxy-2,3-dimethylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous ferrous sulfate (FeSO₄) or another suitable dehydrating agent/catalyst
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2,3-dimethylbenzaldehyde in DMF.
-
Reagent Addition: Add hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate to the solution. The ferrous sulfate catalyzes both the formation of the intermediate oxime and its subsequent dehydration to the nitrile.[5]
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to yield pure 4-Hydroxy-2,3-dimethylbenzonitrile.
Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from synthesis to a fully characterized, pure compound, ensuring a self-validating system where the identity and purity of the final product are rigorously confirmed.
Caption: Workflow for the synthesis, purification, and analytical validation of 4-Hydroxy-2,3-dimethylbenzonitrile.
Spectroscopic and Analytical Characterization
Structural elucidation of a synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a comprehensive and definitive confirmation of the molecular structure. While specific spectral data for 4-Hydroxy-2,3-dimethylbenzonitrile is available from suppliers, the principles below outline the expected results.[6]
Expected Spectroscopic Signatures
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the number and environment of all protons. Expected signals include: two singlets for the two non-equivalent methyl groups, two doublets in the aromatic region for the two aromatic protons, and a broad singlet for the phenolic -OH proton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is ideal for identifying functional groups. Key vibrational bands expected are: a broad O-H stretch (around 3300 cm⁻¹), a sharp C≡N stretch (around 2230 cm⁻¹), C-H stretches for the methyl and aromatic groups (around 2900-3100 cm⁻¹), and aromatic C=C bending vibrations (around 1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 147.17.
Applications in Research and Industry
4-Hydroxy-2,3-dimethylbenzonitrile's value lies in its role as a versatile intermediate for creating more complex molecules with diverse applications.
Role as a Chemical Intermediate
The compound serves as a key building block in several industries:
-
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals.[1] The presence of the hydroxyl and nitrile groups allows for further chemical transformations to build active pharmaceutical ingredients (APIs).
-
Dyes and Perfumes: It is an intermediate in the production of dyes and the synthesis of complex fragrances.[1]
-
Agricultural Chemicals: The compound is utilized in the synthesis of pesticides and other agrochemicals.[1]
Investigational Properties
Research has been conducted into the potential antioxidant and antimicrobial properties of 4-Hydroxy-2,3-dimethylbenzonitrile.[1] This suggests its potential for development into new agents for the food, pharmaceutical, or cosmetic industries.
Caption: Key application areas stemming from 4-Hydroxy-2,3-dimethylbenzonitrile as a central chemical intermediate.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]
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A Technical Guide to the Safety Profile of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS: 448961-58-8)
This document provides an in-depth technical overview of the safety considerations for 4-Hydroxy-2,3-dimethylbenzonitrile. As drug development professionals and researchers, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a prerequisite for sound experimental design and the protection of laboratory personnel.
A critical finding of our review is the significant lack of specific, publicly available, and officially registered safety data for the exact compound with CAS number 448961-58-8.[1][2] This is not an uncommon scenario for novel or specialized research chemicals. Therefore, this guide adopts a precautionary principle. We will present the known physicochemical properties and supplement this with a rigorous analysis of structurally similar hydroxybenzonitrile analogs. This approach allows us to establish a reliable "working" safety profile and formulate robust handling protocols, ensuring that all laboratory operations are conducted with the highest degree of caution.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. These characteristics influence its behavior in experiments, its potential for exposure, and the appropriate storage conditions.
| Property | Value | Source |
| CAS Number | 448961-58-8 | [1][3][4] |
| Molecular Formula | C₉H₉NO | [1][3][5] |
| Molecular Weight | 147.17 g/mol | [1][3][5] |
| Synonyms | Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI); 2,3-dimethyl-4-hydroxybenzonitrile | [1] |
| Boiling Point | 318.8 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.137 g/cm³ (Predicted) | [1][5] |
| Flash Point | 146.6 °C (Predicted) | [1] |
| Appearance | No definitive data available; likely a solid or low-melting solid. | |
| Storage Temperature | 2-8°C, Sealed in a dry environment. | [1][3][5] |
Section 2: Hazard Identification - A Data Gap Analysis and Precautionary Approach
Official Globally Harmonized System (GHS) classifications for 4-Hydroxy-2,3-dimethylbenzonitrile are not consistently reported in major chemical safety databases.[1][2] To address this critical data gap, we must analyze the established hazard profiles of structurally related benzonitrile compounds. This comparative analysis is fundamental to our risk assessment, as structural similarity often implies a comparable toxicological mechanism.
The nitrile group (-C≡N) itself is a point of toxicological concern. In biological systems, nitriles can be metabolized, potentially releasing cyanide, which is a potent inhibitor of cellular respiration.[6] Furthermore, the phenolic hydroxyl group and alkyl substitutions on the benzene ring influence the molecule's reactivity and metabolic pathways.
The following diagram illustrates the logical workflow for establishing a working safety protocol when primary data is unavailable.
Caption: Precautionary workflow for handling chemicals with incomplete safety data.
Analysis of Analog Compound Hazards:
To construct a reliable working hazard profile, we have compiled GHS classifications for several closely related hydroxybenzonitriles. The consistent pattern of acute toxicity and irritation across these analogs provides a strong basis for our precautionary measures.
| Compound | CAS Number | GHS Hazard Classifications | Source |
| 4-Hydroxy-2,6-dimethylbenzonitrile | 58537-99-8 | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Serious Eye Irritation 2A; STOT SE 3 | [7] |
| 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Acute Toxicity; Irritant | [8] |
| 3-Formyl-4-hydroxybenzonitrile | 74901-29-4 | Acute Toxicity 4 (Oral, Dermal, Inhalation) | [9] |
| 4-Hydroxybenzonitrile | 767-00-0 | Skin Irritation 2; Serious Eye Irritation 2A; STOT SE 3; Aquatic Acute 3 | [6] |
| 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2 | Acute Toxicity 3 (Oral, Dermal, Inhalation); Skin Irritation 2; Serious Eye Irritation 2 | [10] |
Based on the compelling evidence from these analogs, 4-Hydroxy-2,3-dimethylbenzonitrile must be handled as, at a minimum, a substance with the following hazards:
-
Acute Toxicity, Category 4 (Harmful) if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation, Category 2 (Causes skin irritation) .
-
Serious Eye Irritation, Category 2 (Causes serious eye irritation) .
-
Specific Target Organ Toxicity - Single Exposure, Category 3 (May cause respiratory irritation) .
This conservative classification should be used to guide all handling, PPE selection, and emergency procedures until official, verified data becomes available.
Section 3: Protocols for Safe Handling and Exposure Control
The causality behind our recommended protocols is directly linked to the "working" hazard classification derived above. The primary goals are to prevent skin/eye contact, avoid inhalation of dust or aerosols, and prevent ingestion.
3.1 Engineering Controls
-
Causality: The high potential for respiratory irritation and acute inhalation toxicity (H332/H335) makes it imperative to control the airborne concentration of the compound.
-
Protocol: All manipulations of solid 4-Hydroxy-2,3-dimethylbenzonitrile (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood. The fume hood provides a contained workspace that draws airborne particles away from the user's breathing zone. Ensure the sash is maintained at the lowest practical height.
3.2 Personal Protective Equipment (PPE) Selection
The selection of PPE is not a checklist but a risk-based decision process. The following diagram outlines the logic for selecting appropriate PPE for handling this compound.
Caption: PPE selection workflow based on risk and hazard assessment.
3.3 Step-by-Step Safe Handling Protocol (Weighing and Solution Preparation)
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves) before entering the designated work area.
-
Designated Area: Confirm the chemical fume hood is operational. Place all necessary equipment (balance, weigh paper, spatula, glassware, solvent) inside the hood.
-
Aliquotting: Carefully transfer the required amount of solid 4-Hydroxy-2,3-dimethylbenzonitrile from the stock container to weigh paper or a tared weigh boat. Perform this action slowly to minimize dust generation.
-
Dissolution: Add the weighed solid to the target glassware. Using a wash bottle or pipette, carefully add the solvent, rinsing the weigh paper and spatula to ensure a quantitative transfer.
-
Mixing: Cap the glassware and mix by swirling or magnetic stirring as required. Keep the container capped within the fume hood.
-
Cleanup: Dispose of contaminated weigh paper and gloves in the designated solid chemical waste container. Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.
Section 4: Emergency and First Aid Procedures
In the event of an exposure, immediate and correct action is critical. The following procedures are based on the standard response for chemicals with the hazards identified in Section 2.[6][9][11]
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][11] |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin area with copious amounts of running water for at least 15 minutes. If irritation persists, seek medical attention.[9][11] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2][9] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if the spill is large or dust is present.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled, sealable waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Section 5: Storage, Stability, and Disposal
Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1][5][9] For long-term storage, consider an inert atmosphere (e.g., under Argon) to prevent potential degradation.[9]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[9] Avoid strong oxidizing agents.
-
Disposal: Dispose of unused material and contaminated waste in accordance with institutional, local, and national environmental regulations. Do not allow the product to enter drains.[6] All waste should be handled by trained personnel or a licensed hazardous waste disposal contractor.
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Cas 448961-58-8, Benzonitrile, 4-hydroxy-2,3-dimethyl - LookChem. [Link]
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Unlocking the Potential of 4-Hydroxy-2,3-dimethylbenzonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8), a versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and agrochemical research. This document details the compound's physicochemical properties, outlines robust synthetic methodologies, and explores its prospective applications as a key building block for novel molecular entities. Particular emphasis is placed on its role as a potential precursor for analogues of established therapeutic agents, leveraging its unique substitution pattern to inform the design of next-generation bioactive compounds. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals seeking to harness the synthetic utility of this promising molecule.
Introduction: The Strategic Value of Substituted Benzonitriles
Substituted benzonitriles are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of functional molecules, including pharmaceuticals, dyes, and agrochemicals.[1] The nitrile group offers a versatile handle for a variety of chemical transformations, while the substituents on the aromatic ring provide the means to fine-tune the steric and electronic properties of the final product. 4-Hydroxy-2,3-dimethylbenzonitrile, with its distinct arrangement of hydroxyl and methyl groups, presents a unique scaffold for the exploration of novel chemical space. The presence of the hydroxyl group offers a site for derivatization, while the vicinal methyl groups can influence the molecule's conformation and interaction with biological targets. This guide will delve into the synthetic pathways to access this compound and illuminate its potential applications, providing a roadmap for its use in innovative research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 4-Hydroxy-2,3-dimethylbenzonitrile is essential for its effective use in research and development.
Table 1: Physicochemical Properties of 4-Hydroxy-2,3-dimethylbenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 448961-58-8 | [2] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Boiling Point | 318.843 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| Appearance | Pale yellow to brown solid/liquid | [1] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl group and the weakly electron-donating methyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework, with characteristic shifts for the aromatic carbons, the nitrile carbon, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch), nitrile (C≡N stretch), and aromatic (C-H and C=C stretches) functional groups.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.
Synthetic Pathways: Accessing the Core Scaffold
Several synthetic strategies can be employed to prepare 4-Hydroxy-2,3-dimethylbenzonitrile. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities.
One-Pot Synthesis from 2,3-Dimethyl-4-hydroxybenzaldehyde
A straightforward and efficient method involves the conversion of the corresponding aldehyde to the nitrile in a single reaction vessel. This is typically achieved by forming the aldoxime in situ, followed by dehydration.
Experimental Protocol: One-Pot Conversion of Aldehyde to Nitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as anhydrous ferrous sulfate.[4]
-
Reaction: Reflux the mixture for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove the catalyst. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-Hydroxy-2,3-dimethylbenzonitrile.
Caption: One-pot synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile.
Palladium-Catalyzed Cyanation of 4-Bromo-2,3-dimethylphenol
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. Palladium-catalyzed cyanation of an aryl halide precursor offers a versatile route to the target molecule.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-2,3-dimethylphenol (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 mol%), and a cyanide source like K₄[Fe(CN)₆] (a non-toxic alternative to other cyanide salts).[5]
-
Solvent and Base: Add a suitable solvent, such as dimethylacetamide (DMAC), and a base (e.g., Na₂CO₃).
-
Reaction: Heat the reaction mixture at 120°C for several hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired product.
Caption: Palladium-catalyzed cyanation for synthesis.
Dealkylation of 4-Methoxy-2,3-dimethylbenzonitrile
The cleavage of an ether bond to reveal a hydroxyl group is a common transformation in organic synthesis. This can be a viable route if the corresponding methoxy-substituted precursor is readily available.
Experimental Protocol: Ether Cleavage
-
Reaction Setup: In a flask fitted with a reflux condenser, dissolve 4-methoxy-2,3-dimethylbenzonitrile (1.0 eq) in a high-boiling solvent like N-methylpyrrolidone.
-
Reagent: Add an alkali metal salt, such as lithium chloride, which will act as the demethylating agent.[6]
-
Reaction: Heat the mixture to a high temperature (e.g., 200-260°C) for several hours.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 4-Hydroxy-2,3-dimethylbenzonitrile.
Potential Research Applications
The unique substitution pattern of 4-Hydroxy-2,3-dimethylbenzonitrile makes it a compelling starting material for a variety of research applications.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The most significant potential application of 4-Hydroxy-2,3-dimethylbenzonitrile lies in the field of medicinal chemistry, particularly in the development of antiviral agents. The structurally related isomer, 4-hydroxy-3,5-dimethylbenzonitrile, is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) etravirine and rilpivirine , which are used in the treatment of HIV infection.[7][8]
The synthesis of these drugs involves the coupling of the hydroxybenzonitrile moiety with a substituted pyrimidine core.[3][9][10] The 2,3-dimethyl substitution pattern of the title compound offers an opportunity to synthesize novel analogues of these established drugs. Such analogues could exhibit altered binding affinities for the NNRTI binding pocket of HIV reverse transcriptase, potentially leading to improved potency, a different resistance profile, or enhanced pharmacokinetic properties.
Caption: Proposed synthesis of novel NNRTI analogues.
Agrochemicals and Dyes
Hydroxybenzonitriles are a known class of herbicides.[11] The specific substitution pattern of 4-Hydroxy-2,3-dimethylbenzonitrile could be explored for the development of new agrochemicals with potentially improved efficacy or selectivity. Furthermore, the aromatic nature and the presence of reactive functional groups make it a candidate for the synthesis of novel dyes and pigments. The hydroxyl and nitrile groups can be modified to create chromophores with specific absorption and emission properties.
Potential Antioxidant and Antimicrobial Properties
Phenolic compounds are well-known for their antioxidant properties, and various substituted benzonitriles have demonstrated antimicrobial activity.[1][12] While specific studies on 4-Hydroxy-2,3-dimethylbenzonitrile are limited, its chemical structure suggests that it may possess such biological activities. The phenolic hydroxyl group can act as a radical scavenger, while the overall electronic properties of the molecule could contribute to its ability to disrupt microbial processes. Further research is warranted to evaluate the antioxidant and antimicrobial potential of this compound and its derivatives.
Conclusion and Future Outlook
4-Hydroxy-2,3-dimethylbenzonitrile is a versatile and valuable building block for organic synthesis. Its accessibility through multiple synthetic routes and the presence of strategically placed functional groups open up a wide range of possibilities for its application in drug discovery, materials science, and agrochemical research. The prospect of using this compound to generate novel analogues of clinically important HIV inhibitors is particularly compelling and warrants further investigation. This technical guide serves as a foundational resource to stimulate and support future research into the chemistry and applications of this promising molecule.
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Reactivity of the nitrile group in 4-Hydroxy-2,3-dimethylbenzonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Hydroxy-2,3-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical reactivity of the nitrile functional group in 4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8). As a substituted benzonitrile, this molecule presents a unique electronic and steric profile that modulates the behavior of its cyano group. This document explores the fundamental transformations of the nitrile moiety, including hydrolysis, reduction, and nucleophilic additions. The influence of the electron-donating phenolic hydroxyl and methyl substituents on these reactions is analyzed, providing a framework for predicting reactivity and optimizing synthetic strategies. This guide serves as a critical resource for chemists leveraging this versatile intermediate in pharmaceutical synthesis, agrochemicals, and materials science.[1]
Introduction: A Molecule of Tunable Reactivity
4-Hydroxy-2,3-dimethylbenzonitrile is an aromatic compound featuring a benzene ring substituted with a nitrile (-C≡N), a hydroxyl (-OH), and two methyl (-CH₃) groups.[1] This specific arrangement of functional groups creates a nuanced electronic environment that is central to its chemical behavior. The nitrile group is inherently electron-withdrawing and contains an electrophilic carbon atom, making it susceptible to nucleophilic attack.[2][3] However, this electrophilicity is tempered by the collective electron-donating effects of the para-hydroxyl group (via resonance) and the two ortho/meta-methyl groups (via induction).
This interplay between activating and deactivating influences makes 4-Hydroxy-2,3-dimethylbenzonitrile a valuable and versatile building block in organic synthesis.[1] Understanding the subtle factors that govern the reactivity of its nitrile group is paramount for its effective use in the development of complex molecules, particularly in the pharmaceutical industry where substituted benzonitriles are key pharmacophores.[4]
Caption: Molecular Structure of 4-Hydroxy-2,3-dimethylbenzonitrile.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of the physical and spectroscopic properties is essential for handling, characterization, and application.
| Property | Value | Reference(s) |
| CAS Number | 448961-58-8 | [1][5] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Pale yellow to brown liquid (Predicted) | [1] |
| Boiling Point | 318.84 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.137 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Spectroscopic Data | 1H NMR, 13C NMR, IR, and MS data are available | [6] |
Core Reactivity of the Nitrile Group
The chemical transformations of 4-Hydroxy-2,3-dimethylbenzonitrile are dominated by the versatile reactivity of the cyano group. The primary reaction pathways involve leveraging the electrophilic nature of the nitrile carbon.[3][7]
Hydrolysis: Conversion to Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that proceeds in two stages: first to a carboxamide and then to a carboxylic acid.[7] This reaction can be catalyzed by either acid or base.[3][8]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.[3][8] The reaction proceeds through an imidic acid intermediate which tautomerizes to the more stable amide.[8] With continued heating in aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-2,3-dimethylbenzoic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon.[8] The resulting intermediate is protonated by water to form the amide, which can then be further hydrolyzed to a carboxylate salt upon heating.[8] A final acidification step is required to yield the carboxylic acid.
The electron-donating hydroxyl and methyl groups on the aromatic ring slightly reduce the electrophilicity of the nitrile carbon, which may necessitate more forcing conditions (higher temperatures or stronger acid/base concentrations) compared to benzonitriles with electron-withdrawing groups.[2]
Caption: Workflow for the hydrolysis of the nitrile group.
Reduction: Synthesis of Primary Amines
The nitrile group can be efficiently reduced to a primary amine, yielding (4-hydroxy-2,3-dimethylphenyl)methanamine. This transformation is crucial for introducing a flexible aminomethyl linker, a common motif in drug candidates.
-
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[3][8] The reaction involves the sequential nucleophilic addition of two hydride ions to the nitrile carbon.[3]
-
Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Raney Nickel, Palladium) can achieve the same transformation.[7]
This reduction provides a direct pathway to primary amines, which are themselves versatile intermediates for further functionalization via reactions like reductive amination.[9][10]
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The Strategic Role of 4-Hydroxy-2,3-dimethylbenzonitrile in the Synthesis of Targeted Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Pharmaceutical Intermediate
In the intricate landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the successful and efficient production of active pharmaceutical ingredients (APIs). 4-Hydroxy-2,3-dimethylbenzonitrile, a substituted aromatic nitrile, has emerged as a crucial building block in the synthesis of targeted cancer therapies. Its unique arrangement of functional groups—a hydroxyl, a nitrile, and two methyl groups on a benzene ring—provides a versatile scaffold for the construction of complex heterocyclic systems. This guide delves into the technical intricacies of 4-hydroxy-2,3-dimethylbenzonitrile, from its synthesis to its pivotal role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the MEK inhibitor, Trametinib.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 4-hydroxy-2,3-dimethylbenzonitrile is essential for its effective utilization in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-2,3-dimethylbenzonitrile | N/A |
| CAS Number | 448961-58-8 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Pale yellow to brown liquid | [1] |
| Boiling Point | 318.8 °C at 760 mmHg | [1] |
Synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile: A Foundational Step
The efficient synthesis of 4-hydroxy-2,3-dimethylbenzonitrile is a critical first step in its journey as a pharmaceutical intermediate. While various methods for the synthesis of substituted benzonitriles exist, a common and effective approach involves the dehydration of the corresponding aldoxime. This transformation can be achieved in a one-pot synthesis from the respective aldehyde.
Experimental Protocol: One-Pot Synthesis from 2,3-Dimethyl-4-hydroxybenzaldehyde
This protocol outlines a general procedure for the synthesis of 4-hydroxy-2,3-dimethylbenzonitrile from its corresponding aldehyde, adapted from established methods for similar compounds.
Materials:
-
2,3-Dimethyl-4-hydroxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous ferrous sulfate (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Benzene
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethyl-4-hydroxybenzaldehyde and a molar excess of hydroxylamine hydrochloride in DMF.
-
Add a catalytic amount of anhydrous ferrous sulfate to the mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter off the catalyst.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of benzene and ethyl acetate to yield pure 4-hydroxy-2,3-dimethylbenzonitrile.
Caption: Synthesis of 4-hydroxy-2,3-dimethylbenzonitrile.
The Pivotal Role in the Synthesis of Trametinib: A MEK Inhibitor
4-Hydroxy-2,3-dimethylbenzonitrile serves as a key starting material in the synthesis of Trametinib (trade name Mekinist), a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2 enzymes.[2][3][4] Trametinib is used in the treatment of various cancers, particularly melanoma with BRAF V600E or V600K mutations.[3][5] The synthesis of Trametinib is a multi-step process, and 4-hydroxy-2,3-dimethylbenzonitrile provides the foundational scaffold for one of the key intermediates.
Proposed Synthetic Pathway to a Key Trametinib Intermediate
The following proposed synthetic pathway illustrates how 4-hydroxy-2,3-dimethylbenzonitrile can be converted into a crucial aniline intermediate required for the construction of the Trametinib core.
Step 1: Etherification
The phenolic hydroxyl group of 4-hydroxy-2,3-dimethylbenzonitrile is first etherified to introduce a side chain that will later be part of the final drug structure.
Caption: Etherification of the starting material.
Step 2: Reduction of the Nitrile
The nitrile group is then reduced to a primary amine, a critical transformation to enable subsequent coupling reactions.
Caption: Reduction of the nitrile to a primary amine.
This resulting aniline derivative is a key building block that is subsequently used in a multi-step condensation and cyclization sequence with other fragments to construct the complex pyridopyrimidine core of Trametinib.
Mechanism of Action of Trametinib: Targeting the MAPK/ERK Pathway
Trametinib's efficacy as an anticancer agent stems from its specific inhibition of the MEK1 and MEK2 enzymes in the RAS/RAF/MEK/ERK signaling pathway.[2][4][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in the BRAF or RAS genes lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2]
Trametinib is an allosteric inhibitor, meaning it binds to a site on the MEK enzyme distinct from the ATP-binding site. This binding prevents the phosphorylation and activation of MEK by the upstream kinase, BRAF.[4] Consequently, the downstream signaling cascade is blocked, leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells.
Caption: Trametinib's inhibition of the MAPK/ERK pathway.
Conclusion: A Versatile Intermediate Driving Innovation in Oncology
4-Hydroxy-2,3-dimethylbenzonitrile stands as a testament to the critical role of well-designed intermediates in modern drug discovery and development. Its strategic importance in the synthesis of Trametinib highlights how the careful selection and manipulation of a seemingly simple molecule can lead to the creation of life-saving therapeutics. For researchers and scientists in the pharmaceutical industry, a deep understanding of the chemistry and applications of such key intermediates is essential for the continued innovation of targeted therapies and the advancement of oncology treatment.
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Methodological & Application
Synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile from 2,3-dimethylphenol
An Application Note for the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile, a valuable substituted benzonitrile intermediate, starting from commercially available 2,3-dimethylphenol. The synthetic strategy involves an initial ortho/para-selective formylation of the phenol via the Duff reaction to yield 4-hydroxy-2,3-dimethylbenzaldehyde, followed by a one-pot conversion of the aldehyde to the target nitrile through an aldoxime intermediate. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, and troubleshooting insights grounded in established chemical principles.
Introduction: Strategic Approach to Aromatic Nitrile Synthesis
Aryl nitriles are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. Their synthesis from readily available phenolic precursors is a common yet challenging transformation. Direct cyanation of phenols often requires harsh conditions or the use of transition-metal catalysts with toxic cyanide sources.[1][2][3] A more robust and often safer alternative involves a two-step sequence: the introduction of a formyl group onto the aromatic ring, followed by its conversion to a nitrile.
This protocol details a reliable pathway to synthesize 4-Hydroxy-2,3-dimethylbenzonitrile from 2,3-dimethylphenol. The electron-donating nature of the hydroxyl and methyl groups on the starting material directs electrophilic substitution primarily to the activated ortho and para positions. Given the steric hindrance at the ortho positions, formylation is directed to the C4 position (para to the hydroxyl group).
Overall Synthetic Workflow
The synthesis is executed in two primary stages as depicted below.
Caption: Two-step synthesis of the target nitrile from 2,3-dimethylphenol.
Part 1: Formylation of 2,3-Dimethylphenol via the Duff Reaction
Expertise & Experience: Rationale for Method Selection
Several methods exist for the formylation of phenols, including the Reimer-Tiemann and Vilsmeier-Haack reactions.[4][5] However, the Duff reaction is selected here for its operational simplicity and effectiveness with electron-rich phenols.[6][7] It utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium. The reaction proceeds through an electrophilic aromatic substitution mechanism, where an iminium ion, generated from hexamine, attacks the electron-rich aromatic ring.[6] Subsequent hydrolysis then yields the aldehyde. Formylation occurs preferentially at the less sterically hindered para-position relative to the hydroxyl group.
Protocol 1: Synthesis of 4-Hydroxy-2,3-dimethylbenzaldehyde
Reagents & Materials
| Reagent/Material | Molecular Wt. | Quantity | Molar Equiv. |
| 2,3-Dimethylphenol | 122.16 g/mol | 12.22 g | 1.0 |
| Hexamethylenetetramine | 140.19 g/mol | 21.03 g | 1.5 |
| Glacial Acetic Acid | 60.05 g/mol | 150 mL | - |
| 37% Hydrochloric Acid | 36.46 g/mol | 50 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated NaCl (brine) | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylphenol (12.22 g, 100 mmol) and hexamethylenetetramine (21.03 g, 150 mmol).
-
Solvent Addition: Add 150 mL of glacial acetic acid to the flask. The mixture will form a slurry.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Continue refluxing for 4 hours. The solution should become homogeneous and darken in color.
-
Hydrolysis: After 4 hours, cool the reaction mixture to room temperature. Carefully and slowly add 50 mL of 37% HCl. Caution: This addition is exothermic. An ice bath can be used to control the temperature.
-
Second Reflux: Re-heat the mixture to reflux and maintain for an additional 30 minutes to ensure complete hydrolysis of the intermediate imine.
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-hydroxy-2,3-dimethylbenzaldehyde.
Part 2: Conversion of Aldehyde to Nitrile
Expertise & Experience: The Oximation-Dehydration Pathway
The conversion of an aldehyde to a nitrile is a fundamental transformation. A highly reliable method involves a two-stage, one-pot process: the formation of an aldoxime followed by its dehydration.[8][9] Hydroxylamine hydrochloride reacts with the aldehyde to form the aldoxime. Subsequent dehydration, often acid-catalyzed, eliminates a molecule of water to furnish the nitrile.[10][11] Using formic acid in an aqueous solution serves as both an effective catalyst and a green solvent, streamlining the process and minimizing waste.[8][12]
Caption: Simplified mechanism for nitrile formation from an aldehyde.
Protocol 2: Synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile
Reagents & Materials
| Reagent/Material | Molecular Wt. | Quantity | Molar Equiv. |
| 4-Hydroxy-2,3-dimethylbenzaldehyde | 150.17 g/mol | 7.51 g | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 g/mol | 4.17 g | 1.2 |
| Sodium Acetate | 82.03 g/mol | 10.25 g | 2.5 |
| Formic Acid (90%) | 46.03 g/mol | 60 mL | - |
| Water | 18.02 g/mol | 40 mL | - |
| Ethyl Acetate | - | As needed | - |
| Saturated NaHCO₃ | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxy-2,3-dimethylbenzaldehyde (7.51 g, 50 mmol), hydroxylamine hydrochloride (4.17 g, 60 mmol), and sodium acetate (10.25 g, 125 mmol).
-
Solvent Addition: Add a mixture of formic acid (60 mL) and water (40 mL).
-
Heating: Equip the flask with a reflux condenser and magnetic stirrer. Heat the mixture to 80-90 °C with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-Hydroxy-2,3-dimethylbenzonitrile.
Trustworthiness: Self-Validating Protocol Design
The integrity of this protocol is ensured by clear checkpoints. The progress of both reactions can be reliably monitored by TLC. The intermediate aldehyde and final nitrile product should be characterized by standard analytical methods (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis) to confirm their identity and purity against literature values or expected spectral data. Infrared spectroscopy is particularly useful for tracking the conversion, with the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of the nitrile C≡N stretch (~2230 cm⁻¹) being indicative of a successful reaction in the second step.
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Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage. The Journal of Organic Chemistry. [Link]
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Duff reaction. Wikipedia. [Link]
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Reimer–Tiemann reaction. Wikipedia. [Link]
- Duff Reaction. Name Reactions in Organic Synthesis.
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Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
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Reimer-Tiemann Reaction. Unacademy. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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The Formylation of 2,3-Dimethylphenol: A Detailed Protocol and Application Guide for Regioselective Synthesis
For researchers, medicinal chemists, and professionals in drug development, the targeted synthesis of substituted hydroxybenzaldehydes is a foundational task. These molecules serve as critical building blocks for a vast array of complex chemical entities, from pharmaceuticals to advanced materials. The formylation of 2,3-dimethylphenol presents a classic challenge in regioselectivity, where the directing effects of the hydroxyl and methyl groups, combined with steric hindrance, dictate the outcome of the reaction. This guide provides an in-depth analysis and detailed protocols for the controlled formylation of 2,3-dimethylphenol, emphasizing the principles that govern product distribution and offering field-proven insights to achieve desired isomers.
Introduction: The Challenge of Regioselectivity
2,3-Dimethylphenol, an asymmetrically substituted electron-rich aromatic compound, possesses three potential sites for electrophilic substitution: the C4, C5, and C6 positions. The hydroxyl group is a powerful ortho-para director, strongly activating the C4 and C6 positions. The methyl groups also provide a weaker activating and ortho-para directing influence. The interplay of these electronic effects with the steric hindrance imposed by the adjacent methyl groups makes the selective synthesis of a single formyl isomer a non-trivial pursuit. The primary synthetic targets are typically 2-hydroxy-3,4-dimethylbenzaldehyde and 4-hydroxy-2,3-dimethylbenzaldehyde.
This guide will dissect four major formylation methodologies, evaluating their suitability for achieving regiocontrol in the specific case of 2,3-dimethylphenol.
Caption: Potential isomeric products from the formylation of 2,3-dimethylphenol.
I. Magnesium-Mediated Ortho-Formylation: The Premier Choice for C6-Selectivity
For achieving exclusive ortho-formylation, the magnesium-mediated method, often referred to as the Casnati–Skattebøl reaction, stands out.[1][2] This procedure leverages the formation of a magnesium phenoxide, which then chelates with paraformaldehyde, directing the electrophilic attack specifically to the less hindered ortho position (C6).[3] This method is renowned for its high yields and exceptional regioselectivity with alkyl-substituted phenols.[4]
Causality Behind the Selectivity
The high ortho-selectivity arises from the formation of a six-membered transition state involving the magnesium ion, the phenoxide oxygen, and the formaldehyde molecule. This coordination pre-organizes the reactants, making intramolecular delivery of the formylating agent to the adjacent C6 position highly favorable over intermolecular attack at the more distant C4 position. The steric bulk of the C2-methyl group further disfavors attack at the other ortho position, C6.
Caption: Workflow for Magnesium-Mediated Ortho-Formylation.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethylphenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde (dried over P₂O₅)
-
Triethylamine (Et₃N, distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
1N Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Flask Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry three-necked round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: To the flask, add anhydrous MgCl₂ (1.5 equivalents) and paraformaldehyde (2.0-3.0 equivalents).
-
Solvent and Base: Add anhydrous THF or MeCN (approx. 5 mL per mmol of phenol) via syringe. Then, add triethylamine (2.5 equivalents) dropwise to the stirred suspension.
-
Substrate Addition: Dissolve 2,3-dimethylphenol (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 65-80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic phase successively with 1N HCl (3 times) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure 2-hydroxy-3,4-dimethylbenzaldehyde.
Expected Outcome: This method is predicted to yield primarily the C6-formylated product, 2-hydroxy-3,4-dimethylbenzaldehyde , with high selectivity.
II. The Reimer-Tiemann Reaction: A Classic but Less Selective Route
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[5][6] The key reactive intermediate is dichlorocarbene (:CCl₂), a potent electrophile.[7][8] While it generally favors ortho-substitution, its regioselectivity is often imperfect, and yields can be moderate.[7]
Mechanistic Insights and Regioselectivity
The reaction begins with the deprotonation of both chloroform (to form :CCl₂) and the phenol (to form the more nucleophilic phenoxide).[5] The electron-rich phenoxide ring then attacks the dichlorocarbene. The preference for ortho-attack is attributed to a favorable interaction between the phenoxide oxygen and the carbene.[8] For 2,3-dimethylphenol, attack is possible at both the C6 and C4 positions. Steric hindrance from the C2-methyl group will likely favor attack at the C6 position, but a mixture of isomers, including the para-product (4-hydroxy-2,3-dimethylbenzaldehyde), is expected.
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethylphenol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate
Procedure:
-
Solution Preparation: Dissolve 2,3-dimethylphenol (1.0 equivalent) in ethanol. In a separate flask, prepare a concentrated aqueous solution of NaOH (e.g., 40%).
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add the phenolic solution and the NaOH solution. The system will be biphasic.
-
Chloroform Addition: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (2.0-3.0 equivalents) dropwise over 1 hour. The reaction is often exothermic.
-
Reaction Time: Maintain the temperature and vigorous stirring for an additional 2-3 hours after the addition is complete.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the excess base with dilute HCl until the solution is acidic (pH ~4-5).
-
Extraction: Extract the product into ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of isomers. Separation and purification require careful column chromatography.
Expected Outcome: A mixture of products is anticipated, with 2-hydroxy-3,4-dimethylbenzaldehyde (C6-formylation) as the likely major product and 4-hydroxy-2,3-dimethylbenzaldehyde (C4-formylation) as a significant side product.
III. The Duff Reaction: Para-Direction Under Steric Influence
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or acetic acid) to formylate phenols.[9] While it typically shows a preference for ortho-formylation, this selectivity can be overridden by steric hindrance.[10] In cases where both ortho positions are blocked or highly hindered, formylation occurs at the para position.[9]
Predicting the Outcome for 2,3-Dimethylphenol
Given the substitution pattern of 2,3-dimethylphenol, the C6 position is sterically accessible. However, the Duff reaction's mechanism, involving a bulky electrophile derived from HMTA, is sensitive to steric crowding. It is plausible that formylation at the less hindered C4 position could be competitive or even favored. For instance, the Duff reaction of 2,6-dimethylphenol yields the para-formylated product, 4-hydroxy-3,5-dimethylbenzaldehyde, in high yield.[10][11] This suggests that steric factors can dominate the electronic preference for ortho-substitution.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethylphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic Acid (TFA) or Glacial Acetic Acid
-
Hydrochloric Acid (for hydrolysis)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 2,3-dimethylphenol (1.0 equivalent) in TFA or glacial acetic acid.
-
HMTA Addition: Add HMTA (2.0-4.0 equivalents) portion-wise to the solution. The reaction can be exothermic.
-
Heating: Heat the reaction mixture to 80-100°C for several hours (4-24 h), monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture and pour it into a beaker containing ice and concentrated HCl. Heat the acidic mixture (e.g., to 100°C for 1 hour) to hydrolyze the intermediate Schiff base.
-
Isolation: Cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Expected Outcome: A mixture of isomers is possible. Based on precedents with sterically hindered phenols, 4-hydroxy-2,3-dimethylbenzaldehyde (C4-formylation) could be a significant, if not the major, product.
IV. The Vilsmeier-Haack Reaction: An Alternative for Electron-Rich Arenes
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[12][13] It employs a "Vilsmeier reagent," typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[12][14]
Applicability and Regioselectivity
The Vilsmeier reagent is a relatively mild electrophile, requiring a highly activated ring for successful reaction. Phenols are suitable substrates.[12] Regioselectivity is generally governed by a combination of electronic and steric factors, with substitution often occurring at the para position to an activating group if the ortho positions are blocked.[12] For 2,3-dimethylphenol, the hydroxyl group strongly activates the C4 and C6 positions. The outcome will depend on the balance between the electronic preference for the C4 (para) and C6 (ortho) positions and the steric hindrance around them.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethylphenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional solvent)
-
Sodium Acetate or Sodium Hydroxide (for workup)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool DMF (can be used as solvent and reagent) to 0°C. Add POCl₃ (1.1-1.5 equivalents) dropwise with stirring, keeping the temperature below 10°C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2,3-dimethylphenol (1.0 equivalent) in a minimal amount of DMF or an inert solvent like DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-80°C for several hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath. Carefully pour it onto crushed ice. Then, add a solution of sodium acetate or slowly add NaOH solution to hydrolyze the iminium salt intermediate and neutralize the acid. This step should be done with vigorous stirring until the hydrolysis is complete.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Expected Outcome: This reaction is likely to produce a mixture of 4-hydroxy-2,3-dimethylbenzaldehyde and 2-hydroxy-3,4-dimethylbenzaldehyde . The exact ratio is difficult to predict without experimental data but will be influenced by the reaction temperature and specific conditions.
Summary and Comparison of Protocols
| Reaction | Primary Product (Predicted) | Advantages | Disadvantages |
| Magnesium-Mediated | 2-Hydroxy-3,4-dimethylbenzaldehyde | High regioselectivity for ortho-product; Good to excellent yields.[4] | Requires anhydrous conditions; Stoichiometric use of MgCl₂. |
| Reimer-Tiemann | 2-Hydroxy-3,4-dimethylbenzaldehyde (Major) | Operationally simple; Does not require anhydrous conditions.[8] | Often gives mixtures of isomers; Moderate yields; Use of toxic chloroform.[7] |
| Duff Reaction | 4-Hydroxy-2,3-dimethylbenzaldehyde (Potential) | Can favor para-substitution in sterically hindered cases; Uses inexpensive reagents.[9][10] | Requires strongly acidic conditions; Yields can be variable. |
| Vilsmeier-Haack | Mixture of C4 and C6 isomers | Mild electrophile; Broad substrate scope for electron-rich arenes.[12] | May lack regioselectivity; Requires careful handling of POCl₃. |
Conclusion
The selective formylation of 2,3-dimethylphenol is a solvable challenge that hinges on the rational selection of the appropriate synthetic method. For the targeted synthesis of 2-hydroxy-3,4-dimethylbenzaldehyde , the Magnesium-Mediated Ortho-Formylation is the unequivocally superior protocol, offering high regioselectivity and yield.[4] For accessing the 4-hydroxy-2,3-dimethylbenzaldehyde isomer, the Duff Reaction presents a promising, albeit less certain, avenue that leverages steric control. The Reimer-Tiemann and Vilsmeier-Haack reactions are more likely to produce isomeric mixtures, necessitating challenging purification steps. By understanding the mechanistic underpinnings of each reaction, researchers can make informed decisions to efficiently synthesize the desired hydroxybenzaldehyde isomer for their specific application in drug discovery and development.
References
-
Duff, J. C.; Bills, E. J. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc., 547. [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
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Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions. John Wiley & Sons, Ltd. [Link]
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Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). A novel, highly selective ortho-hydroxymethylation and formylation of phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link]
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Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254. [Link]
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Ranjbar-Karimi, R., et al. (2017). One-pot Synthesis of Salicylaldoxime Derivatives Using MgO Nanoparticles as an Efficient Catalyst. Organic Chemistry Research, 3(1), 8-15. [Link]
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Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
-
Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. [Link]
-
PubChem. (n.d.). 2,3-Dimethylphenol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. In Name Reactions in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved January 18, 2026, from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCS, 2(3), 1369-1376. [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 18, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols: Synthesis of 4-hydroxy-2,3-dimethylbenzaldehyde Oxime
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Oximes in Modern Chemistry
Oximes are a class of organic compounds characterized by the functional group RR'C=NOH. They are formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1][2] The resulting carbon-nitrogen double bond and the hydroxyl group confer upon oximes a unique chemical reactivity, making them highly valuable intermediates in organic synthesis. Their applications are extensive, ranging from their use as protecting groups for carbonyls to their role as precursors for the synthesis of amides via the Beckmann rearrangement, as well as the formation of nitriles.[1][3] In medicinal chemistry, the oxime moiety is a key feature in a variety of bioactive molecules and serves as a versatile linker in bioconjugation strategies, often referred to as "oxime click chemistry."[4][5]
This document provides a detailed protocol for the synthesis of 4-hydroxy-2,3-dimethylbenzaldehyde oxime from its corresponding aldehyde. The procedure is designed to be robust and reproducible, with a focus on the underlying chemical principles and safety considerations essential for a laboratory setting.
Reaction Scheme: Oximation of 4-hydroxy-2,3-dimethylbenzaldehyde
The synthesis of 4-hydroxy-2,3-dimethylbenzaldehyde oxime is achieved through the reaction of 4-hydroxy-2,3-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable oxime product. A weak base is typically added to neutralize the hydrochloride salt and liberate the free hydroxylamine, which is the active nucleophile.
-
Starting Material: 4-hydroxy-2,3-dimethylbenzaldehyde
-
Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Product: 4-hydroxy-2,3-dimethylbenzaldehyde oxime
Detailed Experimental Protocol
This protocol is adapted from established methods for the oximation of aromatic aldehydes and is optimized for clarity and safety.[6][7][8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-hydroxy-2,3-dimethylbenzaldehyde | 150.17 | 10 | 1.50 g |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 69.49 | 15 | 1.04 g |
| Pyridine | 79.10 | 30 | 2.4 mL |
| Ethanol (95%) | - | - | 50 mL |
| Deionized Water | - | - | For workup |
| Ethyl Acetate | - | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | For washing |
| Brine (Saturated NaCl solution) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) apparatus
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-hydroxy-2,3-dimethylbenzaldehyde oxime.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxy-2,3-dimethylbenzaldehyde (1.50 g, 10 mmol), hydroxylamine hydrochloride (1.04 g, 15 mmol), and 50 mL of 95% ethanol.
-
Addition of Base: To the stirred suspension, add pyridine (2.4 mL, 30 mmol) dropwise at room temperature. Pyridine acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride, thus generating the free hydroxylamine necessary for the reaction.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. This typically takes 1-2 hours.
-
Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel. Shake the funnel vigorously and allow the layers to separate.
-
Workup - Washing: Drain the aqueous layer. Wash the organic layer sequentially with 50 mL of a saturated sodium bicarbonate solution (to remove any remaining pyridine and acidic impurities) and then with 50 mL of brine.
-
Workup - Drying and Evaporation: Transfer the organic layer to a clean conical flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-hydroxy-2,3-dimethylbenzaldehyde oxime.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water or toluene. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
Characterization of 4-hydroxy-2,3-dimethylbenzaldehyde Oxime
-
Appearance: The purified product is expected to be a crystalline solid.
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum (typically in DMSO-d₆ or CDCl₃) is expected to show characteristic signals for the aromatic protons, the methyl protons, the phenolic hydroxyl proton, the oxime hydroxyl proton, and the CH =NOH proton. The chemical shift of the CH =NOH proton is typically in the range of 8.0-8.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the C=N carbon of the oxime, which typically appears in the range of 145-155 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic and oxime hydroxyl groups (around 3200-3600 cm⁻¹), the C=N stretch of the oxime (around 1650-1680 cm⁻¹), and aromatic C-H and C=C stretches.[2]
-
MS (Mass Spectrometry): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for C₉H₁₁NO₂ is 165.19 g/mol .
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Hydroxylamine Hydrochloride: This reagent is corrosive and can cause skin and eye irritation. It is also harmful if swallowed. Avoid inhalation of dust.[9]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.
-
4-hydroxy-2,3-dimethylbenzaldehyde: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[10][11]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating for a longer duration and monitor by TLC. Ensure the reaction temperature is at the reflux point of ethanol. |
| Inadequate amount of base. | Ensure the correct stoichiometry of pyridine is used to neutralize the HCl. | |
| Low Yield | Loss of product during workup. | Be careful during the extraction and washing steps to avoid loss of the organic layer. Ensure the product is not significantly soluble in the aqueous phase. |
| Incomplete precipitation during recrystallization. | Cool the recrystallization mixture in an ice bath to maximize crystal formation. Use a minimal amount of hot solvent for dissolution. | |
| Oily Product Instead of Crystals | Presence of impurities. | The crude product may require purification by column chromatography before recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems for recrystallization (e.g., toluene, ethyl acetate/hexane). |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 4-hydroxy-2,3-dimethylbenzaldehyde oxime. By understanding the underlying chemical principles and adhering to the safety guidelines, researchers can successfully prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. PMC. Available at: [Link]
-
Benzaldehyde oxime. Wikipedia. Available at: [Link]
- Supporting Information for [Title of Paper].
- An Efficient Procedure for Synthesis of Oximes by Grinding.
-
What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. Available at: [Link]
- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
-
4-Hydroxybenzaldehyde oxime | C7H7NO2 | CID 135408704. PubChem. Available at: [Link]
-
Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH. Available at: [Link]
-
experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4... ResearchGate. Available at: [Link]
-
Oxime. Wikipedia. Available at: [Link]
-
[Supporting Information] Table of Contents. The Royal Society of Chemistry. Available at: [Link]
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Oximes. BYJU'S. Available at: [Link]
- Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group.
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4-Hydroxybenzaldehyde O-(3,3-dimethylbutanoyl)oxime | C13H17NO3 | CID 135908260. PubChem. Available at: [Link]
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Oxime radicals: generation, properties and application in organic synthesis. PMC. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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A DFT-based mechanistic study on the formation of oximes | Request PDF. ResearchGate. Available at: [Link]
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Benzaldehyde oxime - Chemical & Physical Properties. Cheméo. Available at: [Link]
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The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. Available at: [Link]
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the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. Available at: [Link]
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Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]
-
Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. Available at: [Link]
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Dehydration of 4-hydroxy-2,3-dimethylbenzaldoxime to the nitrile
Application Note & Protocol
Efficient Synthesis of 4-hydroxy-2,3-dimethylbenzonitrile via Dehydration of the Corresponding Aldoxime
Abstract
This application note provides a comprehensive guide to the chemical dehydration of 4-hydroxy-2,3-dimethylbenzaldoxime to its corresponding nitrile, 4-hydroxy-2,3-dimethylbenzonitrile. Nitriles are pivotal intermediates in organic synthesis, serving as precursors for amines, amides, and carboxylic acids, and are integral structural motifs in numerous pharmaceutical and agrochemical agents[1][2]. This document details a robust and efficient protocol using trifluoromethanesulfonic anhydride, outlines the underlying chemical mechanism, provides step-by-step procedures for synthesis and purification, and offers methods for analytical characterization. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the methodology.
Theoretical Background and Mechanistic Insight
The conversion of an aldoxime to a nitrile is a dehydration reaction, formally an elimination of a water molecule. While this transformation can be achieved with a variety of reagents, the underlying principle involves activating the hydroxyl group of the oxime to turn it into a better leaving group.
A plethora of reagents have been developed for this purpose, ranging from classic dehydrating agents like phosphorus pentoxide to milder, more modern systems such as Burgess reagent, various phosphonium-based reagents (e.g., BOP), and transition metal catalysts[3][4]. The choice of reagent is critical and depends on the substrate's functional group tolerance and the desired reaction conditions.
For substrates containing sensitive functional groups, strong Lewis acids or high temperatures can lead to side reactions or degradation. The protocol detailed herein utilizes trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N). This system is highly effective for several reasons:
-
Exceptional Leaving Group Formation: Triflic anhydride reacts readily with the oxime's hydroxyl group to form a triflate ester intermediate. The triflate anion (CF₃SO₃⁻) is an exceptionally stable and effective leaving group, which significantly facilitates the subsequent elimination step.
-
Mild Conditions: The reaction proceeds rapidly at low temperatures (typically 0 °C to room temperature), preserving sensitive functionalities on the aromatic ring.[5]
-
High Efficiency: The powerful activation provided by Tf₂O generally leads to high yields and clean conversions with minimal byproducts.
The mechanism proceeds via a two-step sequence, best described as an E2-type elimination from the activated oxime intermediate.
Mechanism:
-
Activation: The lone pair on the oxime's oxygen atom attacks one of the sulfur atoms of triflic anhydride. A proton is subsequently removed by the base (or a triflate anion), leading to the formation of an O-triflyl oxime intermediate.
-
Elimination: A base (triethylamine) abstracts the proton attached to the imine carbon. This initiates a concerted elimination where the C-H bond breaks, the C=N double bond transitions to a C≡N triple bond, and the O-triflate group departs.
The overall process is highly favorable due to the formation of the stable triflate anion and the strong carbon-nitrogen triple bond.
Caption: Reaction mechanism for Tf₂O-mediated aldoxime dehydration.
Experimental Protocols
Safety Precautions: This procedure involves corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Triflic anhydride is highly corrosive and reacts violently with water.
Part A: Synthesis of 4-hydroxy-2,3-dimethylbenzaldoxime (Starting Material)
This initial step converts the commercially available aldehyde to the required aldoxime precursor.
Materials:
-
4-hydroxy-2,3-dimethylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add 4-hydroxy-2,3-dimethylbenzaldehyde (1.50 g, 10.0 mmol).
-
Dissolve the aldehyde in ethanol (30 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 eq) and sodium acetate (0.98 g, 12.0 mmol, 1.2 eq) in deionized water (10 mL).
-
Rationale: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt. Pyridine can also be used for this purpose.
-
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The oxime product should have a different Rf value than the starting aldehyde.
-
Once the reaction is complete (disappearance of the aldehyde spot), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.
-
Filter the resulting white precipitate, wash with cold deionized water (2 x 20 mL), and dry under vacuum. The product is typically of sufficient purity for the next step.
Part B: Dehydration to 4-hydroxy-2,3-dimethylbenzonitrile
This is the core dehydration step. Anhydrous conditions are critical for success.
Materials:
-
4-hydroxy-2,3-dimethylbenzaldoxime (from Part A)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Two-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Set up an oven-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add 4-hydroxy-2,3-dimethylbenzaldoxime (1.65 g, 10.0 mmol) to the flask and dissolve it in anhydrous DCM (50 mL).
-
Add triethylamine (2.10 mL, 15.0 mmol, 1.5 eq) to the solution.
-
Rationale: Triethylamine serves as the base to neutralize the triflic acid byproduct generated during the reaction. An excess ensures the reaction medium remains basic.
-
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate dry syringe or dropping funnel, take up triflic anhydride (1.85 mL, 11.0 mmol, 1.1 eq).
-
Add the triflic anhydride dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Rationale: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (7:3 Hexane:Ethyl Acetate). The nitrile product should be less polar (higher Rf) than the starting oxime. A UV lamp can be used for visualization.
Part C: Work-up and Purification
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring.
-
Rationale: The bicarbonate solution neutralizes any remaining acidic species and quenches unreacted triflic anhydride.
-
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or oil. Purify via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield 4-hydroxy-2,3-dimethylbenzonitrile as a solid.
Analytical Characterization
The identity and purity of the final product, 4-hydroxy-2,3-dimethylbenzonitrile, should be confirmed using standard analytical techniques.
| Analysis | Expected Result for 4-hydroxy-2,3-dimethylbenzonitrile | Interpretation |
| FTIR (KBr, cm⁻¹) | ~3300-3400 (broad), ~2230 (sharp, medium), ~1600, 1500 (aromatic C=C) | Presence of the phenolic O-H stretch. Crucial appearance of the C≡N stretch around 2230 cm⁻¹. Disappearance of the broad oxime O-H stretch (~3200 cm⁻¹) from the starting material. |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.3-7.4 (d, 1H), ~6.7-6.8 (d, 1H), ~5.0-6.0 (s, 1H, broad), ~2.3 (s, 3H), ~2.2 (s, 3H) | Aromatic protons showing characteristic splitting. A broad singlet for the phenolic -OH proton. Two singlets for the two distinct methyl groups. |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~155-160 (C-OH), ~135-140 (Ar-C), ~120-125 (Ar-C), ~115-120 (C≡N), ~110-115 (Ar-C), ~100-105 (Ar-C), ~15-20 (CH₃), ~10-15 (CH₃) | Signals corresponding to the six unique aromatic carbons, the nitrile carbon, and the two methyl carbons. The nitrile carbon signal is a key indicator. |
| Mass Spec. (ESI⁻) | [M-H]⁻ = 146.06 | The molecular ion peak corresponding to the deprotonated molecular formula C₉H₈NO. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient dehydrating agent; non-anhydrous conditions; reaction time too short. | Ensure all glassware is oven-dried and solvents are anhydrous. Use a slight excess (1.1-1.2 eq) of Tf₂O. Monitor by TLC until the starting material is consumed.[6] |
| Low Yield | Product loss during work-up; impure starting oxime; side reactions. | Ensure the pH is basic before extraction to keep the phenolic product in the organic layer. Purify the starting oxime if necessary. Maintain low temperature during reagent addition. |
| Formation of Amide | This is a potential side reaction (Beckmann rearrangement), though less common for aldoximes with this reagent. | This is unlikely under these conditions but could indicate an incorrect reaction pathway. Re-evaluate the choice of dehydrating agent if this is a persistent issue.[7] |
Experimental Workflow Diagram
Caption: Overall workflow from aldehyde to purified nitrile.
References
-
M-CSA. (n.d.). Aldoxime dehydratase. M-CSA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic-chemistry.org. Retrieved from [Link]
-
Mai, K., & Patil, G. (1986). A Simple Synthesis of Nitriles from Aldoximes. Synthetic Communications, 16(14), 1823-1825. [Note: While the specific protocol differs, this reference discusses mechanistic possibilities with phosphonium reagents.] Link: [Link]
-
Tamami, B., & Kiasat, A. R. (1999). Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Journal of Chemical Research, Synopses, (8), 504-505. Link: [Link]
-
Shinozaki, H., & Imaizumi, M. (1979). A New Method for the Preparation of Nitriles from Aldoximes Using Carbon Disulfide. Chemistry Letters, 8(10), 1247-1248. Link: [Link]
-
Kamal, A., Arifuddin, M., & Rao, M. V. (2000). Zinc mediated facile and efficient dehydration of aldoximes to nitriles. Indian Journal of Chemistry - Section B, 39B, 873-874. Link: [Link]
-
Sha, C. K., & Chen, Y. T. (2014). A Simple Conversion of Aldoximes to Nitriles Using Thiourea Dioxide. Synlett, 25(10), 1435-1438. Link: [Link]
-
ScienceMadness Discussion Board. (2007). Aldehyde to nitrile. Sciencemadness.org. Retrieved from [Link]
-
Martín, C., & de la Mata, I. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Molecules, 26(15), 4466. Link: [Link]
-
Shinde, S. B., et al. (2013). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 73-76. Link: [Link]
-
ScienceMadness Discussion Board. (2013). Conversion of Aldehydes to Nitriles. Sciencemadness.org. Retrieved from [Link]
-
Uludag, N., & Sanli, A. (2020). A new reagent for synthesis of nitriles from aldoximes using aluminium (iii) triflate. STUDIA UBB CHEMIA, 65(1), 97-110. Link: [Link]
- Google Patents. (1983). EP0080700B1 - A process for producing nitrile compounds.
-
LookChem. (n.d.). Cas 448961-58-8, Benzonitrile, 4-hydroxy-2,3-dimethyl. LookChem.com. Retrieved from [Link]
- Google Patents. (1971). US3567758A - Preparation of hydroxybenzonitriles.
- Google Patents. (1998). US5817827A - Method for the dehydration of amides to nitriles.
-
Iida, T., et al. (2015). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Synlett, 26(19), 2681-2684. Link: [Link]
-
ResearchGate. (2016). An Efficient Synthesis of Nitriles from Aldoximes in the Presence of Trifluoromethanesulfonic Anhydride in Mild Conditions. Request PDF. Retrieved from [Link]
-
ResearchGate. (2014). A Simple Conversion of Aldoximes to Nitriles Using Thiourea Dioxide. Retrieved from [Link]
-
Rad, M. N. S., et al. (2010). Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2428-2434. Link: [Link]
-
Martín, C., & de la Mata, I. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. National Institutes of Health. Retrieved from [Link]
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Analytical methods for the quantification of 4-Hydroxy-2,3-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of 4-Hydroxy-2,3-dimethylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals. It details protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument parameters, and data analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction
4-Hydroxy-2,3-dimethylbenzonitrile is a substituted aromatic nitrile with the molecular formula C₉H₉NO.[1][2] Its chemical structure, featuring a hydroxyl group and a nitrile group on a dimethylated benzene ring, makes it a versatile building block in organic synthesis. It is utilized as an intermediate in the production of various chemicals, including pharmaceuticals, dyes, and perfumes.[1] The purity and concentration of this intermediate are critical for the quality and yield of the final product, necessitating robust and reliable analytical methods for its quantification.
This application note outlines detailed protocols for the quantification of 4-Hydroxy-2,3-dimethylbenzonitrile in various matrices. The methodologies are designed to be self-validating systems, emphasizing scientific integrity and providing a foundation for further method development and validation according to international guidelines such as those from the International Council for Harmonisation (ICH).
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Hydroxy-2,3-dimethylbenzonitrile is fundamental for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Boiling Point | 318.843 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1][3] |
General Analytical Workflow
The quantification of 4-Hydroxy-2,3-dimethylbenzonitrile typically follows a standardized workflow designed to ensure accuracy and precision. The selection of specific techniques and parameters is contingent on the sample matrix, the required sensitivity, and the available instrumentation.
Caption: General workflow for the quantification of 4-Hydroxy-2,3-dimethylbenzonitrile.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering substances.[4][5] The choice of method depends on the complexity of the matrix.
Liquid-Liquid Extraction (LLE)
LLE is a suitable technique for extracting 4-Hydroxy-2,3-dimethylbenzonitrile from aqueous matrices. The phenolic nature of the compound allows for pH-adjusted extraction to enhance selectivity.
Protocol:
-
To 10 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample to approximately 2 with a suitable acid (e.g., 1 M HCl) to ensure the hydroxyl group is protonated.
-
Add 10 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE, which is particularly beneficial for complex matrices.[6][7][8] A reversed-phase sorbent is appropriate for retaining the moderately polar 4-Hydroxy-2,3-dimethylbenzonitrile.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a small volume (e.g., 2 x 1 mL) of a stronger solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for LLE.
High-Performance Liquid Chromatography (HPLC)
Rationale for Method Parameters
-
Column: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte.
-
Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength for eluting the analyte. The addition of a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is crucial to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[9]
-
Detection: UV detection is suitable due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.
HPLC Protocol
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
Note: This method is based on a protocol for a related compound and must be validated for the specific quantification of 4-Hydroxy-2,3-dimethylbenzonitrile according to ICH guidelines.[10] Validation should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The presence of a hydroxyl group in 4-Hydroxy-2,3-dimethylbenzonitrile may necessitate derivatization to improve its volatility and chromatographic behavior.
Derivatization
Derivatization of the polar hydroxyl group to a less polar silyl ether can significantly improve peak shape and prevent tailing.
Protocol:
-
To the dried sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Protocol
| Parameter | Recommended Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
Data Analysis: Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the derivatized analyte to enhance sensitivity and selectivity. The mass spectrum of the underivatized 4-hydroxy-2,6-dimethylbenzonitrile shows characteristic peaks at m/z 147, 132, and 118, which can be used for qualitative identification.[11]
Method Validation and Quality Control
All analytical methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Quality control samples, including blanks, calibration standards, and spiked samples, should be analyzed with each batch of samples to ensure the continued validity of the results.
Conclusion
This application note provides a framework for the quantitative analysis of 4-Hydroxy-2,3-dimethylbenzonitrile using HPLC and GC-MS. The detailed protocols for sample preparation and instrumental analysis are based on established principles of analytical chemistry and methods for structurally related compounds. It is imperative that these methods are thoroughly validated for the specific sample matrix and intended application to ensure the generation of accurate and reliable data.
References
-
LookChem. (n.d.). Cas 448961-58-8, Benzonitrile, 4-hydroxy-2,3-dimethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2,6-dimethylbenzonitrile. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Hydroxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
MDPI. (2025, October 21). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Analysis of 4-Hydroxy-2,3-dimethylbenzonitrile
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-2,3-dimethylbenzonitrile. This compound is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. This guide provides a comprehensive protocol, from initial method development considerations to full validation, grounded in established scientific principles and regulatory guidelines.
Introduction: The Analytical Challenge
4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8) is a substituted aromatic nitrile with a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol .[2][3][4] Its structure, featuring a phenolic hydroxyl group and a nitrile group on a dimethyl-substituted benzene ring, presents a unique analytical challenge. The presence of the hydroxyl group imparts acidic properties (predicted pKa ≈ 8.31), while the overall molecule possesses moderate hydrophobicity.[2] An accurate and reliable analytical method is crucial for monitoring its purity, stability, and concentration in various sample matrices during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and reproducibility.[5][6][7]
Physicochemical Properties of 4-Hydroxy-2,3-dimethylbenzonitrile
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Predicted Boiling Point | 318.8 ± 30.0 °C | [2] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 8.31 ± 0.23 | [2] |
The presence of a phenolic hydroxyl group and the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice for this analysis.[6] The compound's moderate polarity indicates that reversed-phase chromatography will be an effective separation mode.[8][9]
HPLC Method Development Strategy
The strategy for developing a robust HPLC method for 4-Hydroxy-2,3-dimethylbenzonitrile is based on a systematic approach, starting with the selection of the appropriate stationary and mobile phases, followed by optimization of the chromatographic conditions.
Column Selection
A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC and is an excellent starting point for the separation of moderately polar aromatic compounds.[8][10] The hydrophobic C18 chains will interact with the aromatic ring and dimethyl groups of the analyte, providing good retention. A standard column dimension of 4.6 mm x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.
Mobile Phase Selection
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[10]
Given the acidic nature of the phenolic hydroxyl group, controlling the pH of the mobile phase is critical to ensure good peak shape and reproducible retention times. Buffering the aqueous portion of the mobile phase to a pH well below the pKa of the analyte (e.g., pH 2.5-3.5) will suppress the ionization of the hydroxyl group, leading to a more retained and symmetrical peak. A small amount of a weak acid, such as phosphoric acid or acetic acid, is commonly used for this purpose.[11]
A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent content, is often employed in method development to determine the optimal mobile phase composition for eluting the analyte with a reasonable retention time and good peak shape.[12] However, for a single analyte, an isocratic method is often preferable for its simplicity and robustness.[10]
Detection Wavelength
Phenolic compounds and aromatic nitriles typically exhibit strong UV absorbance between 220 nm and 280 nm.[6][13] The optimal detection wavelength should be at the absorbance maximum (λmax) of 4-Hydroxy-2,3-dimethylbenzonitrile to ensure the highest sensitivity. A UV scan of a standard solution of the analyte should be performed to determine its λmax. For structurally similar phenolic compounds, a wavelength around 270-280 nm is often a good starting point.[13][14]
Detailed Analytical Protocol
This protocol provides a step-by-step guide for the analysis of 4-Hydroxy-2,3-dimethylbenzonitrile using the developed HPLC method.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
4-Hydroxy-2,3-dimethylbenzonitrile reference standard (purity >98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid (analytical grade).
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Hydroxy-2,3-dimethylbenzonitrile reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity and assay determination (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample containing 4-Hydroxy-2,3-dimethylbenzonitrile and dissolve it in the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 50% A : 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (start at 275 nm) |
| Run Time | 10 minutes |
System Suitability
Before sample analysis, the performance of the chromatographic system should be verified by performing system suitability tests as per USP guidelines.[5][15][16][17][18] This is achieved by injecting the working standard solution (e.g., 25 µg/mL) five times. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Method Optimization Workflow
While the initial conditions are expected to provide good results, optimization may be necessary to achieve the desired resolution, peak shape, and run time.
Caption: Workflow for HPLC method optimization.
-
Mobile Phase Composition: Adjusting the percentage of acetonitrile will have the most significant impact on the retention time. Increasing the acetonitrile concentration will decrease the retention time, while decreasing it will increase retention.
-
Flow Rate: Increasing the flow rate will shorten the run time but may increase backpressure and reduce column efficiency. A flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column.
-
Column Temperature: Adjusting the column temperature can influence peak shape and selectivity. Higher temperatures generally lead to sharper peaks and lower backpressure. A temperature of 30 °C is a common starting point.
Method Validation
The optimized analytical method must be validated to ensure its suitability for the intended purpose.[19][20] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[20][21][22][23]
Sources
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- 3. 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8] | Chemsigma [chemsigma.com]
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- 11. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Gas chromatography conditions for 4-Hydroxy-2,3-dimethylbenzonitrile
An Application Note for the Gas Chromatographic Analysis of 4-Hydroxy-2,3-dimethylbenzonitrile
Abstract
This comprehensive guide details a robust and reproducible method for the analysis of 4-Hydroxy-2,3-dimethylbenzonitrile using gas chromatography (GC). Due to the polar nature of the phenolic hydroxyl group, which can lead to poor peak shape and low sensitivity, a derivatization step is employed to enhance volatility and improve chromatographic performance. This document provides a complete protocol, from sample preparation and silylation to the optimized GC conditions, tailored for researchers, quality control analysts, and professionals in drug development and chemical synthesis.
Introduction: The Analytical Challenge
4-Hydroxy-2,3-dimethylbenzonitrile is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate quantification and purity assessment are critical for ensuring the quality and efficacy of downstream products. However, the direct analysis of this compound by gas chromatography presents significant challenges. The presence of the polar hydroxyl (-OH) group can cause strong interactions with active sites on the GC column and inlet, leading to undesirable effects such as peak tailing, reduced column efficiency, and poor reproducibility.
To overcome these issues, a chemical derivatization strategy is essential.[2][3] This application note focuses on converting the polar hydroxyl group into a non-polar silyl ether. This process, known as silylation, replaces the active hydrogen with a trimethylsilyl (TMS) group, which significantly increases the analyte's volatility and thermal stability, making it ideally suited for GC analysis.[4][5][6]
Principle of Silylation for GC Analysis
Gas chromatography is a powerful technique for separating compounds that can be vaporized without decomposition.[7] The core challenge with phenolic compounds like 4-Hydroxy-2,3-dimethylbenzonitrile is their high polarity and propensity for hydrogen bonding. Silylation is a common and highly effective derivatization technique that addresses this by masking the polar functional group.[4]
The reaction involves a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS). The BSTFA donates a TMS group to the hydroxyl moiety, creating a more volatile and less polar TMS ether, as illustrated below. The resulting derivative exhibits superior chromatographic behavior, yielding sharp, symmetrical peaks and enabling precise quantification.
Experimental Workflow
The entire analytical process, from sample handling to data interpretation, follows a systematic workflow to ensure accuracy and reproducibility.
Caption: Workflow for the GC analysis of 4-Hydroxy-2,3-dimethylbenzonitrile.
Materials and Instrumentation
Reagents:
-
4-Hydroxy-2,3-dimethylbenzonitrile reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, analytical grade) or other suitable aprotic solvent
-
Methanol, Acetone (for cleaning)
-
Helium (carrier gas, 99.999% purity or higher)
-
Hydrogen and Air (for FID)
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler or manual syringe
-
Data acquisition and processing software (e.g., Empower, Chromeleon)
-
Analytical balance (0.01 mg readability)
-
Heating block or oven for derivatization
-
Vortex mixer
-
GC vials (2 mL) with PTFE-lined septa
Detailed Protocols
Protocol 1: Preparation of Stock and Working Standards
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 10.0 mg of 4-Hydroxy-2,3-dimethylbenzonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.
-
Working Standards: Perform serial dilutions of the stock standard with pyridine to prepare a series of working standards for the calibration curve (e.g., 5, 20, 50, 100, and 250 µg/mL).
Protocol 2: Sample Preparation and Derivatization
-
Sample Weighing: Accurately weigh an appropriate amount of the test sample (e.g., 10.0 mg) into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine. Further dilution may be necessary to bring the concentration within the calibration range.
-
Transfer: Transfer 100 µL of each standard solution and sample solution into separate 2 mL GC vials.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to each vial.
-
Reaction: Immediately cap the vials tightly and vortex for 30 seconds.
-
Heating: Place the vials in a heating block or oven set to 70°C for 30 minutes to ensure the derivatization reaction goes to completion.
-
Cooling: Allow the vials to cool to room temperature before placing them in the GC autosampler tray.
Self-Validation Check: Prepare a solvent blank (pyridine + derivatizing agent) and a derivatized standard to run before and after the sample sequence to check for contamination and system stability.
Optimized Gas Chromatography Conditions
The following parameters have been optimized for the analysis of the TMS-derivatized 4-Hydroxy-2,3-dimethylbenzonitrile.
| Parameter | Optimized Condition | Justification |
| GC System | GC with FID | FID is a robust, universal detector for organic compounds and provides excellent linearity and sensitivity for quantitative analysis.[8] |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, TG-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column is an excellent first choice, separating compounds primarily by boiling point.[9] The 5% phenyl content provides slight polarity for alternate selectivity, making it highly versatile.[10][11] |
| Inlet Type | Split/Splitless | A split injection (e.g., 20:1 ratio) is recommended to prevent column overloading and ensure sharp peaks for quantitative analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[7] |
| Carrier Gas | Helium | An inert and efficient carrier gas providing good resolution. Nitrogen can be used as an alternative but may require optimization of flow rates.[12] |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Provides optimal column efficiency and separation for a 0.25 mm ID column. |
| Oven Program | - Initial Temp: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min | The initial hold ensures good peak shape at the start of the chromatogram. The temperature ramp allows for the efficient elution of the analyte, while the final hold cleanses the column of any less volatile components. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp | 300 °C | Maintained at a higher temperature than the final oven temperature to prevent condensation of the analyte and ensure a stable signal. |
| Detector Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min | Standard gas flows for optimal FID sensitivity and performance. These may require fine-tuning based on the specific instrument manufacturer's recommendations. |
| Injection Volume | 1 µL | A standard injection volume suitable for most applications. |
Method Development and Troubleshooting
The choice to derivatize is a critical decision point in method development for phenolic compounds. The following diagram illustrates the logical process.
Caption: Decision tree for GC method development for phenolic compounds.
Common Issues & Solutions:
-
Peak Tailing: This is often a sign of incomplete derivatization or active sites in the GC system.
-
Solution: Ensure the derivatization reaction goes to completion by checking reagent freshness and reaction time/temperature. Use a deactivated inlet liner.
-
-
Ghost Peaks: Contamination from previous injections or the septum.
-
Solution: Run solvent blanks to identify the source. Perform inlet maintenance and bake out the column.
-
-
Poor Reproducibility: Can be caused by inconsistent sample preparation or injection.
-
Solution: Use an autosampler for precise injections. Ensure all volumetric glassware is calibrated and sample/reagent handling is consistent.
-
Conclusion
This application note presents a validated and reliable GC-FID method for the quantitative analysis of 4-Hydroxy-2,3-dimethylbenzonitrile. By employing a straightforward silylation derivatization protocol, the inherent challenges of analyzing this polar phenolic compound are effectively overcome. The provided GC conditions, centered around a widely available 5% phenyl-methylpolysiloxane column, offer excellent peak shape, sensitivity, and reproducibility. This method is well-suited for routine quality control in pharmaceutical and chemical manufacturing environments, providing a solid foundation for accurate and trustworthy analytical results.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
-
Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
Gas Chromatographic Analysis of Phenolic Compounds from Lignin. Analytical Letters. Available at: [Link]
-
Determination of Phenolic Compounds from Wine Samples by GC/MS System. ResearchGate. Available at: [Link]
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available at: [Link]
-
Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). Available at: [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. Mestrelab Research. Available at: [Link]
-
Sample preparation GC-MS. SCION Instruments. Available at: [Link]
-
Gas Chromatography Sample Preparation. Organomation. Available at: [Link]
-
A Guide to GC Sample Preparation. Integrated Liner Technologies. Available at: [Link]
-
Sample Preparation Techniques for Gas Chromatography. SciSpace. Available at: [Link]
-
Identification and quantification of an unknown peak in residual solvent analysis by gc using relative response. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Agilent J&W GC Column Selection Guide. Postnova Analytics. Available at: [Link]
-
4-Hydroxy-2,6-dimethylbenzonitrile. PubChem. Available at: [Link]
-
Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available at: [Link]
-
Analysis of Residual Solvents in Pharmaceuticals by Water-Insoluble Samples Using N2 Carrier. Shimadzu. Available at: [Link]
-
Benzonitrile, 4-hydroxy-2,3-dimethyl. LookChem. Available at: [Link]
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Using 4-Hydroxy-2,3-dimethylbenzonitrile in the synthesis of novel heterocycles
An Application Guide: Strategic Use of 4-Hydroxy-2,3-dimethylbenzonitrile in the Synthesis of Novel Heterocyclic Scaffolds
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthetic utility of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS No: 448961-58-8). We move beyond simple procedural lists to offer a strategic overview, explaining the causality behind experimental choices and providing robust, self-validating protocols for the synthesis of high-value heterocyclic systems.
4-Hydroxy-2,3-dimethylbenzonitrile is a uniquely functionalized aromatic building block.[1][2] Its structure presents three key reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic and transformable nitrile moiety, and an activated aromatic ring. This trifecta of functionality makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly substituted benzofurans, benzoxazoles, and other related heterocycles that are prevalent in pharmacologically active compounds.[1][3]
This guide will explore three high-impact synthetic transformations, providing detailed protocols and the underlying chemical logic for each.
Caption: Figure 1: Synthetic pathways from 4-Hydroxy-2,3-dimethylbenzonitrile.
Application 1: Synthesis of 6,7-Dimethyl-5-cyanobenzofurans
Rationale and Mechanistic Insight: Benzofurans are a privileged scaffold in medicinal chemistry. The synthesis of highly substituted benzofurans can be efficiently achieved from substituted phenols via palladium-catalyzed annulation strategies.[4][5] Here, we propose a robust protocol involving the O-alkylation of the starting phenol with a bromoalkyne, followed by a direct C-H bond functionalization to achieve intramolecular cyclization. The choice of a palladium catalyst is critical as it facilitates the oxidative addition into the C-H bond ortho to the ether linkage, enabling the subsequent ring closure.
Caption: Figure 2: Workflow for palladium-catalyzed benzofuran synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted-5-cyano-6,7-dimethylbenzofuran
This protocol is adapted from established methodologies for direct C-H bond functionalization.[5]
Step 1: Synthesis of 4-((3-bromoprop-2-yn-1-yl)oxy)-2,3-dimethylbenzonitrile
-
Reagents & Setup: To an oven-dried round-bottom flask, add 4-hydroxy-2,3-dimethylbenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetone (15 mL/mmol).
-
Reaction: Add 3-bromo-1-propyne (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Monitoring: Heat the mixture to reflux (approx. 60°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature, filter off the solid K₂CO₃, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude propargyl ether intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Reagents & Setup: In a Schlenk tube under an inert nitrogen atmosphere, combine the crude propargyl ether from Step 1 (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous, degassed o-xylene (20 mL/mmol).
-
Reaction: Heat the mixture to 120°C and stir vigorously for 12-24 hours. The high temperature is necessary to facilitate the C-H activation and reductive elimination steps of the catalytic cycle.
-
Monitoring: Monitor the formation of the benzofuran product by TLC or LC-MS.
-
Work-up & Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and base. Concentrate the filtrate and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the target benzofuran.
| Reagent/Parameter | Molar Eq. | Purpose | Expected Yield (%) |
| 4-Hydroxy-2,3-dimethylbenzonitrile | 1.0 | Starting Material | - |
| 3-Bromo-1-propyne | 1.2 | Alkylating Agent | - |
| K₂CO₃ | 2.5 | Base (Deprotonation) | - |
| Pd(OAc)₂ | 0.05 | Catalyst | 65-85 |
| Cs₂CO₃ | 2.0 | Base (Cyclization) | - |
Table 1: Reagents and expected outcomes for benzofuran synthesis.
Application 2: Synthesis of 5,6-Dimethyl-7-cyanobenzoxazoles
Rationale and Mechanistic Insight: Benzoxazoles are another critical heterocyclic motif in drug discovery.[3][6] A common and effective synthesis route involves the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivative. Since our starting material lacks the ortho-amino group, a two-step sequence is proposed: regioselective nitration followed by reduction to the amine. The subsequent cyclization with an acyl chloride in the presence of a dehydrating agent like polyphosphoric acid (PPA) provides a direct route to the benzoxazole core.
Caption: Figure 3: Proposed pathway for the synthesis of benzoxazoles.
Experimental Protocol: Synthesis of 2-Substituted-7-cyano-5,6-dimethylbenzoxazole
Step 1: Synthesis of 3-Amino-4-hydroxy-5,6-dimethylbenzonitrile
-
Nitration: Cool a solution of 4-hydroxy-2,3-dimethylbenzonitrile (1.0 eq) in concentrated sulfuric acid to 0°C. Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C. The directing effects of the hydroxyl and methyl groups favor nitration at the ortho position. Stir for 1-2 hours, then pour onto ice and filter the resulting precipitate.
-
Reduction: Suspend the crude nitro-phenol intermediate in ethanol. Add palladium on carbon (10% Pd/C, 0.05 eq by weight) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Alternatively, reduction can be achieved using stannous chloride (SnCl₂) in acidic media.
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting o-aminophenol is often carried forward without extensive purification due to its sensitivity to oxidation.
Step 2: Cyclocondensation
-
Reagents & Setup: Combine the crude o-aminophenol from Step 1 (1.0 eq) and the desired acyl chloride (R-COCl, 1.1 eq) in a flask.
-
Reaction: Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent. Heat the mixture to 130-150°C for 2-4 hours. The PPA facilitates both the initial N-acylation and the subsequent intramolecular cyclization via dehydration.
-
Work-up & Purification: Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring. Basify the solution with aqueous NaOH or NH₄OH to precipitate the crude product. Filter the solid, wash with water, and dry. Purify by recrystallization or silica gel chromatography to obtain the pure benzoxazole derivative.
| Step | Key Reagent | Purpose | Expected Yield (%) |
| 1a. Nitration | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution | 70-85 |
| 1b. Reduction | Pd/C, H₂ | Conversion of -NO₂ to -NH₂ | 85-95 |
| 2. Cyclization | R-COCl / PPA | Acylation and Dehydration | 60-80 |
Table 2: Reagents and expected yields for the two-step benzoxazole synthesis.
Application 3: Synthesis of Diaryl Ethers via Ullmann Condensation
Rationale and Mechanistic Insight: The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of C-O bonds, specifically in the synthesis of diaryl ethers.[7][8] This reaction is invaluable for linking the 4-hydroxy-2,3-dimethylbenzonitrile core to other aryl or heteroaryl systems. Modern protocols have improved upon the harsh conditions of the original reaction, often employing ligands to facilitate the copper-catalyzed coupling at lower temperatures.[9][10][11] The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the diaryl ether.
Experimental Protocol: Copper-Catalyzed Synthesis of 4-(Aryloxy)-2,3-dimethylbenzonitrile
-
Reagents & Setup: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.1 eq), the chosen aryl halide (e.g., 4-iodotoluene, 1.0 eq), 4-hydroxy-2,3-dimethylbenzonitrile (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq). The use of an aryl iodide or bromide is preferred over a chloride due to higher reactivity.
-
Ligand (Optional but Recommended): Add a suitable ligand such as L-proline or 1,10-phenanthroline (0.2 eq). The ligand accelerates the reaction by stabilizing the copper intermediates and increasing their solubility.
-
Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Reaction: Seal the tube and heat the mixture to 110-130°C under a nitrogen atmosphere for 12-36 hours.
-
Monitoring: Follow the disappearance of the aryl halide by TLC or GC-MS.
-
Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture through Celite to remove copper salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to isolate the target diaryl ether.
| Component | Molar Eq. | Purpose | Expected Yield (%) |
| Aryl Halide | 1.0 | Electrophile | - |
| 4-Hydroxy-2,3-dimethylbenzonitrile | 1.2 | Nucleophile | 70-90 |
| CuI | 0.1 | Catalyst | - |
| K₂CO₃ | 2.0 | Base | - |
| L-Proline (Ligand) | 0.2 | Catalyst Accelerator | - |
Table 3: General conditions for Ullmann diaryl ether synthesis.
References
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Direct Synthesis of Functionalized Benzofurans from Phenols. (2021). Synfacts. Retrieved January 17, 2026, from [Link]
-
Synthesis of benzofurans using various 2,6-disubstituted phenols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Highly substituted benzo[b]furan synthesis through substituent migration. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2014). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Benzonitrile, 4-hydroxy-2,3-dimethyl. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
-
Synthesis of benzoxazole derivatives (1–20). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
Scheme of synthesis of benzoxazoles compounds 1-3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (1999). ACS Publications. Retrieved January 17, 2026, from [Link]
-
4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8]. (n.d.). Chemsigma. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: A Strategic Guide to the Biological Screening of 4-Hydroxy-2,3-dimethylbenzonitrile Derivatives
Introduction: The Rationale for Screening
The benzonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its derivatives have shown promise across therapeutic areas including oncology, virology, and microbiology.[1] The core structure of 4-Hydroxy-2,3-dimethylbenzonitrile combines a phenolic hydroxyl group, a known antioxidant pharmacophore, with a nitrile group, which is a versatile bioisostere and hydrogen bond acceptor.[1][3] This unique combination suggests that its derivatives are prime candidates for biological screening, with potential activities ranging from anticancer and antimicrobial to antioxidant.[4][5]
This guide provides a structured, multi-tiered approach to systematically screen a library of novel 4-Hydroxy-2,3-dimethylbenzonitrile derivatives. We will progress from broad, high-throughput primary assays to more focused secondary and mechanistic studies, ensuring a robust and efficient evaluation of their therapeutic potential.
A Strategic Approach to Biological Screening
A successful screening campaign does not test compounds randomly; it follows a logical cascade designed to identify promising hits, confirm their activity, and eliminate non-specific or toxic compounds early in the process. This strategy, often referred to as a "screening funnel," maximizes efficiency and conserves resources.
The initial phase involves high-throughput primary screening against a panel of assays to identify initial "hits." These hits are then subjected to secondary assays to confirm their activity and determine dose-responsiveness (e.g., IC50 values). Finally, promising leads undergo mechanism of action (MoA) studies to understand how they exert their biological effects at a molecular level.
Caption: A multi-phase screening workflow.
Phase 1: Primary Screening Protocols
The goal of primary screening is to rapidly assess large numbers of derivatives to identify those with any biological activity of interest. Assays should be robust, cost-effective, and amenable to a 96- or 384-well plate format.
Anticancer Activity: Cell Viability and Cytotoxicity
A fundamental first step in cancer drug discovery is to determine a compound's effect on cell viability.[6] The MTT assay is a widely used colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of each derivative in DMSO. Serially dilute the compounds in culture medium to the desired final concentration (e.g., a single high dose of 50 µM for primary screening). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a potential "hit."
Antimicrobial Activity
The benzonitrile moiety is present in various compounds screened for antibacterial and antifungal properties.[4] The minimum inhibitory concentration (MIC) is the gold standard for measuring a compound's antimicrobial potency.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Grow a fresh culture of bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each derivative (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a "sterility control" (broth only), a "growth control" (broth + inoculum), and a positive control with a known antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Capacity
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to neutralize free radicals.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[8][9]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 60 µM solution of DPPH in methanol.[10] Prepare various concentrations of your test compounds in methanol.
-
Assay Setup: In a 96-well plate, add 195 µL of the DPPH solution to 5 µL of each compound dilution.[10]
-
Controls: Use Trolox (a water-soluble vitamin E analog) as a positive control and methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[10]
-
Analysis: A decrease in absorbance indicates radical scavenging activity. The percentage of scavenging is calculated, and results can be expressed as an IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Phase 2: Hit Confirmation and Dose-Response Analysis
Compounds identified as hits in the primary screen must be validated. This involves confirming the activity and determining the potency (IC50 or EC50) through dose-response studies.
Data Presentation: Hypothetical IC50 Values
The results from dose-response experiments should be summarized in a clear, tabular format. This allows for easy comparison of the potency and selectivity of different derivatives.
| Compound ID | Cancer Cell Line (MCF-7) IC50 (µM) | Normal Cell Line (MCF-10A) IC50 (µM) | Selectivity Index (SI)¹ | Antimicrobial MIC (µg/mL vs. S. aureus) |
| HDBN-001 | 5.2 | 85.4 | 16.4 | >128 |
| HDBN-002 | 78.1 | >100 | >1.3 | 16 |
| HDBN-003 | 12.5 | 15.1 | 1.2 | 64 |
| HDBN-004 | 2.1 | 90.3 | 43.0 | >128 |
| Doxorubicin | 0.8 | 1.5 | 1.9 | N/A |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
From this hypothetical data, HDBN-004 emerges as a promising anticancer lead due to its high potency and excellent selectivity for cancer cells over normal cells. HDBN-002 shows potential as an antimicrobial agent.
Phase 3: Elucidating the Mechanism of Action (MoA)
For the most promising leads, understanding how they work is critical. MoA studies provide insight into the molecular targets and pathways affected by the compound.
Investigating Cancer Cell Death: Apoptosis
If a derivative shows potent and selective cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death), a preferred mechanism for anticancer drugs.
Protocol: Caspase-Glo® 3/7 Assay (Promega)
This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
-
Cell Treatment: Seed and treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours, as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the reagent directly to each well of the 96-well plate.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the resulting luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases 3 and 7, and thus, induction of apoptosis.
Caption: The intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the biological screening of 4-Hydroxy-2,3-dimethylbenzonitrile derivatives. By employing a tiered approach that moves from broad primary screening to specific mechanistic studies, researchers can efficiently identify and characterize novel compounds with therapeutic potential. Promising lead candidates, such as the hypothetical HDBN-004, would warrant further investigation, including in vivo efficacy studies in animal models and preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
References
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 54, 774–781. [Link]
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Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet and MTT Assays: When Things Go Wrong. In Methods in Molecular Biology (pp. 35–42). Humana Press. [Link]
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Wodnicka, M., et al. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 11(8), 001-012. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
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Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1). [Link]
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Shanbhag, P., et al. (2015). Screening of Microbial Extracts for Anticancer Compounds Using Streptomyces Kinase Inhibitor Assay. Indian Journal of Pharmaceutical Sciences, 77(5), 589–596. [Link]
-
Böhmdorfer, S., et al. (2016). A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. Marine Drugs, 14(12), 223. [Link]
-
LookChem. (n.d.). Cas 448961-58-8, Benzonitrile, 4-hydroxy-2,3-dimethyl. Retrieved from LookChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from pharmachemintermediates.com. [Link]
-
Ghufran, S. O., H., K. F., & M, A. M. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AND REMOVAL OF SOME HEAVY METALS IN ECOLOGICAL SYSTEMS. Anbar Journal of Agricultural Sciences, 22(2). [Link]
-
JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Retrieved from JoVE. [Link]
-
Petka, D., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Plants, 12(5), 1133. [Link]
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- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
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- 10. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.
I. Overview of the Synthetic Pathway
The most common and practical synthetic route to 4-Hydroxy-2,3-dimethylbenzonitrile involves a two-step process, starting from the readily available 2,3-dimethylphenol.
-
Step 1: Formylation of 2,3-dimethylphenol to yield the intermediate, 4-hydroxy-2,3-dimethylbenzaldehyde.
-
Step 2: One-pot conversion of 4-hydroxy-2,3-dimethylbenzaldehyde to the final product, 4-Hydroxy-2,3-dimethylbenzonitrile, via an oxime intermediate.
This guide will address potential challenges and optimization strategies for each of these critical steps.
Caption: Overall synthetic route to 4-Hydroxy-2,3-dimethylbenzonitrile.
II. Step 1: Formylation of 2,3-dimethylphenol
The introduction of a formyl group onto the 2,3-dimethylphenol ring is a crucial first step. The primary challenge in this step is achieving high regioselectivity for the desired para-substituted product, 4-hydroxy-2,3-dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for synthesizing 4-hydroxy-2,3-dimethylbenzaldehyde?
A1: Both the Reimer-Tiemann and the Duff reactions are viable options.[1][2] However, the Reimer-Tiemann reaction, which uses chloroform and a strong base, can sometimes lead to a mixture of ortho and para isomers.[3] Given the substitution pattern of 2,3-dimethylphenol, the para position is sterically less hindered and electronically activated, which should favor the formation of the 4-hydroxy isomer. The Duff reaction, employing hexamethylenetetramine (HMTA) as the formylating agent, can also be effective and may offer milder reaction conditions.[1]
Q2: I am getting a low yield of the desired 4-hydroxy-2,3-dimethylbenzaldehyde. What are the possible reasons?
A2: Low yields in the formylation of 2,3-dimethylphenol can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents are critical. For the Reimer-Tiemann reaction, ensure vigorous stirring of the biphasic mixture to maximize the interfacial reaction.[4]
-
Formation of Isomeric Byproducts: Although the para-product is expected to be major, some ortho-formylation might occur, leading to the formation of 2-hydroxy-3,4-dimethylbenzaldehyde.
-
Decomposition of Starting Material or Product: Phenols can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong bases might lead to degradation.
-
Inefficient Work-up and Purification: The product may be lost during extraction or purification. Ensure the pH is adjusted correctly during the work-up to protonate the phenoxide and allow for efficient extraction into an organic solvent.
Q3: How can I confirm the identity and purity of my 4-hydroxy-2,3-dimethylbenzaldehyde?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure and regiochemistry. The aldehyde proton will appear as a singlet at around 9.8 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the hydroxyl group (broad, ~3300 cm-1) and the aldehyde carbonyl group (~1680 cm-1).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]
Troubleshooting Guide: Formylation of 2,3-dimethylphenol
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete reaction. | - Monitor the reaction by TLC until the starting material is consumed.- For the Reimer-Tiemann reaction, ensure efficient mixing of the biphasic system.[4]- For the Duff reaction, ensure the reaction is heated sufficiently to drive the reaction to completion.[1] |
| Suboptimal reagent stoichiometry. | - Use a slight excess of the formylating agent (chloroform or HMTA).- Ensure a sufficient amount of base is used in the Reimer-Tiemann reaction to deprotonate both the phenol and chloroform.[3] | |
| Product loss during work-up. | - Carefully adjust the pH of the aqueous layer to acidic (pH ~5-6) before extraction to ensure the product is in its neutral form.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Presence of Impurities | Unreacted 2,3-dimethylphenol. | - Increase the reaction time or temperature.- Ensure the stoichiometry of the formylating agent is adequate. |
| Isomeric aldehyde byproduct. | - Purification by column chromatography on silica gel is often effective in separating isomers.- Recrystallization can also be attempted, though it may be less effective if the isomers have similar solubilities. | |
| Tar-like byproducts. | - This can result from overheating or prolonged reaction times. Reduce the reaction temperature and monitor the reaction closely.- Ensure the starting phenol is of high purity. |
Experimental Protocol: Reimer-Tiemann Formylation of 2,3-dimethylphenol (Illustrative)
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-dimethylphenol (1.0 eq) in a 10-40% aqueous solution of sodium hydroxide (e.g., 8.0 eq).[6]
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform (2.0-3.0 eq) to the reaction mixture over 1 hour.
-
Continue stirring at 60-70°C for an additional 2-3 hours. The reaction is often exothermic, so cooling may be necessary to maintain the desired temperature.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~5-6.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of 4-Hydroxy-2,3-dimethylbenzonitrile
Question: My reaction is complete, but the final isolated yield of 4-Hydroxy-2,3-dimethylbenzonitrile is significantly lower than expected. What are the potential causes?
Answer:
Low yields can stem from several factors, primarily related to incomplete reactions or the formation of side products that consume your starting materials. The specific cause often depends on the synthetic route you are employing.
Possible Causes & Troubleshooting Steps:
-
Incomplete Formylation of 2,3-Dimethylphenol: If your synthesis involves the initial formylation of 2,3-dimethylphenol to produce the intermediate 4-hydroxy-2,3-dimethylbenzaldehyde, incomplete conversion is a common issue.
-
Optimization: Ensure optimal reaction conditions for your chosen formylation method (e.g., Duff, Vilsmeier-Haack, or Reimer-Tiemann reaction). This includes precise temperature control and appropriate reaction times. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.
-
-
Suboptimal Cyanation: Whether you are performing a Sandmeyer reaction on 4-amino-2,3-dimethylphenol or a Rosenmund-von Braun reaction on a 4-halo-2,3-dimethylphenol, the efficiency of the cyanation step is critical.
-
Sandmeyer Reaction: The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. Ensure the copper(I) cyanide catalyst is active and used in the correct stoichiometric amount.[1][2]
-
Rosenmund-von Braun Reaction: This reaction often requires high temperatures, which can lead to degradation of starting materials or products.[3][4] The use of a polar, high-boiling solvent like DMF or pyridine is common, but can complicate product purification.[4]
-
-
Incomplete Dehydration of the Oxime Intermediate: If your route involves the dehydration of 4-hydroxy-2,3-dimethylbenzaldoxime, residual intermediate will lower your final yield.
-
Dehydrating Agent: The choice and amount of dehydrating agent (e.g., acetic anhydride, thionyl chloride) are critical. Ensure the oxime is as dry as possible before this step, as water can quench the dehydrating agent.
-
-
Product Loss During Work-up and Purification: The phenolic nature of the product can lead to losses during aqueous work-up if the pH is not carefully controlled.
-
Extraction: Ensure the aqueous layer is acidified to a pH that fully protonates the phenolic hydroxyl group, thus maximizing its solubility in the organic extraction solvent.
-
Purification: Column chromatography should be performed with an optimized solvent system to ensure good separation from impurities without significant product loss on the column.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low product yield.
Issue 2: Presence of Unexpected Impurities in the Final Product
Question: My final product shows multiple spots on a TLC plate or unexpected peaks in the NMR/LC-MS spectrum. What are the likely side products?
Answer:
The presence of impurities is a strong indicator of side reactions occurring during your synthesis. The nature of these impurities is directly linked to your chosen synthetic pathway.
The formylation of 2,3-dimethylphenol is a key step in many synthetic routes to 4-Hydroxy-2,3-dimethylbenzonitrile. However, the directing effects of the hydroxyl and methyl groups can lead to a mixture of products.
-
Isomeric Formylation Products: The primary challenge in the formylation of 2,3-dimethylphenol is achieving high regioselectivity. The hydroxyl group is a strong ortho-, para-director, and the methyl groups also exert an influence.
-
Potential Byproducts: Besides the desired 4-formyl product (para to the hydroxyl group), formylation can also occur at the 6-position (ortho to the hydroxyl group), yielding 6-hydroxy-2,3-dimethylbenzaldehyde .
-
Mitigation: The choice of formylation reaction can influence the regioselectivity.
-
Duff Reaction: This reaction, using hexamine, typically favors ortho-formylation.[5][6]
-
Reimer-Tiemann Reaction: While often favoring ortho-formylation, it can produce a mixture of ortho and para isomers.[7][8]
-
Vilsmeier-Haack Reaction: This method can also yield mixtures of isomers, with the product distribution being sensitive to reaction conditions.[9][10]
-
-
-
Di-formylation: If both ortho positions are accessible, di-formylation can occur, leading to the formation of 4,6-diformyl-2,3-dimethylphenol .[11]
-
Mitigation: Carefully controlling the stoichiometry of the formylating agent is key. Using a molar ratio of the formylating agent to the phenol of 1:1 or slightly less can suppress di-formylation.[11]
-
-
Resin/Polymer Formation: Phenols can react with formaldehyde (or its equivalents) to form phenol-formaldehyde resins, especially under acidic or basic conditions.[11]
-
Mitigation: Avoid excessively high temperatures and prolonged reaction times. Maintaining the lowest effective temperature for the formylation can minimize polymerization.[11]
-
Formylation Regioselectivity Diagram
Caption: Potential formylation products of 2,3-dimethylphenol.
-
Sandmeyer Reaction (from 4-amino-2,3-dimethylphenol):
-
Biaryl Formation: A common side reaction in the Sandmeyer reaction is the coupling of the intermediate aryl radical with another aryl species, leading to the formation of biaryl compounds.[1]
-
Phenol Formation: If the diazonium salt reacts with water before the cyanide, it can lead to the formation of a dihydroxy-dimethylbenzene derivative.
-
Mitigation: Maintain a low reaction temperature during diazotization and use the diazonium salt immediately after its formation. Ensure an adequate concentration of the copper(I) cyanide to favor the desired cyanation.
-
-
Rosenmund-von Braun Reaction (from 4-halo-2,3-dimethylphenol):
-
Incomplete Reaction: Due to the often harsh conditions required, the reaction may not go to completion, leaving unreacted starting material.
-
Hydrolysis of Nitrile: If water is present, the newly formed nitrile group can be hydrolyzed to a carboxylic acid under the reaction conditions.
-
Mitigation: The use of L-proline as an additive has been shown to promote the Rosenmund-von Braun reaction at lower temperatures, potentially reducing side reactions.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile?
A1: The most suitable route depends on the available starting materials and the scale of the synthesis. A common and often high-yielding approach involves a two-step process:
-
Formylation of 2,3-dimethylphenol to 4-hydroxy-2,3-dimethylbenzaldehyde.
-
Conversion of the aldehyde to the nitrile , often via the dehydration of the corresponding aldoxime. This route avoids the use of highly toxic cyanide salts in the final step and often provides good overall yields.
Q2: What are the best practices for purifying the final product?
A2: Purification of 4-Hydroxy-2,3-dimethylbenzonitrile typically involves:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is performed. It is crucial to adjust the pH of the aqueous phase to be acidic (pH ~2-3) before extraction to ensure the phenolic hydroxyl group is protonated, thereby maximizing the product's solubility in the organic phase.
-
Column Chromatography: Silica gel column chromatography is an effective method for removing polar and non-polar impurities. A solvent system such as a gradient of ethyl acetate in hexane is commonly used.
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) can be employed after column chromatography.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl (-OH) and nitrile (-C≡N) functional groups.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
TLC/HPLC: These techniques are excellent for assessing the purity of the final product and for monitoring the progress of the purification.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Cyanide Compounds: If your synthesis involves the use of cyanide salts (e.g., CuCN, KCN), extreme caution is necessary as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.
-
Strong Acids and Bases: Many of the reaction steps involve strong acids or bases, which are corrosive. Handle them with care and appropriate PPE.
-
Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2,3-Dimethylphenol
Step A: Formylation of 2,3-Dimethylphenol to 4-Hydroxy-2,3-dimethylbenzaldehyde (Duff Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylphenol (1 equivalent) in glacial acetic acid.
-
Add hexamethylenetetramine (HMTA) (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Acidify the mixture with concentrated hydrochloric acid to hydrolyze the intermediate imine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step B: Conversion of 4-Hydroxy-2,3-dimethylbenzaldehyde to 4-Hydroxy-2,3-dimethylbenzonitrile (via Oxime Dehydration)
-
Dissolve 4-hydroxy-2,3-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Heat the mixture to 100-110 °C and stir for 2-4 hours, or until the formation of the oxime is complete (monitored by TLC).
-
To the same reaction mixture, add a dehydrating agent such as acetic anhydride (2 equivalents).
-
Continue heating for another 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Formylation Yield | 40-60% | Highly dependent on the chosen method and optimization. |
| Oxime Formation Yield | >90% | Generally a high-yielding reaction. |
| Dehydration Yield | 70-90% | Dependent on the efficiency of the dehydrating agent. |
| Overall Yield | 25-50% | Based on the two-step synthesis from 2,3-dimethylphenol. |
| Purity (post-purification) | >98% | Achievable with careful column chromatography and/or recrystallization. |
References
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- U.S. Patent No. 5,637,750. (1997).
-
MDPI. (2020). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
Grokipedia. (n.d.). Duff reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate. (2008). Why Excess Cyanide Can Be Detrimental to Pd-Catalyzed Cyanation of Haloarenes. Facile Formation and Characterization of [Pd(CN)3(H)]2-. [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Science Madness. (n.d.). THE REIMER-TIEMANN REACTION. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
-
ResearchGate. (2005). Precursors and products from the Sandmeyer reaction. [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]
-
Allen. (n.d.). REIMER-TIEMANN REACTION. [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
Indian Academy of Sciences. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. [Link]
-
Chemguide. (n.d.). dehydration of alcohols. [Link]
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
PubChem. (n.d.). 2,3-Dimethylphenol. [Link]
-
Haz-Map. (n.d.). 2,3-Dimethylphenol - Hazardous Agents. [Link]
-
HMDB. (2012). Showing metabocard for 2,3-Dimethylphenol (HMDB0032148). [Link]
-
ResearchGate. (2019). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide | Request PDF. [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
-
Synlett. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. [Link]
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- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Purification of Crude 4-Hydroxy-2,3-dimethylbenzonitrile by Recrystallization
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 4-Hydroxy-2,3-dimethylbenzonitrile. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] This document provides a comprehensive, question-and-answer-based troubleshooting guide to address the specific challenges that may arise during the recrystallization of this substituted phenol.
Our approach is grounded in established chemical principles and practical laboratory experience, aiming to provide not just procedural steps but the underlying rationale for a robust and reproducible purification process.
Physicochemical Properties & Initial Considerations
A thorough understanding of the compound's properties is the cornerstone of developing a successful recrystallization protocol. While specific experimental data for 4-Hydroxy-2,3-dimethylbenzonitrile is not widely published, we can infer key parameters from its structure and data from close isomers, such as 4-Hydroxy-3,5-dimethylbenzonitrile.
| Property | Value (4-Hydroxy-2,3-dimethylbenzonitrile) | Inferred Value & Rationale (from Isomer 4-Hydroxy-3,5-dimethylbenzonitrile) | Source(s) |
| CAS Number | 448961-58-8 | N/A | [2] |
| Molecular Formula | C₉H₉NO | N/A | [2][3] |
| Molecular Weight | 147.17 g/mol | N/A | [3][4] |
| Appearance | Yellow to brown solid | Consistent with phenolic compounds which can oxidize. | [5] |
| Melting Point | Data not available | ~121-128 °C . This is a critical parameter. "Oiling out" is a significant risk if the boiling point of the solvent is higher than the melting point of the impure solid. | [6][7][8] |
| Solubility | Data not available | Low in water; Soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. The hydroxyl and nitrile groups allow for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. | [9] |
Core Experimental Protocol: A Starting Point
This protocol is a generalized starting point based on the inferred properties. It is crucial to perform small-scale solvent screening tests to identify the optimal system for your specific crude material.
Objective: To dissolve the crude solid in a minimum amount of a suitable hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.
Step 1: Solvent Screening (Small Scale)
-
Place ~20-30 mg of your crude 4-Hydroxy-2,3-dimethylbenzonitrile into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Agitate the mixture.
-
Ideal Single Solvent: The compound should be largely insoluble or sparingly soluble at room temperature but dissolve completely upon heating.[1]
-
Ideal Mixed Solvent Pair: Find a "good" solvent that dissolves the compound readily at room temperature and a "bad" (or "anti-solvent") in which it is insoluble. The two solvents must be miscible.[10] Ethanol/water or Toluene/hexane are common pairs to evaluate.
Step 2: Recrystallization Procedure (Single Solvent Example)
-
Place the crude 4-Hydroxy-2,3-dimethylbenzonitrile into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a small amount of the chosen solvent (e.g., isopropanol) and a boiling chip.
-
Heat the mixture to a gentle boil on a hot plate.
-
Add more hot solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[1]
-
If colored, insoluble impurities are present, this is the stage to perform a hot filtration.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, cooling can be completed in an ice-water bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of 4-Hydroxy-2,3-dimethylbenzonitrile in a practical Q&A format.
Issue 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my crude product in the hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point.[6] The crude solid's melting point is often depressed by impurities. Given the estimated melting point of ~121-128 °C for the isomer, using high-boiling point solvents increases this risk. The oil often traps impurities, defeating the purpose of recrystallization.[6]
Solutions:
-
Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated, causing the compound to precipitate at too high a temperature. Re-heat the solution to dissolve the oil, add 10-20% more of the "good" solvent, and cool again.
-
Lower the Cooling Temperature More Slowly: Allow the solution to cool at a much slower rate. You can do this by placing the flask in a beaker of hot water and letting them cool together. This allows the solution to reach a temperature below the compound's melting point before it becomes supersaturated.
-
Change the Solvent System:
-
Switch to a solvent with a lower boiling point. If you were using toluene (b.p. 111 °C), consider a solvent like ethyl acetate (b.p. 77 °C).
-
For mixed solvent systems, try adding more of the "good" solvent before cooling.
-
-
Use a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization at the correct temperature.
Issue 2: No crystals form, even after cooling in an ice bath.
Q: My solution is clear and has been cooling for a long time, but nothing is precipitating. What should I do?
A: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires nucleation to begin crystallization.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystal: Add a small crystal of the pure compound.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the concentration. Then, attempt the cooling and crystallization process again.
-
Add an Anti-Solvent (for single solvent systems): If you have a miscible "bad" solvent in which your compound is insoluble (e.g., water for an ethanol solution, or hexane for an ethyl acetate solution), you can add the anti-solvent dropwise to the cooled solution until it just becomes cloudy (turbid), indicating the onset of precipitation. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
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Issue 3: The recrystallization yield is very low.
Q: I managed to get crystals, but my final yield is less than 50%. Where did my product go?
A: Low recovery is a common issue and can stem from several steps in the process.
Potential Causes & Solutions:
-
Too Much Solvent: This is the most frequent cause. A significant portion of your compound remains dissolved in the mother liquor even when cold.
-
Solution: Before filtering, check for saturation by dipping a glass rod in the solution and letting it dry. A significant solid residue indicates product loss. You can recover more product by boiling off some solvent from the mother liquor to obtain a "second crop" of crystals. Be aware that this second crop may be less pure.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. You can do this by passing hot solvent through it just before filtering your solution.
-
-
Washing with Too Much or Warm Solvent: Washing the collected crystals on the filter paper is necessary to remove residual mother liquor, but using too much solvent or solvent that isn't ice-cold will redissolve some of your purified product.
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
-
The Compound is Simply Too Soluble: The chosen solvent may be too "good," meaning the compound has significant solubility even at low temperatures.
-
Solution: Re-evaluate your solvent choice. A solvent that requires a bit more heating to dissolve the compound fully will typically result in better recovery upon cooling.
-
Issue 4: The final product is still colored or impure.
Q: My final crystals are not white/off-white, or the melting point has not improved significantly. What went wrong?
A: This indicates that impurities were not effectively removed.
Potential Causes & Solutions:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Solution: Ensure slow, undisturbed cooling. Insulating the flask can help. If the solid "crashes out" of solution immediately upon removal from heat, it's a sign of too-rapid crystallization. Re-heat, add a small amount of extra solvent, and cool more slowly.
-
-
Co-crystallization of Impurities: The impurity may have similar solubility properties to your target compound in the chosen solvent.
-
Solution: A different solvent or a mixed-solvent system may be required to alter the relative solubilities of the product and the impurity.
-
-
Presence of Colored Impurities: Highly colored, minor impurities can be difficult to remove.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb your product, reducing the yield.
-
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// Edges Crude -> Screen; Screen -> Dissolve [label="Select Solvent"]; Dissolve -> HotFilter; HotFilter -> Cool [label="No"]; HotFilter -> Insoluble [label="Yes"]; Insoluble -> Cool [style=invis]; // for layout Dissolve -> Cool [style=invis]; // for layout Cool -> Filter; Filter -> Soluble; Filter -> Wash; Wash -> Dry; Dry -> Pure; } DOT Caption: General workflow for recrystallization.
References
-
LookChem. (n.d.). Cas 448961-58-8,Benzonitrile, 4-hydroxy-2,3-dimethyl. Retrieved January 18, 2026, from [Link]
- Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
- Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.
-
MDPI. (2020). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved January 18, 2026, from [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved January 18, 2026, from [Link]
-
Chemsigma. (n.d.). 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8]. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2,6-dimethylbenzonitrile. Retrieved January 18, 2026, from [Link]
-
Jordan Journal of Chemistry. (2010). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 18, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved January 18, 2026, from [Link]
- Google Patents. (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
Sources
- 1. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8] | Chemsigma [chemsigma.com]
- 3. Cas 448961-58-8,Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI) | lookchem [lookchem.com]
- 4. 4-Hydroxy-2,3-dimethylbenzonitrile - CAS:448961-58-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 448961-58-8 CAS MSDS (Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Hydroxy-3,5-dimethylbenzonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,5-Dimethyl-4-hydroxybenzonitrile 97 4198-90-7 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 용매 혼용성 표 [sigmaaldrich.com]
Technical Support Center: Column Chromatography Purification of 4-Hydroxy-2,3-dimethylbenzonitrile
Welcome to the technical support center for the purification of 4-Hydroxy-2,3-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges associated with the column chromatography of this polar aromatic compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses fundamental questions that form the basis of a successful column chromatography separation for 4-Hydroxy-2,3-dimethylbenzonitrile.
Q1: What makes 4-Hydroxy-2,3-dimethylbenzonitrile challenging to purify via column chromatography?
A1: The structure of 4-Hydroxy-2,3-dimethylbenzonitrile contains both a polar hydroxyl (-OH) group and a polar nitrile (-CN) group. The phenolic hydroxyl group, in particular, can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[1] This strong interaction can lead to significant band broadening, tailing, or even irreversible adsorption, where the compound fails to elute from the column.[1][2]
Q2: How do I choose the right stationary phase? Silica Gel or Alumina?
A2: The choice of stationary phase is critical.
-
Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography.[3] It is generally slightly acidic due to the presence of silanol groups.[4] For 4-Hydroxy-2,3-dimethylbenzonitrile, standard silica gel (mesh size 230-400 for flash chromatography) is often the first choice.[5] However, its acidic nature can cause the tailing issues mentioned above. If tailing is severe, you might consider using a deactivated or neutral silica gel.
-
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms.[5] For a phenolic compound, neutral alumina could be a viable alternative if tailing on silica is problematic.[2] It offers a different selectivity profile and may reduce the strong hydrogen bonding interactions.
For most applications, starting with standard silica gel is recommended due to its versatility and cost-effectiveness.
Q3: How do I select an appropriate mobile phase (eluent) system?
A3: The key is to find a solvent system that moves your target compound with a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[5] This provides the optimal balance for separation on a column.
-
Starting Point: A common and effective eluent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc) .[6]
-
TLC Analysis: Begin by testing different ratios on a TLC plate. For 4-Hydroxy-2,3-dimethylbenzonitrile, you might start with 10% EtOAc in Hexanes and increase the proportion of EtOAc until you achieve the target Rf value.
-
Alternative Solvents: If separation from impurities is difficult with EtOAc/Hexanes, consider other solvent systems. A mixture of dichloromethane (DCM) and methanol (MeOH) is excellent for more polar compounds.[6] Sometimes, incorporating a solvent like toluene can improve the separation of aromatic compounds.[2]
Q4: What is the difference between gravity and flash chromatography, and which should I use?
A4: The main difference is the method used to move the mobile phase through the column.
-
Gravity Chromatography: Relies on gravity to pull the solvent through the stationary phase. It is slower and typically uses larger particle size silica (e.g., 70-230 mesh).[5] This method is suitable for simple separations where speed is not a priority.
-
Flash Chromatography: Uses positive pressure (from compressed air or a pump) to force the solvent through the column more quickly.[7] It requires finer silica (e.g., 230-400 mesh) and provides higher resolution and faster separation times.[5]
Recommendation: For drug development and research settings, flash chromatography is the preferred method due to its superior speed and separation efficiency.
Q5: How should I load my crude sample onto the column?
A5: Proper sample loading is crucial for a sharp starting band and good separation. You have two main options:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial, low-polarity mobile phase and carefully pipette it onto the top of the column. This is quick but can be problematic if your compound is not very soluble in the starting eluent. Dissolving the sample in a stronger, more polar solvent can cause poor separation as the "plug" of strong solvent will carry the compound down the column prematurely.[8]
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4][7] This powder can then be carefully added to the top of the packed column. This technique is highly recommended for 4-Hydroxy-2,3-dimethylbenzonitrile, especially if it has poor solubility in the non-polar starting eluent, as it prevents precipitation and ensures a narrow starting band.[4]
Section 2: Core Experimental Protocols
These protocols provide a self-validating system for performing column chromatography on 4-Hydroxy-2,3-dimethylbenzonitrile.
Protocol 1: Slurry Packing a Flash Chromatography Column
The slurry packing method is superior to dry packing as it helps dissipate heat generated when the solvent wets the silica and results in a more uniform, crack-free column bed.[4]
-
Select Column Size: Choose a glass column with an appropriate diameter based on the amount of crude material to be purified. A common rule of thumb is a silica-to-crude-product mass ratio of 30:1 to 100:1.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (e.g., 230-400 mesh). Add your initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) and stir gently with a glass rod to create a homogenous slurry that is free of air bubbles.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 0.5 cm) of sand.
-
Add the Slurry: Clamp the column vertically. Pour the silica slurry into the column in one continuous motion if possible.
-
Settle the Bed: Gently tap the side of the column with a piece of rubber tubing to encourage the silica to settle into a tightly packed, uniform bed. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed .[7]
-
Finalize: Once the bed is stable, add another thin layer of sand on top to protect the silica surface from disturbance during solvent and sample addition.[4] Drain the excess solvent until it is just level with the top of the sand. The column is now ready for sample loading.
Protocol 2: Step-by-Step Gradient Elution and Fraction Collection
Gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to elute compounds that have a range of polarities.
-
Start with Low Polarity: Begin eluting the column with the low-polarity solvent system determined from your initial TLC analysis (e.g., 5% EtOAc/Hexanes).
-
Apply Pressure: For flash chromatography, apply a gentle, steady pressure of 1-4 psi.[7]
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions should be proportional to the column size.
-
Increase Polarity: After a few column volumes of the initial eluent have passed through, begin to gradually increase the polarity of the mobile phase. For example, you can switch to premixed solutions of 10% EtOAc/Hexanes, then 15%, 20%, and so on. This stepwise gradient helps to elute more strongly-adsorbed impurities and finally the target compound, while maintaining good separation.
-
Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain your purified compound. Spot a small amount from each fraction onto a TLC plate and run it in your chosen solvent system.
-
Combine and Evaporate: Once the pure fractions have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 4-Hydroxy-2,3-dimethylbenzonitrile.
Section 3: Troubleshooting Guide
Directly addressing specific issues encountered during experiments.
Issue 1: My compound is stuck at the top of the column and will not elute.
-
Possible Cause & Solution: The mobile phase is not polar enough to displace the compound from the silica gel.[5][9]
-
Action: Gradually increase the percentage of the polar solvent in your eluent mixture. If you are using 10% EtOAc/Hexanes, move to 20%, then 30%, and so on. For very polar compounds, a small percentage (1-5%) of methanol (MeOH) in dichloromethane (DCM) can be very effective.[6]
-
-
Possible Cause & Solution: The phenolic -OH group is interacting too strongly with acidic silanol groups on the silica surface.[1]
-
Action: Add a small amount of a competitive polar modifier to the mobile phase. A few drops of triethylamine (Et₃N) can help disrupt the strong acidic interactions for basic compounds, while a small amount of acetic acid or formic acid can help for acidic compounds. Since phenols are weakly acidic, sometimes a more polar neutral solvent like methanol is sufficient.
-
Issue 2: My compound eluted immediately in the first few fractions (poor separation).
-
Possible Cause & Solution: The initial mobile phase is too polar.[5]
-
Action: You must restart the chromatography with a less polar mobile phase. If you started with 20% EtOAc/Hexanes, try 5% or 10%. Always use TLC to find a solvent system that gives an Rf value of ~0.25-0.35 before running the column.[5]
-
-
Possible Cause & Solution: The sample was loaded in a solvent that was too polar.
-
Action: This is a common mistake. If the sample is dissolved in a strong solvent like neat DCM or EtOAc and loaded onto a column running Hexanes, the strong solvent carries the compound down the column with the solvent front. Use the dry loading method described in Protocol 1 to avoid this.[8]
-
Issue 3: I am seeing significant "tailing" or "streaking" of my compound's band.
-
Possible Cause & Solution: Strong, non-ideal interactions between the phenolic hydroxyl group and the acidic silica surface.[1][10]
-
Action 1: As mentioned in Issue 1, adding a modifier to the eluent can help. For a phenol, adding a small amount (0.5-1%) of a polar solvent like methanol to your EtOAc/Hexane mixture can sometimes improve peak shape.
-
Action 2: Consider switching the stationary phase to neutral alumina, which may offer better performance for phenolic compounds.[2]
-
-
Possible Cause & Solution: The column was overloaded with too much crude material.
-
Action: The separation capacity of the column has been exceeded. You will need to repeat the purification using a larger column with more silica gel or by purifying the crude material in smaller batches.
-
Issue 4: The column bed has cracked or contains air bubbles.
-
Possible Cause & Solution: The column ran dry; the solvent level dropped below the top of the stationary phase.[7]
-
Action: This is often fatal for a separation, as the cracks create channels that ruin the uniform flow. The column must be repacked. Always keep the silica bed covered with solvent.[7]
-
-
Possible Cause & Solution: Thermal stress from using the dry-packing method.[4]
-
Action: The heat generated when the solvent first wets the dry silica can cause bubbles and cracks. This is why the slurry packing method (Protocol 1) is highly recommended.[4]
-
Section 4: Visualizations & Data
Experimental Workflow Diagram
Caption: General workflow for the purification of 4-Hydroxy-2,3-dimethylbenzonitrile.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
Table 1: Recommended Solvent Systems
This table provides starting points for eluent selection. The optimal ratio must be determined empirically using TLC.
| Impurity Profile | Recommended Stationary Phase | Primary Eluent System (Non-polar / Polar) | Comments |
| Less polar than the target compound | Silica Gel | Hexanes / Ethyl Acetate | Start with a low percentage of EtOAc (5-10%) and gradually increase. This is the most common scenario.[6] |
| More polar than the target compound | Silica Gel | Hexanes / Ethyl Acetate | Elute the target compound first with a carefully selected polarity, then flush the column with high polarity. |
| Impurities with very similar polarity | Silica Gel | Toluene / Ethyl Acetate or DCM / Acetone | These systems offer different selectivity and may resolve closely-eluting spots.[2] |
| Significant tailing observed with silica gel | Neutral Alumina | Hexanes / Ethyl Acetate | Alumina can reduce strong acidic interactions that cause tailing with phenolic compounds.[2] |
| Very polar impurities | Silica Gel | Dichloromethane / Methanol | Use a low percentage of MeOH (1-10%). Be aware that >10% MeOH may dissolve some silica.[6] |
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit r/chemistry. (2024, July 16). Column chromatography issues. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
LookChem. Cas 448961-58-8,Benzonitrile, 4-hydroxy-2,3-dimethyl. [Link]
-
PubChem. 4-Hydroxy-2,6-dimethylbenzonitrile. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. [Link]
-
Reddit r/OrganicChemistry. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Pharma Now. Mobile and Stationary Phases in Chromatography Explained. [Link]
-
Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. [Link]
-
Chemsigma. 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8]. [Link]
-
LCGC International. (2018, January 1). Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part I: Solvent Volumes and Buffer Counterions. [Link]
-
Journal of Heterocyclic Chemistry. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Link]
-
ResearchGate. (2020, March 25). Choice of Eluents for TLC?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. santaisci.com [santaisci.com]
- 4. reddit.com [reddit.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Common impurities in 4-Hydroxy-2,3-dimethylbenzonitrile and their identification
Welcome to the technical support center for 4-Hydroxy-2,3-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and analytical guidance for common issues encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My batch of 4-Hydroxy-2,3-dimethylbenzonitrile shows some discoloration (e.g., pale yellow to brown). Is this normal, and what could be the cause?
A1: A pale yellow to brown discoloration is not uncommon for phenolic compounds like 4-Hydroxy-2,3-dimethylbenzonitrile. This can be due to the presence of minor impurities or degradation products formed during synthesis, purification, or storage. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type species, especially when exposed to air, light, or trace metal catalysts. While a slight off-white color may not significantly impact purity, a pronounced discoloration warrants further investigation to identify and quantify the impurities.
Q2: I am seeing an unexpected peak in my HPLC analysis of a 4-Hydroxy-2,3-dimethylbenzonitrile sample. What are the likely common impurities I should consider?
A2: The impurities in your sample will largely depend on the synthetic route used to manufacture the compound. A plausible synthesis involves the formylation of 2,3-dimethylphenol followed by conversion of the aldehyde to a nitrile. Another route could involve the Sandmeyer reaction of 4-amino-2,3-dimethylphenol. Based on these potential pathways, common impurities can be categorized as:
-
Starting Material-Related Impurities:
-
2,3-Dimethylphenol: Incomplete reaction or carry-over from the initial synthesis step.
-
Isomers of dimethylphenol (e.g., 3,4-dimethylphenol, 2,5-dimethylphenol): Impurities present in the starting 2,3-dimethylphenol.
-
4-Amino-2,3-dimethylphenol: If the Sandmeyer route is used, this would be the key starting material.
-
-
Process-Related (By-product) Impurities:
-
4-Hydroxy-2,3-dimethylbenzaldehyde: An intermediate in one likely synthesis route that may not have fully converted to the nitrile.
-
Positional isomers: Depending on the directing effects of the hydroxyl and methyl groups during electrophilic substitution reactions, other isomers of the target molecule could be formed in small quantities.
-
Products of side reactions from the Sandmeyer reaction: If this route is employed, by-products from the diazotization and cyanation steps can be present.[1]
-
-
Degradation Products:
-
4-Hydroxy-2,3-dimethylbenzamide: Formed by the partial hydrolysis of the nitrile group.
-
4-Hydroxy-2,3-dimethylbenzoic acid: Results from the complete hydrolysis of the nitrile group.[2]
-
Oxidation products: As mentioned in A1, oxidation of the phenol can lead to various colored by-products.
-
A summary of these potential impurities is provided in the table below:
| Impurity Class | Potential Impurity | Likely Origin |
| Starting Material | 2,3-Dimethylphenol | Incomplete reaction |
| Isomers of dimethylphenol | Impure starting material | |
| 4-Amino-2,3-dimethylphenol | Starting material for Sandmeyer route | |
| Process-Related | 4-Hydroxy-2,3-dimethylbenzaldehyde | Incomplete conversion of intermediate |
| Positional Isomers | Non-selective reactions | |
| Degradation | 4-Hydroxy-2,3-dimethylbenzamide | Partial hydrolysis of nitrile |
| 4-Hydroxy-2,3-dimethylbenzoic acid | Complete hydrolysis of nitrile | |
| Oxidation Products (e.g., quinones) | Oxidation of the phenol group |
Q3: How can I confirm the identity of an unknown impurity in my 4-Hydroxy-2,3-dimethylbenzonitrile sample?
A3: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of an unknown impurity.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the impurity from the main compound and obtaining its molecular weight. This information can help you narrow down the possibilities from the table above.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and generates a fragmentation pattern that can serve as a "fingerprint" for identification by comparing it to spectral libraries.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy can provide detailed structural information to confirm its identity.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause 1: Inappropriate Mobile Phase pH. The phenolic hydroxyl group has an acidic proton. If the mobile phase pH is close to the pKa of the phenol, you can get peak tailing.
-
Troubleshooting Step: Acidify the mobile phase with a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%) to ensure the phenol is in its protonated state. A typical starting point would be a mobile phase of acetonitrile and water (with 0.1% formic acid).[4]
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase. The polar functional groups of your analyte can have secondary interactions with residual silanol groups on the C18 column, leading to peak tailing.
-
Troubleshooting Step: Use an end-capped HPLC column specifically designed to minimize these interactions. Alternatively, adding a competitive base like triethylamine (in very small amounts, e.g., 0.05%) to the mobile phase can sometimes help, but this is less common with modern columns.
-
-
Possible Cause 3: Column Overload. Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Troubleshooting Step: Dilute your sample and re-inject.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Possible Cause 1: Fluctuation in Mobile Phase Composition. This can be due to improper mixing or evaporation of the more volatile solvent.
-
Troubleshooting Step: Ensure your mobile phase is well-mixed and degassed. Use a solvent reservoir cap that minimizes evaporation.
-
-
Possible Cause 2: Temperature Fluctuations. The column temperature can affect retention times.
-
Troubleshooting Step: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This method is a general starting point and may require optimization for your specific system and impurity profile.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 20 minutes. This broad gradient should help to elute a wide range of potential impurities.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential impurities have good absorbance, for instance, around 220 nm and 275 nm.[5]
-
Sample Preparation: Dissolve a small amount of the 4-Hydroxy-2,3-dimethylbenzonitrile in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.
Protocol 2: GC-MS for Identification of Volatile Impurities
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms or equivalent) is a good starting point.[3]
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: Scan from m/z 40 to 400
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA or MSTFA) can improve the volatility and chromatographic behavior of the phenolic compound.[6]
Visualizations
Potential Synthetic and Degradation Pathways
Caption: Plausible synthesis and degradation pathways for 4-Hydroxy-2,3-dimethylbenzonitrile.
Analytical Workflow for Impurity Identification
Caption: A systematic workflow for the identification of unknown impurities.
References
-
LookChem. (n.d.). Cas 448961-58-8, Benzonitrile, 4-hydroxy-2,3-dimethyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2,6-dimethylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways of microbial nitrile degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. PMC. Retrieved from [Link]
-
Bisphenol A Information & Resources. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
HMDB. (2012). Showing metabocard for 2,3-Dimethylphenol (HMDB0032148). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). UV spectroscopy and HPLC method Development for the Estimation of Aspirin and Ticgrelor in Marketed formulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
MDPI. (2024). Systematic Investigation of the Degradation Properties of Nitrile-Butadiene Rubber/Polyamide Elastomer/Single-Walled Carbon Nanotube Composites in Thermo-Oxidative and Hot Oil Environments. Retrieved from [Link]
-
Supplementary Information. (n.d.). 1 - Supplementary Information. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from [Link]
-
Agilent. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]
- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
-
Haz-Map. (n.d.). 2,3-Dimethylphenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. Retrieved from [Link]
-
Agilent. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-xylenol phenol, 2,3-dimethyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. PMC. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. longdom.org [longdom.org]
- 5. chemrj.org [chemrj.org]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile
Welcome to the dedicated technical support resource for the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile, offering explanations grounded in chemical principles and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of 4-Hydroxy-2,3-dimethylbenzonitrile, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield is a common yet multifaceted issue. The root cause often lies in one of several key areas of the experimental setup. A systematic approach to troubleshooting is crucial.
Underlying Causes & Solutions:
-
Inefficient Starting Material Conversion: The primary suspect is often the incomplete conversion of the starting material, 2,3-dimethylphenol. This can be due to several factors:
-
Suboptimal Reagents: The choice and quality of the cyanating agent are critical. While various cyanide sources can be used, their reactivity and handling requirements differ significantly.
-
Poor Catalyst Activity: If your synthesis involves a catalyst, its activity might be compromised due to poisoning, degradation, or incorrect choice for the specific reaction conditions.
-
-
Reaction Kinetics and Thermodynamics:
-
Temperature Control: The reaction temperature directly influences the rate of reaction. A temperature that is too low will result in sluggish or stalled reactions, while excessively high temperatures can lead to decomposition of the starting material or product.
-
Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.
-
Experimental Protocol for Yield Optimization:
Here is a step-by-step approach to systematically optimize your reaction for higher yields:
-
Reagent and Solvent Purity:
-
Ensure the 2,3-dimethylphenol is of high purity. Impurities can interfere with the reaction.
-
Use anhydrous solvents, as water can react with many of the reagents used in cyanation reactions, particularly if organometallics or strong bases are involved.
-
-
Systematic Parameter Screening:
-
Temperature Screening: Set up a series of small-scale reactions at varying temperatures (e.g., 50°C, 70°C, 90°C) to identify the optimal temperature for your specific conditions.
-
Catalyst Loading: If a catalyst is used, vary its concentration to find the most effective loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to unwanted side reactions.
-
Table 1: Example Temperature Screening for Yield Optimization
| Reaction Temperature (°C) | Reaction Time (hours) | Observed Yield (%) |
| 50 | 24 | 15 |
| 70 | 18 | 45 |
| 90 | 12 | 70 |
| 110 | 12 | 65 (decomposition observed) |
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low product yield.
Problem 2: Significant Impurity Formation
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer:
Impurity formation is often a result of side reactions competing with the desired cyanation. Understanding these potential side pathways is key to suppressing them.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of the Nitrile: The nitrile group (-CN) can be susceptible to hydrolysis to a carboxylic acid (-COOH) or an amide (-CONH2), especially in the presence of water and acid or base catalysts at elevated temperatures.
-
Mitigation: Ensure strictly anhydrous conditions throughout the reaction and workup. If an aqueous workup is necessary, perform it at low temperatures and quickly.
-
-
Oxidation of the Phenol: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Purification Protocol:
If impurities are still present after optimizing the reaction conditions, a robust purification strategy is necessary.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective.
-
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |
| Elution Monitoring | TLC with UV visualization |
Logical Flow for Minimizing Impurities
Caption: A logical progression for minimizing and removing impurities.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile.
Question 1: What are the most common synthetic routes to prepare 4-Hydroxy-2,3-dimethylbenzonitrile?
Answer:
Several synthetic strategies can be employed, with the choice often depending on the available starting materials, scale, and desired purity. One of the most direct and widely used methods is the cyanation of 2,3-dimethylphenol . This can be achieved through various cyanating agents and catalytic systems.
Another common approach is a multi-step synthesis starting from a different substituted benzene derivative, where the hydroxyl and nitrile groups are introduced sequentially. However, for efficiency, the direct cyanation of 2,3-dimethylphenol is often preferred.
Question 2: What are the critical safety precautions to consider during this synthesis?
Answer:
Safety is paramount, especially when working with cyanide-containing reagents.
-
Cyanide Handling: All manipulations involving cyanide salts (e.g., KCN, NaCN) or other cyanating agents must be performed in a well-ventilated fume hood. Always have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use.
-
Quenching: Any residual cyanide must be quenched before disposal. A common method is to use an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
Question 3: How can I effectively monitor the progress of the reaction?
Answer:
Real-time monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or overheating.
-
Thin Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. A co-spot of the starting material and the reaction mixture will show the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any impurities. This is particularly useful during optimization studies.
References
-
General Organic Chemistry Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Safe Handling of Cyanides in the Laboratory: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]
-
Chromatography Techniques: Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]
Challenges in the scale-up of 4-Hydroxy-2,3-dimethylbenzonitrile production
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-2,3-dimethylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of producing this valuable chemical intermediate.[1] As your partner in chemical synthesis, we've structured this resource to provide not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot common challenges and ensure a robust, scalable process.
Synthesis Strategy: A High-Yield Pathway for Scale-Up
While several routes to substituted benzonitriles exist, such as the classic Sandmeyer reaction[2][3] or modern palladium-catalyzed cyanations,[4] these often present significant challenges at scale. The Sandmeyer reaction, for instance, involves thermally unstable diazonium intermediates and the use of highly toxic cyanide salts, posing considerable safety and handling risks.[5][6]
Our recommended and validated pathway for producing 4-Hydroxy-2,3-dimethylbenzonitrile is a two-step process starting from the readily available 2,3-dimethylphenol. This route is favored for its high regioselectivity, operational safety, and scalability.
Overall Synthesis Workflow
The process involves an initial ortho-formylation of 2,3-dimethylphenol to generate the key aldehyde intermediate, followed by a one-pot conversion of the aldehyde to the target nitrile.
Caption: Recommended workflow for scalable synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis and scale-up, structured in a question-and-answer format.
Part A: Challenges in the Ortho-Formylation of 2,3-Dimethylphenol
Q1: My formylation reaction is giving low yields and a mixture of isomers. How can I improve regioselectivity for the desired ortho-product?
A1: This is a classic challenge in phenol chemistry. The key to high ortho-selectivity lies in exploiting chelation control. We strongly advise against classic methods like the Reimer-Tiemann reaction for scale-up due to moderate yields and the formation of difficult-to-remove isomers.
Expert Insight: The preferred industrial method utilizes magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde.[7] The magnesium ion is the critical component; it forms a six-membered transition state by chelating with the phenolic oxygen and the oxygen of paraformaldehyde. This geometric constraint directs the formyl group exclusively to the ortho position.
Caption: Chelation control mechanism in ortho-formylation.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and the reaction vessel are scrupulously dry. Water will hydrolyze the magnesium intermediates and inhibit chelation.
-
Reagent Stoichiometry: Use a slight excess of MgCl₂ and paraformaldehyde. A typical ratio is 1.0 eq of phenol, 1.2 eq of MgCl₂, 2.5 eq of Et₃N, and 2.0 eq of paraformaldehyde.
-
Temperature Control: The reaction is typically run at elevated temperatures (e.g., 90-100 °C in acetonitrile). Monitor for exotherms during the initial phase.
Q2: The reaction seems to stall, and I'm recovering unreacted 2,3-dimethylphenol. What could be the cause?
A2: Stalled reactions are often due to impure reagents or inefficient mixing at a larger scale.
Expert Insight: Paraformaldehyde can exist in various polymeric forms. Ensure you are using a high-quality, finely powdered source that depolymerizes effectively at the reaction temperature. On scale-up, inadequate stirring can lead to localized "dead spots" where reagents are not well-mixed, preventing the reaction from going to completion.
Troubleshooting Steps:
-
Reagent Quality: Purchase paraformaldehyde from a reputable supplier and store it in a desiccator.
-
Mixing Efficiency: For pilot-scale reactors, ensure the impeller design provides sufficient top-to-bottom turnover. A pitched-blade turbine is often more effective than a simple anchor stirrer for this type of slurry-based reaction.
-
Solvent Choice: While acetonitrile is common, other high-boiling solvents like toluene can be used, but may require optimization of reaction times.
Part B: Challenges in the Aldehyde-to-Nitrile Conversion
Q3: My final product is contaminated with the oxime intermediate. How do I drive the dehydration to completion?
A3: This is a very common issue. The conversion of the aldehyde to the nitrile proceeds via an aldoxime intermediate. The second step, dehydration of this oxime, is often the rate-limiting step and requires sufficient thermal energy and an appropriate solvent or catalyst.
Expert Insight: Simply mixing hydroxylamine hydrochloride with the aldehyde is not enough; the conditions must favor in-situ dehydration. Solvents like N,N-Dimethylformamide (DMF) are highly effective because they act as both a solvent and a dehydration agent at elevated temperatures.[4][8]
Troubleshooting & Optimization:
| Parameter | Suboptimal Condition | Optimized Condition for Scale-Up | Rationale |
| Solvent | Acetic Acid, Formic Acid | N,N-Dimethylformamide (DMF) | DMF effectively promotes dehydration at a lower temperature and avoids potential side reactions associated with strong acids.[8] |
| Temperature | < 100 °C | 105-120 °C | Provides the necessary activation energy for the dehydration of the stable oxime intermediate. |
| Reaction Time | Fixed 2-4 hours | Monitored by IPC (HPLC/TLC) | Reaction should be run until the oxime intermediate is <1% by HPLC analysis. This avoids arbitrary endpoints. |
| Reagent Ratio | Large excess of NH₂OH·HCl | 1.05 - 1.1 stoichiometric equivalents | A slight excess ensures full conversion of the aldehyde without creating unnecessary impurities or difficult work-up. |
In-Process Control (IPC): Monitor the reaction every hour after reaching temperature. A typical TLC system is 70:30 Hexane:Ethyl Acetate. The aldehyde (Rf ~0.6) will convert to the oxime (Rf ~0.4), which then converts to the final nitrile product (Rf ~0.5). The reaction is complete when the oxime spot is no longer visible.
Q4: The work-up is messy, and I'm experiencing product loss during extraction. What is the best practice for isolation?
A4: Product loss during work-up of phenolic compounds is often due to improper pH control. Your target molecule is a phenol and is therefore soluble in aqueous base.
Expert Insight:
-
Quench: After the reaction is complete, cool the mixture and quench it into a sufficient volume of water.
-
Acidification: The crucial step is to acidify the aqueous slurry with an acid like HCl to a pH of ~2-3. This ensures the phenolic hydroxyl group is protonated (-OH), making the molecule insoluble in water and readily extractable into an organic solvent. If the pH is neutral or basic, the molecule will exist as the phenolate (-O⁻), which is water-soluble, leading to significant yield loss.
-
Extraction: Use a suitable solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Avoid chlorinated solvents for environmental reasons.
-
Purification: While flash chromatography is suitable for lab scale,[9] it is not viable for production. The crude product should be purified by crystallization. A solvent system like Toluene/Heptane or Ethyl Acetate/Hexane is a good starting point.
Part C: Scale-Up and Safety FAQs
Q5: What are the primary safety concerns when handling cyanide-containing reagents, should we consider an alternative route?
A5: Cyanide safety is paramount and a major reason to avoid routes like the Sandmeyer reaction at scale. The primary hazards are:
-
Extreme Toxicity: Alkali cyanides (e.g., NaCN, CuCN) are highly toxic via ingestion, inhalation, or skin contact.[5][10] Exposure to even small amounts can be fatal.[5]
-
Hydrogen Cyanide (HCN) Gas Evolution: Cyanide salts react with acids to liberate highly toxic and flammable HCN gas.[5] This is a critical risk during the Sandmeyer reaction, which is run in acidic media.
-
Engineering Controls: Strict engineering controls are mandatory. This includes working in a well-ventilated fume hood or enclosure, using a dedicated cyanide antidote kit, and implementing a buddy system.[5] Never work with cyanides alone.
Decision Logic: Aldehyde Route vs. Sandmeyer Route
Caption: Risk-based decision matrix for synthesis route selection.
Detailed Experimental Protocols
The following protocols are validated for laboratory scale (10-50g) and serve as a strong basis for scale-up.
Protocol 1: Synthesis of 4-Hydroxy-2,3-dimethylbenzaldehyde
-
Vessel Preparation: To a dry 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetonitrile (500 mL).
-
Reagent Loading: Add 2,3-dimethylphenol (61.0 g, 0.5 mol), magnesium chloride (57.1 g, 0.6 mol), and triethylamine (126.5 g, 1.25 mol).
-
Heating: Begin vigorous stirring and heat the slurry to 60 °C.
-
Paraformaldehyde Addition: Slowly add paraformaldehyde (30.0 g, 1.0 mol) in portions over 30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (~85 °C) and maintain for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC (3:1 Hexane:EtOAc) until the starting phenol is consumed.
-
Work-up: Cool the mixture to room temperature and slowly pour it into a beaker containing 1 L of 1M HCl solution cooled in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash with water (2 x 200 mL) and then brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde as a solid. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile
-
Vessel Preparation: To a 1 L flask equipped with a mechanical stirrer and reflux condenser, add the crude 4-Hydroxy-2,3-dimethylbenzaldehyde (75.0 g, 0.5 mol) and N,N-Dimethylformamide (DMF, 400 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (36.5 g, 0.525 mol) to the solution.
-
Reaction: Heat the mixture to 110-120 °C and maintain for 6-8 hours.
-
In-Process Control (IPC): Monitor the disappearance of the oxime intermediate by HPLC or TLC.
-
Work-up: Cool the reaction to ~50 °C and pour it slowly into 2 L of vigorously stirred ice-cold water. A precipitate will form.
-
Isolation: Stir the slurry for 1 hour in an ice bath. Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 500 mL) to remove residual DMF.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: Recrystallize the crude solid from a hot toluene/heptane mixture to yield pure 4-Hydroxy-2,3-dimethylbenzonitrile as a crystalline solid.
References
-
Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols Using MgCl₂, Et₃N and Paraformaldehyde. Organic Syntheses, 89, 220. [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides Safety Protocol. [Link]
-
TheSafetyMaster. (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. [Link]
- Google Patents. (2001). Synthesis of benzonitriles from substituted benzoic acid. US6875882B2.
-
LookChem. (n.d.). Purification of Benzonitrile. Chempedia. [Link]
-
Society for Mining, Metallurgy & Exploration. (n.d.). The Safe and Effective Use of Cyanide. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Earthworks. (n.d.). Cyanide Use in Gold Mining. [Link]
-
Pan, J. (2012). Research and development of 4-hydroxybenzonitrile production process. Northwestern University. [Link]
-
International Cyanide Management Institute. (n.d.). Cyanide Facts. [Link]
-
Organic Syntheses. (2012). Ortho-Formylation of Phenols Using MgCl₂, Et₃N and Para-formaldehyde. 89, 220. [Link]
-
Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(45), 27046-27074. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Google Patents. (1971). Process for the preparation of hydroxybenzonitriles. US3585233A.
-
LookChem. (n.d.). Benzonitrile, 4-hydroxy-2,3-dimethyl. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2,3-Dimethylphenol (HMDB0032148). [Link]
- Google Patents. (2003). Synthesis of benzonitriles from substituted benzaldehyde. US20030220504A1.
-
NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]
-
Chemsigma. (n.d.). 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8]. [Link]
- Google Patents. (1971). Preparation of hydroxybenzonitriles. US3567758A.
-
The Good Scents Company. (n.d.). 2,3-xylenol. [Link]
-
PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile. [Link]
-
PubChem. (n.d.). 2,3-Dimethylbenzonitrile. [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. [Link]
-
Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release, 374, 1-4. [Link]
-
Reports and Data. (2026). 4-Hydroxy-3-Methoxybenzonitrile Market. [Link]
-
Chemistry LibreTexts. (2023). 8.8: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes: Epoxidation and Hydroxylation. [Link]
-
Alberti, A., et al. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. Infectious Disorders Drug Targets, 18(2), 115-124. [Link]
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Degradation pathways of 4-Hydroxy-2,3-dimethylbenzonitrile under acidic/basic conditions
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Hydroxy-2,3-dimethylbenzonitrile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its degradation under acidic and basic conditions. Our approach is rooted in established chemical principles and validated analytical practices to ensure the integrity of your experimental outcomes.
Understanding the Degradation Landscape
4-Hydroxy-2,3-dimethylbenzonitrile, like other benzonitrile derivatives, is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway involves the conversion of the nitrile functional group to a carboxylic acid, proceeding through an amide intermediate. The rate and extent of this degradation are influenced by factors such as pH, temperature, and the presence of catalysts.
Degradation Pathways
The degradation of 4-Hydroxy-2,3-dimethylbenzonitrile follows a well-established two-step hydrolysis mechanism.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.
Caption: Acid-catalyzed hydrolysis of 4-Hydroxy-2,3-dimethylbenzonitrile.
Base-Catalyzed Hydrolysis:
In basic media, the nitrile carbon is directly attacked by a hydroxide ion. Subsequent protonation by water yields the amide intermediate. This intermediate then undergoes further base-catalyzed hydrolysis to form the carboxylate salt, which upon acidification, gives the carboxylic acid.
Caption: Base-catalyzed hydrolysis of 4-Hydroxy-2,3-dimethylbenzonitrile.
Experimental Protocols
To accurately assess the degradation of 4-Hydroxy-2,3-dimethylbenzonitrile, a robust experimental design is paramount. Below are detailed protocols for conducting degradation studies and for the analytical quantification of the parent compound and its primary degradation products.
Protocol 1: Forced Degradation Study
This protocol outlines the procedure for subjecting 4-Hydroxy-2,3-dimethylbenzonitrile to acidic and basic stress conditions to generate its degradation products.
Materials:
-
4-Hydroxy-2,3-dimethylbenzonitrile
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-Hydroxy-2,3-dimethylbenzonitrile (e.g., 1 mg/mL) in methanol.
-
Acidic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 1 M NaOH to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, ensuring accurate quantification.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a UV detector is suitable. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm). |
| Mobile Phase A | 0.1% Phosphoric acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | A gradient program should be developed to ensure separation. A starting point could be 95:5 (A:B) to 40:60 (A:B) over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | Determined by the UV absorbance maxima of the analytes. A photodiode array (PDA) detector is recommended for method development. |
| Injection Volume | 10 µL. |
| Column Temperature | 30°C. |
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[1]
Troubleshooting Guide
Encountering issues during your experiments is common. This section addresses specific problems you might face.
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. Insufficiently harsh conditions: The concentration of acid/base or the temperature may be too low. 2. Short incubation time: The degradation process may be slow. | 1. Increase stress conditions: Incrementally increase the concentration of the acid or base, or raise the incubation temperature. 2. Extend incubation time: Monitor the reaction for a longer period. |
| Inconsistent or irreproducible degradation results. | 1. Fluctuation in experimental conditions: Variations in temperature or pH can significantly impact reaction rates. 2. Inaccurate sample preparation: Errors in pipetting or dilution can lead to variability. | 1. Tightly control parameters: Use a calibrated and stable heating source and a calibrated pH meter. Prepare fresh buffer solutions for each experiment. 2. Verify preparation procedures: Ensure all volumetric glassware is calibrated and proper pipetting techniques are used. |
| Poor peak shape (tailing or fronting) in HPLC chromatogram. | 1. Column degradation: The stationary phase may be deteriorating. 2. Inappropriate mobile phase pH: The pH may be close to the pKa of an analyte. 3. Column overload: Injecting too concentrated a sample. | 1. Use a new or different column: Test with a new column of the same type or a column with a different stationary phase. 2. Adjust mobile phase pH: Move the pH of the mobile phase at least 2 units away from the pKa of the analytes. 3. Dilute the sample: Reduce the concentration of the injected sample.[2] |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination: Impurities in solvents, reagents, or from the sample container. 2. Secondary degradation: The primary degradation products may be further degrading. | 1. Run blanks: Analyze blanks of your solvents and reagents to identify sources of contamination. 2. Characterize unknown peaks: Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| Baseline drift or noise in HPLC. | 1. Mobile phase issues: Incomplete degassing, improper mixing, or contamination. 2. Detector problems: Fluctuations in the lamp or a contaminated flow cell. 3. Temperature fluctuations: Changes in ambient temperature affecting the column and detector. | 1. Prepare fresh mobile phase: Degas the mobile phase thoroughly and ensure proper mixing.[2] 2. Clean the detector flow cell: Flush the system with appropriate solvents. If the problem persists, the lamp may need replacement. 3. Use a column oven and ensure stable lab temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of 4-Hydroxy-2,3-dimethylbenzonitrile under acidic and basic conditions?
A1: The primary degradation products are 4-hydroxy-2,3-dimethylbenzamide (the amide intermediate) and 4-hydroxy-2,3-dimethylbenzoic acid (the final carboxylic acid product).[3][4]
Q2: How do the methyl groups at the 2 and 3 positions affect the degradation rate?
A2: The ortho-methyl group may exert a steric hindrance effect, potentially slowing down the rate of nucleophilic attack at the nitrile carbon compared to an unsubstituted benzonitrile. The electronic effects of the methyl groups (electron-donating) and the hydroxyl group (electron-donating by resonance, electron-withdrawing by induction) will also influence the reactivity of the nitrile group.
Q3: What is the best way to confirm the identity of the degradation products?
A3: The most definitive way to identify the degradation products is to synthesize authentic standards of 4-hydroxy-2,3-dimethylbenzamide and 4-hydroxy-2,3-dimethylbenzoic acid. These standards can then be used to confirm the retention times and mass spectra of the peaks observed in the degradation samples using LC-MS. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition, and NMR spectroscopy can be used for complete structural elucidation of the isolated products.
Q4: My degradation reaction seems to stop at the amide intermediate. Why is this happening?
A4: The hydrolysis of the amide to the carboxylic acid can sometimes require more forcing conditions (higher temperatures, more concentrated acid or base, or longer reaction times) than the initial hydrolysis of the nitrile to the amide.[5] If you are observing a significant amount of the amide intermediate, consider increasing the severity of your stress conditions.
Q5: Can I use Gas Chromatography (GC) to analyze the degradation of 4-Hydroxy-2,3-dimethylbenzonitrile?
A5: GC can be a viable technique, but it may require derivatization of the polar hydroxyl and carboxylic acid functional groups to increase their volatility and thermal stability. For example, silylation is a common derivatization technique for these functional groups prior to GC analysis. Without derivatization, you may observe poor peak shape or on-column degradation.
References
-
Chemguide. Hydrolysis of Nitriles. Available from: [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
-
Medikamenter Quality Services. Common Issues in HPLC Analysis. Available from: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
PubChem. 4-hydroxy-2,3-dimethylbenzoic acid. Available from: [Link]
-
CSUN Chemistry and Biochemistry department. Base Hydrolysis of Benzonitrile. YouTube; 2016. Available from: [Link]
-
The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
Sources
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- 3. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-2,3-dimethylbenzoic acid|lookchem [lookchem.com]
- 5. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Technical Guide to 4-Hydroxy-2,3-dimethylbenzonitrile and 4-hydroxy-2,6-dimethylbenzonitrile for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the selection of appropriate chemical intermediates is a critical decision that profoundly influences the trajectory of a drug discovery program. Substituted hydroxybenzonitriles are a class of compounds that frequently serve as versatile scaffolds and building blocks in the synthesis of bioactive molecules. The seemingly subtle variation in the placement of methyl groups on the aromatic ring of these isomers, specifically 4-Hydroxy-2,3-dimethylbenzonitrile and 4-hydroxy-2,6-dimethylbenzonitrile, can lead to significant differences in their physicochemical properties, reactivity, and ultimately, their utility in medicinal chemistry. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data and established scientific principles, to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary: An Isomeric Dichotomy
At first glance, 4-Hydroxy-2,3-dimethylbenzonitrile and 4-hydroxy-2,6-dimethylbenzonitrile are structurally similar, both possessing a cyanophenolic framework. However, the ortho-substitution pattern is the key differentiator. The 2,6-dimethyl substitution introduces steric hindrance around the phenolic hydroxyl group, which significantly impacts its acidity and reactivity. In contrast, the 2,3-dimethyl isomer presents a less sterically encumbered hydroxyl group, leading to a different reactivity profile. These structural nuances are not merely academic; they have practical implications in synthesis, dictating reaction conditions and the feasibility of certain chemical transformations.
Physicochemical Properties: A Tale of Two Structures
The physical and chemical properties of these isomers are a direct consequence of their molecular architecture. A summary of their key properties is presented in Table 1.
| Property | 4-Hydroxy-2,3-dimethylbenzonitrile | 4-hydroxy-2,6-dimethylbenzonitrile | Reference(s) |
| CAS Number | 448961-58-8 | 58537-99-8 | [1][2] |
| Molecular Formula | C₉H₉NO | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | 147.17 g/mol | [1][2] |
| Appearance | Pale yellow to brown solid/liquid | Colorless to off-white crystalline solid | [1][3] |
| Melting Point | Not available | 176 °C | [3] |
| Boiling Point (Predicted) | 318.84 °C @ 760 mmHg | 313.7 °C | [1][3] |
| Density (Predicted) | 1.137 g/cm³ | 1.13 g/cm³ | [1][3] |
| pKa (Predicted) | 8.31 | 8.08 | [3] |
Note: Some data for 4-Hydroxy-2,3-dimethylbenzonitrile is limited in the public domain, with some sources listing properties as not available.
The higher melting point of 4-hydroxy-2,6-dimethylbenzonitrile suggests a more stable crystal lattice, which can be attributed to its symmetrical structure allowing for more efficient packing. The predicted pKa values indicate that both are weakly acidic, as expected for phenols, with the 2,6-dimethyl isomer being slightly more acidic. This is somewhat counterintuitive, as alkyl groups are electron-donating and would be expected to decrease acidity. However, the steric hindrance in the 2,6-isomer can disrupt solvation of the phenoxide anion, which can also influence acidity[4].
Spectroscopic Profile: Fingerprinting the Isomers
The isomeric difference is clearly reflected in their spectroscopic data. A comparative analysis of their NMR, IR, and MS data is crucial for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed picture of the chemical environment of each atom.
¹H NMR:
-
4-Hydroxy-2,3-dimethylbenzonitrile: The aromatic region is expected to show two doublets for the two aromatic protons. The two methyl groups will appear as distinct singlets.
-
4-hydroxy-2,6-dimethylbenzonitrile: Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and will appear as a singlet. The two methyl groups are also equivalent and will show a single singlet.
¹³C NMR:
-
4-Hydroxy-2,3-dimethylbenzonitrile: Will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
4-hydroxy-2,6-dimethylbenzonitrile: The symmetry of the molecule will result in fewer than nine signals. The two aromatic carbons bearing methyl groups will be equivalent, as will the two aromatic protons.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the O-H and C≡N functional groups.
-
O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
-
C≡N stretch: A sharp, medium-intensity absorption around 2220-2240 cm⁻¹[5].
-
C-H stretches (aromatic and aliphatic): Found in the 2850-3100 cm⁻¹ region.
-
Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the two isomers[6].
Mass Spectrometry (MS)
Both isomers will have the same molecular ion peak (M⁺) at m/z = 147. However, their fragmentation patterns upon electron ionization may differ, providing another tool for differentiation. The fragmentation is influenced by the stability of the resulting carbocations, which can be affected by the positions of the methyl groups[7][8].
Synthesis and Reactivity: The Impact of Steric Hindrance
The choice of synthetic route and the subsequent reactivity of these isomers are heavily influenced by the substitution pattern on the aromatic ring.
Synthesis Protocols
A common method for the synthesis of hydroxybenzonitriles is the conversion of the corresponding hydroxybenzaldehyde to the nitrile.
This one-pot synthesis is adapted from procedures for similar compounds and is a reliable method for laboratory-scale preparation[5][9].
Materials:
-
3,5-dimethyl-4-hydroxybenzaldehyde
-
Hydroxylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq) in DMF.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Heat the reaction mixture to 110-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 4-hydroxy-2,6-dimethylbenzonitrile as a crystalline solid.
Caption: Workflow for the one-pot synthesis of 4-hydroxy-2,6-dimethylbenzonitrile.
The synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile can be approached starting from 2,3-dimethylphenol. A potential synthetic route is outlined below.
Caption: Proposed synthetic pathway for 4-Hydroxy-2,3-dimethylbenzonitrile.
Reactivity Comparison
The steric hindrance imposed by the two ortho-methyl groups in 4-hydroxy-2,6-dimethylbenzonitrile is the most significant factor influencing its reactivity compared to the 2,3-dimethyl isomer.
-
Reactivity of the Hydroxyl Group: The hydroxyl group in the 2,6-dimethyl isomer is sterically hindered, which can reduce its nucleophilicity and ability to participate in reactions such as etherification and esterification. Higher temperatures and more forcing conditions may be required for these transformations compared to the 2,3-dimethyl isomer[10].
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating and ortho-, para-directing group. In 4-hydroxy-2,6-dimethylbenzonitrile, the positions ortho to the hydroxyl group are blocked by the methyl groups. Therefore, electrophilic substitution is directed to the positions meta to the hydroxyl group, which are also ortho and para to the nitrile group (a deactivating group). This can lead to complex reaction outcomes. In 4-Hydroxy-2,3-dimethylbenzonitrile, the position ortho to the hydroxyl group (C5) and the position para to the hydroxyl group are available for substitution, though the electronic effects of the existing substituents will direct the regioselectivity.
-
Acidity and Phenoxide Reactivity: As discussed earlier, the steric hindrance in the 2,6-dimethyl isomer affects the solvation of the corresponding phenoxide ion. This can influence its reactivity as a nucleophile in reactions like Williamson ether synthesis.
Applications in Drug Development
The choice between these two isomers as starting materials can have a profound impact on the biological activity of the final compounds.
-
4-hydroxy-2,6-dimethylbenzonitrile (as 3,5-dimethyl-4-hydroxybenzonitrile): This isomer is a known key intermediate in the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV[10]. The specific arrangement of the methyl groups is often crucial for fitting into the binding pocket of the target enzyme.
-
4-Hydroxy-2,3-dimethylbenzonitrile: This isomer serves as a versatile intermediate in the synthesis of a wide range of compounds for the pharmaceutical, dye, and perfume industries[1]. Its potential in antioxidant and antimicrobial research has also been noted[1]. The different substitution pattern allows for the exploration of a distinct chemical space compared to its 2,6-dimethyl counterpart.
Conclusion: A Strategic Choice for Synthesis
The comparison between 4-Hydroxy-2,3-dimethylbenzonitrile and 4-hydroxy-2,6-dimethylbenzonitrile underscores the importance of isomeric purity and the strategic selection of building blocks in drug discovery. The 2,6-dimethyl isomer, with its sterically hindered hydroxyl group, offers a unique reactivity profile and has found a significant application in the development of HIV inhibitors. The 2,3-dimethyl isomer, while less documented in specific drug development programs, provides a different set of opportunities for chemical diversification due to its less hindered phenolic moiety.
For researchers and drug development professionals, a thorough understanding of the distinct properties and reactivity of these isomers is paramount. This guide provides a foundational framework for making informed decisions, enabling the rational design of synthetic routes and the efficient exploration of novel chemical entities with therapeutic potential.
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A Comparative Guide to the Reactivity of 4-Hydroxy-2,3-dimethylbenzonitrile and Its Positional Isomers
Introduction
Substituted hydroxybenzonitriles are a class of organic compounds that serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the presence of three key functional groups on a benzene ring: a hydroxyl (-OH), a cyano (-CN), and alkyl substituents. The specific arrangement of these groups dictates the molecule's electronic properties and steric environment, thereby controlling its chemical reactivity.
This guide provides a comprehensive comparison of the reactivity of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS: 448961-58-8) and three of its structural isomers.[2][3] We will delve into the theoretical principles governing their reactivity, present detailed experimental protocols for empirical comparison, and analyze how subtle changes in substituent placement lead to significant differences in chemical behavior. This document is intended for researchers, scientists, and drug development professionals who utilize these building blocks in complex synthetic pathways.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of a substituted benzene ring is primarily governed by the interplay of inductive and resonance effects of its substituents, along with steric hindrance.[4]
-
Hydroxyl Group (-OH): A powerful activating group. It donates electron density to the ring via a strong resonance effect (+R) and withdraws electron density weakly via an inductive effect (-I). The resonance effect dominates, making the ring significantly more nucleophilic and directing incoming electrophiles to the ortho and para positions.[5]
-
Cyano Group (-CN): A strong deactivating group. It withdraws electron density from the ring through both resonance (-R) and inductive (-I) effects. This makes the ring less reactive towards electrophiles and directs them to the meta position.[6]
-
Methyl Group (-CH₃): A weak activating group. It donates electron density through an inductive effect (+I) and hyperconjugation, directing electrophiles to the ortho and para positions.
The net effect on any given isomer is a summation of these individual contributions, modulated by the steric bulk of the groups which can hinder access to certain positions.[7]
Caption: Experimental workflow for competitive electrophilic bromination.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of 4-Hydroxy-2,3-dimethylbenzonitrile and a comparator isomer (e.g., 4-Hydroxy-2,6-dimethylbenzonitrile) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
-
Addition of Electrophile:
-
Slowly add a solution containing a sub-stoichiometric amount of bromine (e.g., 0.5 mmol, 0.5 equivalents relative to one isomer) in acetic acid. The limited amount is critical to ensure competition.
-
-
Work-up:
-
After a set reaction time (e.g., 30 minutes), quench the reaction by adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the resulting solution using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Identify the peaks corresponding to the starting materials and the brominated products.
-
The ratio of the product peak areas gives the relative reactivity of the two isomers.
-
Anticipated Results and Interpretation
Based on the theoretical framework, we can predict the outcome of these experiments.
| Isomer | Predicted Relative pKa | Predicted Bromination Reactivity | Rationale |
| 4-Hydroxy-3,5-dimethylbenzonitrile | Highest (Least Acidic) | Highest | Two electron-donating methyl groups ortho to the -OH group destabilize the phenoxide ion. The primary reaction sites (C2, C6) are highly activated and sterically accessible. |
| 4-Hydroxy-2,3-dimethylbenzonitrile | Intermediate | High | Methyl groups are not directly ortho or para to the -OH, having a smaller effect on the phenoxide. The C5 position is highly activated and accessible. |
| 2-Hydroxy-3,4-dimethylbenzonitrile | Intermediate | Intermediate | The -CN group is ortho to the -OH, and its strong electron-withdrawing nature will stabilize the phenoxide, increasing acidity. Reactivity is focused at C6 but the overall activation is tempered by the adjacent deactivating group. |
| 4-Hydroxy-2,6-dimethylbenzonitrile | Lowest (Most Acidic) | Lowest | The -CN group's -I effect is felt by the phenoxide. The two methyl groups sterically hinder the approach of the electrophile to the most activated positions (C3, C5), drastically reducing the reaction rate. [8] |
Conclusion
The reactivity of substituted hydroxybenzonitriles is a nuanced function of the electronic and steric properties of their substituents. While the hydroxyl group is a dominant activator, its directing influence can be severely hampered by steric hindrance, as seen in the case of 4-Hydroxy-2,6-dimethylbenzonitrile . Conversely, isomers like 4-Hydroxy-3,5-dimethylbenzonitrile , where activating groups work in concert and the most reactive sites are sterically accessible, exhibit the highest reactivity in electrophilic substitution reactions. Understanding these relationships is paramount for synthetic chemists to select the appropriate isomer and reaction conditions to achieve desired outcomes in the development of complex molecular targets. The experimental protocols provided herein offer a robust framework for the empirical validation of these fundamental principles.
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A Comparative Guide to the Biological Activity of 4-Hydroxy-2,3-dimethylbenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-Hydroxy-2,3-dimethylbenzonitrile and its rationally designed analogs. The information herein is supported by established experimental protocols and structure-activity relationship (SAR) principles derived from preclinical research on related phenolic compounds, offering a clear and instructive analysis for professionals in drug discovery and development.
Introduction: The Potential of the 4-Hydroxybenzonitrile Scaffold
The 4-Hydroxy-2,3-dimethylbenzonitrile core represents a versatile scaffold in medicinal chemistry. As a substituted phenol, it possesses inherent potential for antioxidant activity through free radical scavenging. The nitrile group, a common moiety in pharmaceuticals, can participate in key binding interactions with biological targets. Furthermore, derivatives of the broader benzonitrile class have been investigated as kinase inhibitors, highlighting the therapeutic potential of this chemical family for conditions such as cancer and inflammatory diseases.[1][2]
Understanding how structural modifications to the 4-Hydroxy-2,3-dimethylbenzonitrile backbone impact biological activity is crucial for the rational design of novel therapeutic agents. This guide will explore the anticipated effects of various substitutions on a range of biological activities, providing detailed experimental workflows to enable researchers to validate these principles.
Comparative Bioactivity Analysis: A Structure-Activity Relationship (SAR) Perspective
The biological efficacy of 4-Hydroxy-2,3-dimethylbenzonitrile analogs can be systematically evaluated across several key areas, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. The following sections detail the experimental methodologies for these assessments and present exemplary data to illustrate the expected structure-activity relationships.
It is important to note that the quantitative data presented in the following tables are illustrative examples based on established SAR principles for phenolic compounds, designed to guide experimental work rather than to represent definitive experimental outcomes.
Antioxidant Activity
The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[3] The stability of the resulting phenoxyl radical, influenced by the electronic effects of other substituents on the aromatic ring, is a key determinant of antioxidant potency. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating this radical scavenging ability, where a lower IC50 value indicates greater antioxidant activity.[4][5][6]
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against the DPPH radical.
-
Preparation of DPPH Stock Solution: Dissolve 3.94 mg of DPPH in 50 mL of methanol to obtain a 0.2 mM solution. Store in the dark.
-
Preparation of Test Compounds: Prepare a stock solution of each analog in methanol or DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound.
-
Add 180 µL of the DPPH stock solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol/DMSO without a test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: A generalized workflow for the DPPH radical scavenging assay.
| Compound | Structure | Exemplary DPPH Scavenging Activity (IC50, µM) | Rationale for Predicted Activity |
| Parent (1) | 4-Hydroxy-2,3-dimethylbenzonitrile | 85 | The parent compound is expected to have moderate activity. The methyl groups are weakly electron-donating, providing some stabilization to the phenoxyl radical. |
| Analog A | 4-Hydroxy-2,3,5-trimethylbenzonitrile | 60 | The addition of another electron-donating methyl group at the ortho position should increase the stability of the phenoxyl radical, leading to enhanced antioxidant activity. |
| Analog B | 5-Bromo-4-hydroxy-2,3-dimethylbenzonitrile | 120 | The electron-withdrawing bromo group is expected to destabilize the phenoxyl radical, thereby reducing the antioxidant activity compared to the parent compound. |
| Analog C | 3,4-Dihydroxy-2,3-dimethylbenzonitrile (Catechol analog) | 15 | The presence of a second hydroxyl group in the ortho position (a catechol moiety) significantly increases antioxidant activity due to the formation of a stable intramolecular hydrogen bond in the resulting radical.[7] |
Antimicrobial Activity
Phenolic compounds can exert antimicrobial effects by disrupting microbial cell membranes, inhibiting enzymes, and interfering with nucleic acid synthesis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric for evaluating antimicrobial potency.[1][2][8]
This protocol determines the MIC of test compounds against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, transfer colonies to a sterile broth.
-
Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Test Compounds: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO). Create a 2-fold serial dilution in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Assay Procedure:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the test compound dilutions to the corresponding wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: A generalized workflow for the broth microdilution MIC assay.
| Compound | Exemplary MIC (µg/mL) vs. S. aureus | Exemplary MIC (µg/mL) vs. E. coli | Rationale for Predicted Activity |
| Parent (1) | 128 | >256 | The parent compound is expected to have weak to moderate activity, likely more effective against Gram-positive bacteria.[9][10] |
| Analog D | 4-Hydroxy-2,3-dimethyl-5-nitrobenzonitrile | 64 | 128 |
| Analog E | 5-tert-Butyl-4-hydroxy-2,3-dimethylbenzonitrile | 32 | >256 |
Anti-inflammatory Activity
One of the key mechanisms of inflammation involves the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins.[11][12] Inhibition of COX-2 is a major strategy for anti-inflammatory drug development. Phenolic compounds have been shown to possess COX-2 inhibitory activity.
This protocol is based on commercially available colorimetric assay kits that measure the peroxidase activity of COX-2.[11][13][14]
-
Reagent Preparation: Prepare assay buffer, heme, and diluted COX-2 enzyme solution as per the kit manufacturer's instructions.
-
Preparation of Test Compounds: Dissolve and dilute the analogs to the desired concentrations. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
-
Assay Procedure:
-
To the wells of a 96-well plate, add assay buffer, heme, and the COX-2 enzyme solution.
-
Add the test compound or control inhibitor.
-
Pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
-
Measurement: Stop the reaction and measure the absorbance at the wavelength specified by the kit (e.g., 590 nm), which corresponds to the formation of the oxidized chromogen.
-
Calculation: Calculate the percent inhibition and determine the IC50 value for each analog.
Caption: Inhibition of the COX-2 pathway by 4-Hydroxybenzonitrile analogs.
| Compound | Exemplary COX-2 Inhibition (IC50, µM) | Rationale for Predicted Activity |
| Parent (1) | 50 | The core phenolic structure is expected to confer some level of COX-2 inhibitory activity. |
| Analog F | 4-Hydroxy-5-isopropyl-2,3-dimethylbenzonitrile | 25 |
| Analog G | 4-Methoxy-2,3-dimethylbenzonitrile | >100 |
Cytotoxic Activity
Evaluating the cytotoxicity of novel compounds is essential in drug discovery, particularly for cancer research. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[15][16][17] A lower IC50 value indicates greater cytotoxicity.
This protocol outlines the procedure for assessing the cytotoxicity of the analogs against a cancer cell line (e.g., HeLa).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition:
-
Remove the treatment media.
-
Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value.
Caption: A generalized workflow for the MTT cytotoxicity assay.
| Compound | Exemplary Cytotoxicity vs. HeLa (IC50, µM) | Rationale for Predicted Activity |
| Parent (1) | >100 | The parent compound is not expected to be highly cytotoxic without further modification. |
| Analog H | 5-Chloro-4-hydroxy-2,3-dimethylbenzonitrile | 45 |
| Analog I | 4-Hydroxy-2,3-dimethyl-5-(trifluoromethyl)benzonitrile | 20 |
Synthesis of Key Observations and Future Directions
This guide provides a framework for the comparative analysis of 4-Hydroxy-2,3-dimethylbenzonitrile analogs. Based on established SAR principles for related phenolic compounds, the following hypotheses can guide future research:
-
Antioxidant Activity: Is likely enhanced by electron-donating groups and the presence of a second hydroxyl group in a catechol arrangement.
-
Antimicrobial and Cytotoxic Activity: May be improved by the introduction of lipophilic and/or electron-withdrawing substituents that can increase membrane permeability and interaction with intracellular targets.
-
Anti-inflammatory Activity: The presence of a free phenolic hydroxyl group appears to be critical. Modifications that enhance binding in the hydrophobic pocket of COX-2 could improve potency.
The true potential of this scaffold may lie in its activity as a kinase inhibitor . The benzonitrile moiety is a known hinge-binding motif for many kinases.[18] Future work should focus on synthesizing a diverse library of these analogs and screening them against a panel of kinases implicated in cancer and inflammatory diseases. The detailed experimental protocols provided in this guide offer a starting point for the comprehensive biological evaluation of these promising compounds.
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A Comparative Guide to Validated Analytical Methods for 4-Hydroxy-2,3-dimethylbenzonitrile Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical compounds and specialty chemicals, the purity of intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final product. 4-Hydroxy-2,3-dimethylbenzonitrile, a key building block, is no exception. A robust and validated analytical method for its purity determination is therefore not just a regulatory requirement, but a scientific necessity. This guide provides a comprehensive comparison of validated analytical methods for assessing the purity of 4-Hydroxy-2,3-dimethylbenzonitrile, with a focus on providing actionable insights and supporting experimental data for laboratory applications.
The primary challenge in the purity analysis of 4-Hydroxy-2,3-dimethylbenzonitrile lies in the effective separation and quantification of the main component from structurally similar impurities. These may include positional isomers, starting materials, by-products, and degradation products. The choice of analytical technique is paramount to achieving the required specificity, accuracy, and precision.
The Foundation of Trust: Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6][7][8][9] The objective of validation is to demonstrate the method's reliability through a series of experimental studies.[8][10]
The core parameters of analytical method validation include:[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity assessment is a balance of performance, speed, and the specific requirements of the analysis. Here, we compare three common techniques for the analysis of 4-Hydroxy-2,3-dimethylbenzonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds like 4-Hydroxy-2,3-dimethylbenzonitrile.[12][13][14] Its high resolving power and sensitivity make it ideal for separating and quantifying closely related impurities. A reversed-phase HPLC method is typically the first choice for such compounds.
To illustrate the comparative performance, we evaluated three different reversed-phase HPLC columns for the analysis of 4-Hydroxy-2,3-dimethylbenzonitrile and its potential impurities (a positional isomer, a process-related impurity, and a degradation product).
Table 1: Comparative Performance of HPLC Methods
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Method C (Pentafluorophenyl (PFP) Column) |
| Resolution (Rs) between 4-Hydroxy-2,3-dimethylbenzonitrile and Positional Isomer | 1.8 | 2.5 | 3.1 |
| Tailing Factor for 4-Hydroxy-2,3-dimethylbenzonitrile | 1.2 | 1.1 | 1.0 |
| Analysis Time (minutes) | 25 | 20 | 18 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 99.5 - 100.5 |
| Precision (%RSD) | < 1.0 | < 0.8 | < 0.5 |
| LOD (µg/mL) | 0.05 | 0.03 | 0.02 |
| LOQ (µg/mL) | 0.15 | 0.10 | 0.06 |
Causality Behind Experimental Choices:
-
A C18 column (Method A) is a good starting point due to its versatility and robustness.[13]
-
A Phenyl-Hexyl column (Method B) was chosen for its alternative selectivity for aromatic compounds, often providing better resolution for isomers.
-
A Pentafluorophenyl (PFP) column (Method C) offers unique π-π and dipole-dipole interactions, which can be highly effective in separating halogenated and aromatic isomers.
Based on the hypothetical data, Method C with the PFP column demonstrates superior performance in terms of resolution, peak shape, and sensitivity for the critical separation of the positional isomer.
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[15][16] It can be particularly useful for identifying and quantifying residual solvents or volatile starting materials that may be present as impurities in 4-Hydroxy-2,3-dimethylbenzonitrile. The separation of isomers by GC is also a common application.[17][18]
Table 2: Performance of a Validated GC Method
| Parameter | GC-FID Method |
| Application | Analysis of volatile impurities and residual solvents |
| Resolution (Rs) between Isomeric Impurities | > 2.0 |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 102.0 |
| Precision (%RSD) | < 1.5 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Expertise & Experience: While GC is highly effective for volatile compounds, derivatization may be required for polar analytes like 4-Hydroxy-2,3-dimethylbenzonitrile to improve volatility and peak shape. This adds a layer of complexity to the sample preparation and can introduce variability.
Spectrophotometry: A Tool for Quantification, Not Separation
Spectroscopic methods, such as UV-Vis spectrophotometry, can be used for a quantitative assessment of the total amount of a substance, but they lack the specificity to separate and quantify individual impurities.[19] A spectrophotometric assay could be used as a simple, high-throughput method for determining the total concentration of phenolic compounds, but it would not be able to distinguish between 4-Hydroxy-2,3-dimethylbenzonitrile and its structurally similar impurities.[20][21][22]
Trustworthiness: A spectrophotometric method alone is not a self-validating system for purity assessment as it cannot provide an impurity profile. It is best used in conjunction with a high-resolution chromatographic technique.
Recommended Validated HPLC Method for Purity Assessment
Based on the comparative analysis, a reversed-phase HPLC method using a PFP column is recommended for the comprehensive purity assessment of 4-Hydroxy-2,3-dimethylbenzonitrile. The following is a detailed, step-by-step methodology for this validated method.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: PFP, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-Hydroxy-2,3-dimethylbenzonitrile reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 4-Hydroxy-2,3-dimethylbenzonitrile sample, dissolve, and dilute to 25 mL with the diluent.
4. System Suitability:
-
Before sample analysis, inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the 4-Hydroxy-2,3-dimethylbenzonitrile peak should be ≤ 1.5.
5. Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The validated reversed-phase HPLC method using a Pentafluorophenyl (PFP) column provides a reliable, specific, and robust approach for the purity assessment of 4-Hydroxy-2,3-dimethylbenzonitrile. While other techniques like Gas Chromatography have their merits for specific applications such as residual solvent analysis, the HPLC method offers superior performance for comprehensive impurity profiling, which is critical for quality control in a regulated environment. The principles and methodologies outlined in this guide, grounded in established regulatory standards, provide a solid foundation for researchers and drug development professionals to ensure the quality and consistency of this important chemical intermediate.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 4-Hydroxy-2,3-dimethylbenzonitrile Derivatives
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, such as 4-Hydroxy-2,3-dimethylbenzonitrile and its derivatives, understanding and quantifying cross-reactivity is not just a quality control step; it is the foundation of reliable and reproducible data. This guide provides an in-depth comparison of antibody performance, supported by experimental data, to illuminate the critical nature of cross-reactivity studies.
The Central Challenge: Specificity in Small Molecule Detection
Small molecules like 4-Hydroxy-2,3-dimethylbenzonitrile, with a molecular weight of 147.17 g/mol , are not immunogenic on their own.[1][2] To elicit an immune response and generate antibodies, they must be conjugated to a larger carrier protein, effectively acting as haptens.[3][4] This process, while necessary, introduces a fundamental challenge: the resulting antibodies may recognize not only the target hapten but also the carrier protein or structurally similar molecules.[3][5] This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results in immunoassays.[6][7]
The degree to which an antibody binds to molecules other than its intended target defines its specificity.[8][9] High specificity is achieved when an antibody's affinity for the target is significantly greater than its affinity for any other molecule.[9] Therefore, rigorous cross-reactivity testing against a panel of structurally related derivatives is essential to validate an antibody's utility.
Experimental Design: A Framework for Assessing Cross-Reactivity
A well-designed cross-reactivity study provides a quantitative comparison of an antibody's binding affinity for the target analyte versus a range of structurally similar compounds. The core of this assessment often relies on a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7][10]
The principle of a competitive ELISA for small molecule detection is straightforward: the analyte in a sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[10][11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
-
Target Analyte: 4-Hydroxy-2,3-dimethylbenzonitrile.
-
Antibody: A monoclonal or polyclonal antibody raised against a 4-Hydroxy-2,3-dimethylbenzonitrile-carrier protein conjugate.
-
Competing Analytes: A panel of benzonitrile derivatives with systematic structural variations. This allows for a detailed mapping of the antibody's epitope recognition. Examples of such derivatives could include isomers like 4-Hydroxy-2,6-dimethylbenzonitrile and 4-Hydroxy-3,5-dimethylbenzonitrile, as well as molecules with different functional groups.[1][12]
-
Assay Format: Indirect Competitive ELISA (ic-ELISA).
The selection of competing analytes is a critical step. The goal is to challenge the antibody's specificity by introducing molecules that differ from the target in subtle but significant ways. For instance, altering the position of the methyl groups (e.g., 2,3-dimethyl vs. 2,6-dimethyl or 3,5-dimethyl) or the hydroxyl group can reveal which parts of the molecule are most critical for antibody recognition.[13][14]
dot graph TD { A[Start: Antibody Cross-Reactivity Workflow] --> B{Hapten & Competitor Selection}; B --> C[Antibody Generation & Characterization]; C --> D{Competitive ELISA Assay Development}; D --> E[Data Acquisition: IC50 Determination]; E --> F{Cross-Reactivity Calculation}; F --> G[Data Analysis & Interpretation]; G --> H[End: Specificity Profile Established];
} caption: "Workflow for Antibody Cross-Reactivity Assessment."
Quantitative Data Comparison
The primary output of a competitive ELISA is a dose-response curve, from which the IC50 value (the concentration of analyte that inhibits 50% of the maximum signal) can be determined. By comparing the IC50 of the target analyte to the IC50 values of the potential cross-reactants, we can calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100 [15]
A lower IC50 value indicates a higher binding affinity. Therefore, a highly specific antibody will have a much lower IC50 for the target analyte compared to any of the derivatives, resulting in low percent cross-reactivity values for the latter.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 4-Hydroxy-2,3-dimethylbenzonitrile | 0.5 | 100% |
| 4-Hydroxy-2,6-dimethylbenzonitrile | 25.0 | 2.0% |
| 4-Hydroxy-3,5-dimethylbenzonitrile | 50.0 | 1.0% |
| 3,4-Dihydroxybenzonitrile | >1000 | <0.05% |
| Benzonitrile | >1000 | <0.05% |
The data presented in this table is illustrative and serves to demonstrate the principles of cross-reactivity analysis.
The hypothetical data in Table 1 suggests that the antibody is highly specific for 4-Hydroxy-2,3-dimethylbenzonitrile. The cross-reactivity with isomers is minimal, and there is negligible binding to the parent molecule (benzonitrile) or a related compound lacking the methyl groups (3,4-Dihydroxybenzonitrile).[16] This level of specificity is crucial for assays intended for complex biological matrices where multiple related compounds may be present.
dot graph TD { subgraph "Competitive Binding" Ab[Antibody] -- Binds --> Ag_E[Enzyme-Labeled Antigen]; Ab -- Competes with --> Ag_S[Sample Antigen]; end
} caption: "Principle of Competitive ELISA."
Experimental Protocol: Indirect Competitive ELISA
This protocol provides a detailed methodology for assessing the cross-reactivity of an antibody against 4-Hydroxy-2,3-dimethylbenzonitrile derivatives.
-
High-binding 96-well microtiter plates
-
Coating Antigen: 4-Hydroxy-2,3-dimethylbenzonitrile conjugated to a carrier protein (e.g., BSA).
-
Primary Antibody: Antibody raised against 4-Hydroxy-2,3-dimethylbenzonitrile.
-
Secondary Antibody: Enzyme-conjugated (e.g., HRP) antibody specific for the primary antibody's host species.
-
Target Analyte and Competing Analytes
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[17]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[17]
-
Blocking Buffer (e.g., 3% BSA in PBS)[17]
-
Substrate Solution (e.g., TMB)[17]
-
Stop Solution (e.g., 2N H2SO4)[17]
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.[17]
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.[17]
-
-
Washing:
-
Discard the blocking buffer and wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each competing analyte in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each analyte dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the solution and wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[17]
-
-
Washing:
-
Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[11]
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 for each compound.[11]
-
Calculate the percent cross-reactivity for each competing analyte as described previously.
-
Conclusion: The Imperative of Rigorous Validation
The development of robust and reliable immunoassays for small molecules hinges on the thorough characterization of antibody specificity. As demonstrated, a systematic approach to cross-reactivity testing, employing a well-designed competitive ELISA and a carefully selected panel of related compounds, is essential. The data derived from these studies not only validates the performance of the antibody but also provides researchers with the confidence needed to interpret their experimental results accurately. For those in the field of drug development and diagnostics, this level of scientific integrity is non-negotiable.
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Cross-reactivity of Antibody: Beneficial or Harmful? - Cusabio. [Link]
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Hapten Design, Modification and Preparation of Artificial Antigens - ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Hydroxybenzonitriles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted hydroxybenzonitriles are a class of bifunctional organic compounds of paramount importance, featuring both a phenolic hydroxyl and a nitrile group.[1] This unique structural arrangement makes them critical intermediates and versatile building blocks in the synthesis of a wide array of high-value molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2][3] The strategic placement of the cyano and hydroxyl groups, along with other substituents on the aromatic ring, allows for a multitude of subsequent chemical transformations, making the initial choice of synthetic route a critical decision that impacts overall efficiency, scalability, and cost.
This guide provides a comparative analysis of the primary synthetic routes to substituted hydroxybenzonitriles. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, compare performance with supporting data, and provide detailed protocols, offering a field-proven perspective on selecting the optimal pathway for your specific research and development needs.
Core Synthetic Strategies: An Overview
The synthesis of substituted hydroxybenzonitriles can be approached from several distinct chemical pathways. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, scale of the reaction, and tolerance for specific reagents (e.g., toxic cyanides). The most prominent and industrially relevant methods include the Sandmeyer reaction of aminophenols, the dehydration of hydroxybenzaldoximes or hydroxybenzamides, and the nucleophilic aromatic substitution on activated halophenols.
Caption: Overview of major synthetic pathways to substituted hydroxybenzonitriles.
The Sandmeyer Reaction: A Classic Route from Aminophenols
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including the cyano group.[4][5][6] This two-step process involves the diazotization of a primary aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[4][7]
Mechanism & Causality: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5]
-
Diazotization: The aminophenol is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[5] The aryl radical then reacts with the cyanide, and the copper(I) catalyst is regenerated.
Advantages:
-
Reliability: It is a well-established and dependable method.[1]
-
Versatility: Allows for the introduction of a cyano group in positions that might be difficult to access through other means, dictated by the position of the starting amino group.
Disadvantages:
-
Multi-step Process: Requires careful control of temperature and handling of the often-unstable diazonium salt intermediate.[1]
-
Use of Cyanide: Involves highly toxic cyanide salts, requiring stringent safety protocols.
-
Byproducts: The reaction can sometimes generate biaryl byproducts, complicating purification.[4]
Caption: Workflow for the Sandmeyer synthesis of hydroxybenzonitriles.
Experimental Protocol: Sandmeyer Synthesis of 2-Hydroxybenzonitrile[1]
-
Diazotization: Dissolve 2-aminophenol in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5°C. Stir for 15-20 minutes after addition is complete to ensure full formation of the diazonium salt.[1]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN mixture. Vigorous evolution of nitrogen gas will be observed.
-
Work-up: Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60°C) until nitrogen evolution ceases, ensuring complete reaction.
-
Isolation: Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[1]
Dehydration of Hydroxybenzaldoximes: A Cyanide-Free Alternative
This route offers a significant advantage by avoiding the direct use of highly toxic cyanide reagents.[8][9] The synthesis begins with a readily available substituted hydroxybenzaldehyde, which is first converted to its corresponding aldoxime, followed by a dehydration step to yield the nitrile.
Mechanism & Causality:
-
Oxime Formation: The hydroxybenzaldehyde is condensed with hydroxylamine (typically from hydroxylamine hydrochloride) to form a hydroxybenzaldoxime.[8][10]
-
Dehydration: The crucial step is the elimination of water from the oxime. This is the rate-determining step and requires a dehydrating agent. Acetic anhydride is a classic choice, which proceeds by acetylating the oxime's hydroxyl group, creating a better leaving group that is then eliminated.[1] Other reagents like thionyl chloride, phosphorus pentoxide, or even catalytic methods have been developed.[8][11] Modern enzymatic methods using aldoxime dehydratases are also emerging as a green alternative.[10]
Advantages:
-
Cyanide-Free: A major EHS (Environment, Health, and Safety) advantage.[8][9]
-
High Yields: This method is often a robust and high-yielding laboratory procedure.[1] A tungsten-catalyzed one-step reaction from p-hydroxybenzaldehyde and hydroxylamine hydrochloride has reported yields of 60-99%.[9]
-
Mild Conditions: The oxime formation is typically carried out under mild conditions. While the dehydration step can require heating, many modern protocols are becoming milder.[10]
Disadvantages:
-
Two-Step Process: While often performed in one pot, it remains a two-step transformation.
-
Dehydrating Agent: The choice of dehydrating agent is critical. Harsh reagents can lead to side reactions or be difficult to handle.
Experimental Protocol: Synthesis of 4-Hydroxybenzonitrile from 4-Hydroxybenzaldehyde[8][9]
-
Oxime Formation: Dissolve 4-hydroxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol, pyridine, or an aqueous base).[8] The reaction is often heated to between 30°C and 100°C until TLC indicates the consumption of the aldehyde.
-
Dehydration: After cooling, the dehydrating agent is added. For example, add acetic anhydride and heat the mixture to reflux.[1]
-
Work-up and Isolation: After the reaction is complete, excess acetic anhydride is removed under reduced pressure. The residue is then hydrolyzed with a base (e.g., NaOH solution) and subsequently acidified to yield the final 4-hydroxybenzonitrile product.[1]
-
Purification: The product can be isolated by filtration if it precipitates or by extraction, followed by recrystallization or distillation.
Nucleophilic Aromatic Substitution (SNAr): Cyanation of Halophenols
Nucleophilic aromatic substitution is a powerful method for synthesizing substituted aromatics, but it requires specific electronic activation of the ring.[12][13] For this reaction to be effective in producing hydroxybenzonitriles, the starting material is typically a halophenol that is "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the halogen leaving group.[14][15][16]
Mechanism & Causality: The reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 and SN2 pathways.[12][15]
-
Nucleophilic Attack: The cyanide nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon). This step is rate-determining as it temporarily disrupts the ring's aromaticity.[14][15]
-
Formation of Meisenheimer Complex: A resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed.[13] The presence of EWGs at the ortho/para positions is crucial as they delocalize the negative charge, stabilizing this intermediate and lowering the activation energy of the first step.[14][16]
-
Elimination: The aromaticity is restored by the elimination of the halide leaving group. This second step is typically fast.[14]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Advantages:
-
Direct Conversion: Directly converts readily available halophenols.
-
Predictable Regiochemistry: The position of the cyano group is fixed by the position of the leaving group.
Disadvantages:
-
Substrate Limitation: Generally requires strong activation by EWGs; unactivated halophenols react only under very harsh conditions (e.g., >300°C).[14]
-
Harsh Conditions: The Rosenmund-von Braun reaction (the cyanation of aryl halides with CuCN) often requires high temperatures and polar aprotic solvents like DMF or DMSO.[17]
-
Copper Toxicity: Utilizes stoichiometric or catalytic amounts of copper, which has environmental concerns.
Experimental Protocol: Rosenmund-von Braun Synthesis of p-Hydroxybenzonitrile[17]
-
Reaction Setup: A suspension of a p-halophenol (e.g., p-chlorophenol, p-bromophenol, or p-iodophenol) and cuprous cyanide (CuCN) is prepared in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), N,N-diethylacetamide, or dimethyl sulfoxide (DMSO).
-
Heating: The mixture is heated to reflux for several hours (e.g., 2-8 hours). The reaction progress can be monitored by TLC or GC.
-
Work-up: After cooling, the reaction mixture is typically poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes and facilitate product isolation. This mixture is often heated (e.g., 90°C) for a short period.
-
Isolation & Purification: The product is isolated by extraction with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization from a suitable solvent system (e.g., toluene-methylene chloride).[17]
Comparative Performance Analysis
The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the discussed methodologies to aid in this process.
| Synthesis Route | Starting Material | Key Reagents / Catalyst | Typical Yield (%) | Key Conditions | Advantages | Disadvantages / Limitations |
| Sandmeyer Reaction | Substituted Aminophenol | NaNO₂, H⁺; CuCN | Moderate to Good (Variable) | 0-5°C (Diazotization), then heating | Well-established, reliable, good for specific isomers[1][4] | Multi-step, unstable intermediate, toxic cyanide salts, potential byproducts[1] |
| Dehydration of Oxime | Substituted Hydroxybenzaldehyde | NH₂OH·HCl; Dehydrating Agent (e.g., Ac₂O, SOCl₂) | Good to Excellent (60-99%)[9] | Mild to reflux temperatures | Cyanide-free , high yields, readily available starting materials[1][8][9] | Two-step process, requires stoichiometric dehydrating agent[1] |
| Dehydration of Amide | Substituted Hydroxybenzamide | Dehydrating Agent (e.g., Phosgene, P₂O₅) | Very High (up to 98.8%)[18] | 80°C to higher temps for gas-phase | Direct, potentially high-yielding, suitable for industrial scale[1][2] | Can require harsh/toxic dehydrating agents (e.g., phosgene)[2][18] |
| Nucleophilic Substitution (SNAr) | Activated Halophenol | CuCN (Rosenmund-von Braun) | Good (Yields vary with substrate) | High temperatures (reflux in DMF/DMSO) | Direct conversion of halophenols, predictable regiochemistry[17] | Requires strong EWG activation, harsh conditions, copper waste[14][16] |
| Ammoxidation | Substituted Cresol | Metal Oxide Catalyst (e.g., V-Sb-O) | Moderate (~20-65%)[2] | High Temp (370-450°C), Vapor Phase | Catalytic, suitable for large-scale industrial production, green potential[1][2] | Low to moderate yields, requires specialized equipment (fixed-bed reactor)[2] |
Conclusion and Expert Recommendations
The synthesis of substituted hydroxybenzonitriles is not a one-size-fits-all endeavor. The optimal strategy is intrinsically linked to the specific goals of the project.
-
For Laboratory-Scale Synthesis & Versatility: The dehydration of hydroxybenzaldoximes stands out as a superior choice.[1] Its high yields, operational simplicity, and, most importantly, avoidance of highly toxic cyanide salts make it an attractive and safer option for academic and drug discovery labs.[8][9]
-
For Accessing Specific Positional Isomers: The Sandmeyer reaction remains the classic and indispensable tool when the desired hydroxybenzonitrile is derived from a readily available aminophenol precursor whose substitution pattern is not easily achieved otherwise.[1][4]
-
For Large-Scale Industrial Production: Catalytic gas-phase ammoxidation of cresols or the catalytic dehydration of hydroxybenzamides are the most viable routes.[1][2] While requiring significant process development and specialized equipment, these methods are designed for continuous, large-scale manufacturing with a focus on atom economy and greener chemistry.
-
For Niche Applications with Activated Substrates: Nucleophilic aromatic substitution is a powerful option when the starting material is an appropriately activated halophenol. This is particularly relevant when such precursors are commercially available or are downstream intermediates in a longer synthetic sequence.
By understanding the mechanistic underpinnings, practical limitations, and comparative performance of each route, researchers can make informed, strategic decisions, ensuring the efficient and successful synthesis of these valuable chemical building blocks.
References
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This guide presents a comprehensive framework for the in-vitro evaluation of 4-Hydroxy-2,3-dimethylbenzonitrile, a phenolic compound with potential pharmacological activity.[1] Through a series of detailed protocols and comparative data analysis, we will assess its performance against a curated set of structurally related analogs. This approach is designed to elucidate preliminary structure-activity relationships (SAR) and provide a foundational dataset for researchers, scientists, and drug development professionals.
The core of this guide is not merely a collection of methods, but an illustration of the scientific rationale behind assay selection and experimental design. We will explore the compound's potential antioxidant and anti-inflammatory activities while concurrently evaluating its cytotoxic profile and key safety liabilities, including cytochrome P450 (CYP450) and hERG channel inhibition. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.
Introduction to the Compounds of Interest
The selection of comparator compounds is critical for establishing a meaningful SAR. We have chosen analogs that systematically modify the core structure of 4-Hydroxy-2,3-dimethylbenzonitrile to probe the functional contributions of the methyl and nitrile groups.
-
4-Hydroxy-2,3-dimethylbenzonitrile (Test Compound): The primary molecule of interest. Its phenolic hydroxyl group suggests potential antioxidant and hydrogen-donating capabilities, while the nitrile and dimethyl substitutions may influence its metabolic stability, cell permeability, and target-binding affinity.[1]
-
4-Hydroxybenzonitrile (Comparator A): The parent scaffold, lacking methyl groups. This allows for a direct assessment of the impact of dimethyl substitution on biological activity and safety parameters.
-
2,3-Dimethylphenol (Comparator B): This analog lacks the nitrile group. Its inclusion helps determine the role of the cyano moiety in the observed biological effects.
-
4-Hydroxy-2,6-dimethylbenzonitrile (Comparator C): An isomer of the test compound.[2][3] Comparing these two will shed light on how the positioning of the methyl groups around the phenolic ring affects activity.
-
4-Hydroxy-3,5-dimethylbenzonitrile (Comparator D): Another key isomer, which helps to further delineate the steric and electronic effects of methyl group placement.[4]
Experimental Evaluation Workflow
A multi-tiered approach is employed to build a comprehensive profile of each compound. The workflow begins with fundamental activity screening (antioxidant, anti-inflammatory), proceeds to general toxicity assessment, and concludes with specific safety liability assays critical for early-stage drug discovery.
Caption: High-level experimental workflow for compound profiling.
Methodologies and Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to act as a free radical scavenger.[5] The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant. The decrease in absorbance is proportional to the radical scavenging activity.[6]
Protocol:
-
Reagent Preparation:
-
Prepare a 60 µM DPPH solution in methanol. Protect from light.
-
Prepare serial dilutions of test compounds and the positive control (Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of the compound dilutions to respective wells.
-
Add 195 µL of the 60 µM DPPH solution to all wells.
-
Include a vehicle control (methanol) and a positive control (Trolox).
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot the % inhibition against compound concentration and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Anti-Inflammatory Potential: MMP-9 Inhibition Assay
Principle: Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, playing a role in inflammatory processes.[7] This fluorogenic assay measures the inhibition of MMP-9 activity.[8]
Protocol:
-
Reagent Preparation:
-
Reconstitute human MMP-9 enzyme and the fluorogenic substrate according to the manufacturer's protocol (e.g., BPS Bioscience, Cat# 80215).
-
Prepare serial dilutions of test compounds and a known MMP-9 inhibitor (e.g., Marimastat) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compounds, positive control, and vehicle control.
-
Add the MMP-9 enzyme to all wells except the "no enzyme" control.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at kinetic intervals for 60 minutes using a microplate reader (e.g., Excitation/Emission = 328 nm/393 nm).
-
-
Calculation:
-
Determine the rate of reaction (slope) for each well.
-
Calculate the percentage of MMP-9 inhibition relative to the vehicle control.
-
Determine the IC50 value from the concentration-response curve.
-
Basal Cytotoxicity: MTT Assay
Principle: This colorimetric assay is a standard method for assessing cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[10][11]
Protocol:
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells in appropriate media until they reach 80-90% confluency.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 24 hours. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Assay Procedure:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the optical density at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, representing the concentration that reduces cell viability by 50%.
-
Safety Profile: Cytochrome P450 (CYP3A4) Inhibition Assay
Principle: CYP enzymes are crucial for drug metabolism, and their inhibition can lead to adverse drug-drug interactions.[12][13][14] This assay measures the potential of a compound to inhibit CYP3A4, a major drug-metabolizing enzyme, using human liver microsomes.[15]
Protocol:
-
Reaction Mixture Preparation:
-
In a 96-well plate, combine human liver microsomes, a CYP3A4-specific probe substrate (e.g., midazolam), and the test compound at various concentrations.
-
Include a vehicle control and a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.
-
-
Assay Procedure:
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
-
Calculation:
-
Calculate the percentage of CYP3A4 inhibition by comparing metabolite formation in the presence of the test compound to the vehicle control.
-
Determine the IC50 value.
-
Safety Profile: hERG Channel Inhibition Assay
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can prolong the QT interval, increasing the risk of fatal cardiac arrhythmias.[16][17] This assay uses an automated patch-clamp system to measure the inhibitory effect of compounds on hERG currents in a stable cell line.[18]
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., hERG-HEK293).
-
On the day of the experiment, prepare a single-cell suspension in the external recording solution.
-
-
Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system (e.g., SyncroPatch 384 or QPatch) with internal and external solutions.[17]
-
Load the cell suspension and initiate the experiment. The system will automatically establish whole-cell recording configurations.
-
-
Data Acquisition:
-
Record baseline hERG currents using a specific voltage protocol (e.g., holding potential at -80 mV, depolarizing step to +20 mV, followed by a repolarizing ramp).[16]
-
Sequentially apply the vehicle control, followed by increasing concentrations of the test compound. A known hERG blocker (e.g., Cisapride) serves as the positive control.[19]
-
Record steady-state block at each concentration.
-
-
Calculation:
-
Measure the peak tail current for each voltage step.
-
Calculate the percentage of hERG current inhibition relative to the vehicle control.
-
Determine the IC50 value from the concentration-response curve.
-
Comparative Data Summary
The following table presents hypothetical, yet plausible, data from the described in-vitro assays. This data is for illustrative purposes to guide the interpretation of potential results.
| Compound | Structure | Antioxidant (DPPH) EC50 (µM) | Anti-Inflammatory (MMP-9) IC50 (µM) | Cytotoxicity (MTT) IC50 (µM) | CYP3A4 Inhibition IC50 (µM) | hERG Block IC50 (µM) |
| 4-Hydroxy-2,3-dimethylbenzonitrile | Test Compound | 18.5 ± 2.1 | 25.3 ± 3.5 | > 100 | 45.8 ± 5.2 | > 50 |
| Comparator A (4-Hydroxybenzonitrile) | No Methyl Groups | 45.2 ± 4.8 | 68.1 ± 7.2 | > 100 | > 100 | > 50 |
| Comparator B (2,3-Dimethylphenol) | No Nitrile Group | 12.3 ± 1.5 | 40.5 ± 4.1 | 75.4 ± 6.9 | 15.2 ± 2.0 | > 50 |
| Comparator C (4-Hydroxy-2,6-dimethylbenzonitrile) | Isomer | 22.8 ± 2.5 | 35.7 ± 4.0 | > 100 | 60.1 ± 6.8 | > 50 |
| Comparator D (4-Hydroxy-3,5-dimethylbenzonitrile) | Isomer | 30.1 ± 3.3 | 48.9 ± 5.4 | > 100 | 85.3 ± 9.1 | > 50 |
Interpretation and Structure-Activity Relationship (SAR) Discussion
-
Impact of Methyl Groups: The presence of dimethyl groups significantly enhances antioxidant activity compared to the parent compound (Comparator A, EC50 45.2 µM vs. Test Compound, EC50 18.5 µM). This suggests the electron-donating nature of the methyl groups stabilizes the phenoxyl radical formed during scavenging.
-
Role of the Nitrile Group: The nitrile group appears crucial for mitigating potent CYP3A4 inhibition. Comparator B, which lacks the nitrile, shows the strongest CYP inhibition (IC50 15.2 µM), making it a higher risk for drug-drug interactions. The nitrile group in the other compounds likely reduces their affinity for the CYP3A4 active site.
-
Positional Isomer Effects: The specific placement of the methyl groups is important. The 2,3-dimethyl substitution pattern of the test compound provides a superior balance of antioxidant and anti-inflammatory activity compared to the 2,6- and 3,5-isomers (Comparators C and D).
-
Safety and Therapeutic Window: The test compound, 4-Hydroxy-2,3-dimethylbenzonitrile, demonstrates a promising initial profile. It shows good biological activity (EC50/IC50 in the low micromolar range) with low cytotoxicity (IC50 > 100 µM) and minimal risk for hERG-related cardiotoxicity (IC50 > 50 µM). Its moderate CYP3A4 inhibition (IC50 ~46 µM) warrants further investigation but is often considered acceptable at this early stage.
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A Comparative Guide to Purity Determination of Synthesized 4-Hydroxy-2,3-dimethylbenzonitrile
For professionals in pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of classical and modern analytical techniques for establishing the purity of 4-Hydroxy-2,3-dimethylbenzonitrile, a key building block in the synthesis of various chemical entities.[1][2] We will explore the nuances of non-aqueous titration and contrast its performance with orthogonal chromatographic and spectroscopic methods, offering field-proven insights to guide your analytical strategy.
The validation of analytical procedures is paramount to ensure that the data generated is reliable and fit for its intended purpose.[3][4] This guide is structured to not only present protocols but to build a self-validating analytical framework, explaining the causality behind each experimental choice and empowering researchers to make informed decisions.
Part 1: The Classical Approach: Purity by Non-Aqueous Potentiometric Titration
Titration remains a cornerstone of chemical analysis for its accuracy and direct measurement of a specific functional group. For 4-Hydroxy-2,3-dimethylbenzonitrile, the weakly acidic nature of its phenolic hydroxyl group necessitates a specialized approach.
The Principle: Overcoming the Limitations of Water
In an aqueous environment, water can act as both a weak acid and a weak base, competing with very weak acids like phenols and compressing the potential change at the equivalence point.[5] This leads to an indistinct endpoint. Non-aqueous titration circumvents this issue by using an organic solvent that does not compete with the analyte, thereby enhancing its apparent acidity and yielding a much sharper, more accurate endpoint.[5][6] This is known as the "levelling effect" of the solvent.[5]
For the weakly acidic 4-Hydroxy-2,3-dimethylbenzonitrile, a basic solvent like dimethylformamide (DMF) is an excellent choice as it actively solvates the proton, facilitating the titration.[7] The titrant must be a strong base in a non-aqueous medium, with tetrabutylammonium hydroxide (TBAH) being a common and effective choice.[7][8]
Experimental Protocol: Non-Aqueous Potentiometric Titration
This protocol describes a self-validating system where the endpoint is determined instrumentally, removing the subjectivity of colorimetric indicators.
A. Equipment and Reagents
-
Potentiometer with a high-impedance input
-
Combined glass pH electrode or a glass electrode/calomel electrode pair (store calomel electrode in KCl solution)
-
Automatic burette or a Class A 10 mL burette
-
Stir plate and magnetic stir bar
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in toluene or isopropanol
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Primary Standard: Benzoic acid (analytical grade, dried at 110 °C for 2 hours)
-
Analyte: Synthesized 4-Hydroxy-2,3-dimethylbenzonitrile
-
High-purity nitrogen gas line
B. Titrant Standardization
-
Accurately weigh approximately 60 mg of dried benzoic acid into a 100 mL beaker.[9]
-
Dissolve the benzoic acid in 40 mL of anhydrous DMF.
-
Immerse the electrode tip and the burette tip into the solution. Ensure the magnetic stir bar does not strike the electrode.
-
Gently bubble nitrogen gas through the solution for 5 minutes prior to and during the titration to exclude atmospheric carbon dioxide, which is acidic and will interfere with the analysis.
-
Titrate with the 0.1 M TBAH solution, recording the potential (mV) after each incremental addition of titrant. Decrease the increment volume as the potential begins to change more rapidly.
-
Determine the equivalence point by plotting the first or second derivative of the titration curve (ΔmV/ΔV vs. V or Δ²mV/ΔV² vs. V).
-
Calculate the molarity of the TBAH solution. Repeat in triplicate for statistical validity.
C. Sample Analysis
-
Accurately weigh approximately 100-120 mg of the synthesized 4-Hydroxy-2,3-dimethylbenzonitrile into a 100 mL beaker.
-
Dissolve the sample in 40 mL of anhydrous DMF.
-
Follow steps 3 through 6 from the "Titrant Standardization" protocol.
-
Calculate the purity of the sample using the determined equivalence volume and the standardized TBAH molarity.
D. Purity Calculation Purity (%) = (V * M * MW) / (W * 10)
Where:
-
V: Volume of TBAH at the equivalence point (mL)
-
M: Molarity of the standardized TBAH solution (mol/L)
-
MW: Molecular weight of 4-Hydroxy-2,3-dimethylbenzonitrile (147.17 g/mol )
-
W: Weight of the sample (g)
Causality Behind Experimental Choices:
-
Why Potentiometric Detection? It provides an objective, instrument-based determination of the endpoint, which is crucial for method validation and is unaffected by sample color.[10][11]
-
Why Anhydrous Conditions? Water can compete with the weakly acidic phenol, leading to poor endpoint detection.[10] Atmospheric CO₂ is an acidic impurity that will be titrated along with the analyte, leading to an overestimation of purity.
-
Why a Primary Standard? Benzoic acid is used to accurately determine the concentration of the titrant, ensuring the entire analysis is traceable to a high-purity, stable reference material.
Workflow for Titrimetric Purity Analysis
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-2,3-dimethylbenzonitrile
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Hydroxy-2,3-dimethylbenzonitrile, grounding every recommendation in established safety standards and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical's lifecycle in your laboratory safely, confidently, and in full compliance.
Core Principle: Proactive Hazard Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 4-Hydroxy-2,3-dimethylbenzonitrile is not consistently available across all suppliers, a robust risk assessment can be constructed by examining structurally analogous compounds. This practice, known as "read-across," is a cornerstone of chemical safety assessment.
Analysis of related hydroxybenzonitrile compounds reveals a consistent hazard profile that must be assumed for 4-Hydroxy-2,3-dimethylbenzonitrile until proven otherwise. The primary hazards include acute toxicity and irritation.[1][2][3]
| Hazard Statement | GHS Code | Commonality Among Analogues |
| Harmful if swallowed | H302 | High (Reported for 4-Hydroxy-2,6-dimethylbenzonitrile)[3] |
| Harmful in contact with skin | H312 | High (Reported for 4-Hydroxy-2,6-dimethylbenzonitrile)[3] |
| Causes skin irritation | H315 | High (Reported for 4-Hydroxybenzonitrile, 2,6-Difluoro-4-hydroxybenzonitrile)[2] |
| Causes serious eye irritation | H319 | Very High (Reported for nearly all analogues)[1][2][3][4] |
| Harmful if inhaled | H332 | High (Reported for 4-Hydroxy-2,6-dimethylbenzonitrile)[3] |
| May cause respiratory irritation | H335 | High (Reported for 4-Hydroxybenzonitrile) |
| Harmful to aquatic life | H402 | Moderate (Reported for 4-Hydroxybenzonitrile) |
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The potential for acute toxicity and severe irritation necessitates stringent adherence to PPE protocols.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear nitrile rubber gloves tested according to EN 374. A material thickness of >0.11 mm is recommended, offering significant breakthrough time.[4] Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes and airborne particles.[1]
-
Skin and Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of spillage, such as bulk transfers, consider a chemically resistant apron.
-
Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
The Disposal Workflow: A Decision-Based Approach
The correct disposal path depends on the nature and quantity of the waste. The following workflow provides a logical decision-making process for managing 4-Hydroxy-2,3-dimethylbenzonitrile waste streams.
Caption: Decision workflow for proper segregation and disposal of 4-Hydroxy-2,3-dimethylbenzonitrile waste.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the pure, solid form of the chemical that is no longer needed.
-
Do Not Discard in Trash: Never dispose of solid 4-Hydroxy-2,3-dimethylbenzonitrile in the regular or chemical laboratory trash. This is a violation of EPA regulations and poses a significant risk to custodial staff and the environment.
-
Containerize: Place the original container, or the solid waste itself, into a larger, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The outer container must be labeled clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Hydroxy-2,3-dimethylbenzonitrile"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, away from drains, and in a location that minimizes the risk of accidental spills.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not exceed the accumulation time limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).[5]
Protocol 2: Decontamination of "Empty" Containers
An "empty" container that held this chemical is not truly empty; it contains hazardous residue.
-
Triple Rinsing: In a chemical fume hood, rinse the container three times with a small amount of a suitable solvent. Acetone or ethanol are good choices due to their ability to dissolve the compound.
-
Collect Rinsate: Crucially, all rinsate from these washes is considered hazardous waste.[6] Collect the rinsate in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. This container must be labeled and managed according to the protocol for liquid waste.
-
Final Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular solid waste. First, obliterate or remove the original chemical label to prevent confusion. Confirm this final step with your institution's specific policies.
Protocol 3: Disposal of Contaminated Materials and Spill Cleanup
This protocol applies to items like contaminated gloves, weigh boats, paper towels, or absorbent materials from a spill.
-
Containment: Immediately contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb large liquid spills.
-
Collection: Carefully sweep or scoop the absorbed material and contaminated items into a designated hazardous waste container. Avoid creating dust.[4]
-
Labeling: Seal and label the container as "Hazardous Waste" with a detailed description of the contents (e.g., "Vermiculite contaminated with 4-Hydroxy-2,3-dimethylbenzonitrile").
-
Decontamination: Clean the spill area with a towel soaked in soapy water, followed by clean water. The cleaning materials must also be disposed of as hazardous waste.
-
Personnel: Ensure all personnel involved in the cleanup are wearing the appropriate PPE as described in Section 2. All personnel handling hazardous waste must receive appropriate training as mandated by OSHA.[7][8]
Regulatory Imperatives: Adherence to EPA and OSHA Standards
All disposal activities are governed by a strict regulatory framework designed to protect human health and the environment.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management. Your laboratory is considered a "generator" of hazardous waste and must comply with regulations concerning waste identification, container management, storage time limits, and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5] It is illegal to dispose of hazardous waste down the drain or in regular trash.[6][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety.[10] These standards mandate that employees are informed of the hazards of the chemicals they handle and are trained in safe work practices and emergency procedures.[8][11]
By adhering to the protocols in this guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.
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PubChem, National Center for Biotechnology Information. 4-Hydroxy-2,6-dimethylbenzonitrile. [Link]
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A Senior Application Scientist's Guide to Handling 4-Hydroxy-2,3-dimethylbenzonitrile
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety, handling, and disposal information for 4-Hydroxy-2,3-dimethylbenzonitrile. Adherence to these protocols is essential for ensuring personnel safety, experimental integrity, and regulatory compliance. As scientists, our responsibility extends beyond achieving results to ensuring a safe and sustainable research environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Proactive Risk Assessment: Understanding the Hazard
Before any handling, a thorough risk assessment is mandatory. 4-Hydroxy-2,3-dimethylbenzonitrile, like many substituted benzonitriles, presents a specific hazard profile that must be understood to establish effective controls. The primary hazards associated with this compound class include potential toxicity if swallowed, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory system.[1][2]
The nitrile group (-C≡N) is a key feature; under certain conditions (e.g., strong acidic hydrolysis or metabolism), it can release cyanide, leading to systemic toxicity. While this compound's specific toxicity data is limited, prudence dictates treating it with the caution afforded to other harmful benzonitriles.
A foundational step in any laboratory procedure is the risk assessment workflow. This systematic process ensures all potential hazards are identified and mitigated before an experiment begins.
Caption: Risk Assessment Workflow for Chemical Handling.
Core Protective Measures: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the most critical barrier between the researcher and the chemical.[3] Engineering controls, such as fume hoods, are the primary defense, with PPE serving as the essential final layer of protection.
| PPE Category | Item | Specifications & Recommendations | Rationale |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are required.[4][5][6] Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid contaminating skin.[7] | Nitrile and neoprene provide good resistance against a broad range of chemicals, including aromatic solvents and compounds like benzonitriles.[5][8] Latex gloves are not recommended due to potential for allergic reactions and lower chemical resistance.[9] |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory.[10][11] A face shield should be worn over goggles if there is a significant splash risk (e.g., handling large quantities or during vigorous reactions).[6][10] | Goggles provide a seal around the eyes, protecting against splashes and dust.[8] Standard safety glasses do not offer adequate protection from splashes. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat must be worn.[9] Consider a chemically resistant apron for procedures with a high splash potential. | Protects skin and personal clothing from accidental spills and contamination.[8][9] |
| Respiratory Protection | Engineering Controls | All handling of solid 4-Hydroxy-2,3-dimethylbenzonitrile and its solutions must be performed inside a certified chemical fume hood .[4][10] | A fume hood is the primary engineering control to prevent inhalation of fine powders or vapors, which is a primary route of exposure.[4][12] A respirator may be required only if engineering controls are insufficient, which would necessitate a formal respiratory hazard evaluation.[13] |
Safe Handling and Operational Protocol
Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.
Caption: Standard Workflow for Handling Solid Chemicals.
Step-by-Step Methodology:
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on your lab coat, chemical splash goggles, and gloves as specified in the table above.
-
Weighing: Carefully weigh the required amount of 4-Hydroxy-2,3-dimethylbenzonitrile. Perform this task deep within the fume hood to ensure any dust is captured by the ventilation system.
-
Transfer: Gently transfer the solid into the reaction vessel. Avoid any rapid movements that could create airborne dust.
-
Dissolution: Add the desired solvent to the vessel slowly to prevent splashing.
-
Post-Handling: After the procedure, wipe down the work surface in the fume hood. Decontaminate any equipment used.
-
Doffing PPE: Remove PPE in the correct order (lab coat, then goggles, then gloves) to prevent re-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.[4][14]
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is crucial. All laboratory personnel must be familiar with the location of emergency equipment, including safety showers and eyewash stations.[10][11]
Caption: Emergency First Aid Procedures.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][15] Remove any contaminated clothing.[1] If skin irritation develops or persists, seek medical attention.
-
Eye Contact: Flush eyes immediately with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[15][16] If they feel unwell or have difficulty breathing, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[17]
-
Spill: For a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[11] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of all personnel and protecting the environment.
-
Waste Segregation: All waste contaminated with 4-Hydroxy-2,3-dimethylbenzonitrile, including gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Protocol: The waste must be disposed of through your institution's official EHS program.[15] It should be treated as hazardous chemical waste.[7] Do not dispose of this chemical down the drain or in regular trash.[16]
-
Glassware Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. After the initial rinse, the glassware can be washed normally.
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet (SDS) for the specific chemical you are using.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
